molecular formula C4H2N2 B1194792 Fumaronitrile CAS No. 764-42-1

Fumaronitrile

Cat. No.: B1194792
CAS No.: 764-42-1
M. Wt: 78.07 g/mol
InChI Key: KYPOHTVBFVELTG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPOHTVBFVELTG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C#N)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025342
Record name Fumaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992), Brown solid; [CAMEO] Fine white crystals; [MSDSonline]
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

367 °F at 760 mmHg (NTP, 1992)
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.9416 at 232 °F (NTP, 1992) - Less dense than water; will float
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.19 [mmHg]
Record name Fumaronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

764-42-1
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (2E)-2-Butenedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumaronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUMARONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedinitrile, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fumaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumaronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

206.2 °F (NTP, 1992)
Record name FUMARONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20423
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Fumaronitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, with the IUPAC name (E)-but-2-enedinitrile, is a dinitrile compound that presents as a brown crystalline solid or needles.[1][2] Its rigid, electron-deficient structure makes it a valuable intermediate and building block in a variety of chemical syntheses. This guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, with a focus on data and experimental protocols relevant to research and development.

Chemical Structure and Identification

This compound is the trans isomer of but-2-enedinitrile.[3] Its structure is characterized by a carbon-carbon double bond with two nitrile groups oriented in opposite directions.

graph Fumaronitrile_Structure {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; H1 [label="H"]; H2 [label="H"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; N2 [label="N"];

C1 -- C2 [len=1.5]; C1 -- H1 [len=1]; C2 -- H2 [len=1]; C1 -- C3 [len=1.5]; C2 -- C4 [len=1.5]; C3 -- N1 [style=invis, len=0.5]; C4 -- N2 [style=invis, len=0.5];

edge [style=bold]; C1 -- C2 [label="="]; C3 -- N1 [label="≡"]; C4 -- N2 [label="≡"]; }

Caption: Diels-Alder reaction of this compound and cyclopentadiene (B3395910).

Free-Radical Polymerization

This compound can be polymerized via a free-radical mechanism, typically involving initiation, propagation, and termination steps.

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat Monomer_Radical Monomer Radical Radical->Monomer_Radical + this compound Polymer_Chain Growing Polymer Chain Monomer_Radical->Polymer_Chain + n this compound (Propagation) Terminated_Polymer Terminated Polymer Polymer_Chain->Terminated_Polymer Termination

Caption: Workflow for the free-radical polymerization of this compound.

Safety and Handling

This compound is classified as toxic if swallowed or inhaled.[4] It is an irritant to the skin, eyes, and respiratory tract.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and cyanide.[3] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[5] All work should be conducted in a well-ventilated chemical fume hood.[6]

Applications

This compound serves as a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[7] Its ability to undergo polymerization also makes it a monomer for the creation of specialty polymers.[7]

References

An In-depth Technical Guide to the Physical Properties of Solid Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile (trans-1,2-dicyanoethylene), a dinitrile derivative of fumaric acid, is a solid organic compound of significant interest in organic synthesis and materials science. Its rigid, electron-deficient structure makes it a valuable building block for heterocyclic compounds, a precursor for polymers with unique properties, and a component in the development of organic electronics.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in areas such as reaction engineering, materials processing, and formulation development. This guide provides a comprehensive overview of the core physical properties of solid this compound, complete with quantitative data, detailed experimental methodologies, and a logical framework illustrating the interplay of these characteristics.

General and Molecular Properties

This compound is identified by the CAS Number 764-42-1.[4] It exists as a solid crystalline substance at room temperature, often appearing as white to light yellow or brown needles or crystalline powder.[1][2][5] The compound is known to be stable under standard conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][3]

Identifier Value Reference
IUPAC Name (2E)-but-2-enedinitrile
Synonyms Fumarodinitrile, trans-1,2-Dicyanoethylene[1][2][6]
CAS Number 764-42-1[4]
Molecular Formula C₄H₂N₂[2]
Molecular Weight 78.07 g/mol [2][4]
Appearance Needles or brown/white crystalline solid[1][2][5]

Thermal and Physical Properties

The thermal and physical characteristics of this compound dictate its behavior in various physical and chemical processes. These properties are summarized below.

Property Value Conditions Reference
Melting Point 93-95 °C (lit.)-[1][4][7][8]
206.2 °F (96.8 °C)-[2][9]
Boiling Point 186 °C (lit.)760 mmHg[1][4][7]
367 °F (186.1 °C)760 mmHg[2][9]
Density (Solid) 1.249 g/cm³20 °C[1][3]
Vapor Pressure 0.19 mmHg-
Solubility
Water< 1 mg/mL70 °F (21.1 °C)[5][9]
Ethanol50 mg/mL-[1][7][8]
AcetoneSoluble (lit.)-[7][8]
ChloroformSoluble (lit.)-[7][8]
Diethyl EtherSlightly soluble (lit.)-[7][8]
BenzeneSoluble-[1][3]

Thermodynamic and Spectroscopic Data

Thermodynamic data provides insight into the energy of the system, while spectroscopic analysis confirms the molecular structure and vibrational modes.

Property Value Reference
Standard Solid Enthalpy of Combustion (ΔcH°solid) -2128.00 ± 2.00 kJ/mol[10]
Enthalpy of Sublimation (ΔsubH) 69.6 kJ/mol at 260 K[11]
72 ± 0.8 kJ/mol at 263 K[11]
Infrared (IR) Spectra KBr pellet technique data available[12]
Raman Spectra FT-Raman technique data available[13]
1H NMR Spectra Varian A-60 instrument data available
Mass Spectrometry (GC-MS) Top Peak m/z: 78

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. The following sections outline the methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Methodology (Capillary Method):

    • A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is attached to a calibrated thermometer and placed in a heating apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).[7]

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) as it approaches the expected melting point.[2][10]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to liquid are recorded. This range constitutes the melting point.[1][2][7]

Solubility Determination

Solubility is determined by establishing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

    • The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the mixture is allowed to stand, permitting the undissolved solid to settle.

    • A sample of the supernatant saturated solution is carefully withdrawn, filtered to remove any suspended solid particles, and weighed.

    • The amount of dissolved this compound in the sample is quantified using a suitable analytical technique, such as spectroscopy or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL.[3]

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule.

  • Methodology (KBr Pellet Technique):

    • Approximately 1-2 mg of dry this compound is mixed with 100-200 mg of spectroscopic grade potassium bromide (KBr), which is transparent in the mid-infrared range.[14][15][16]

    • The mixture is finely ground in an agate mortar to reduce particle size and ensure homogeneous dispersion.[6][14][15] This minimizes light scattering (the Christiansen effect).[17]

    • The powdered mixture is placed into a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[15][17]

    • The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the transmission spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.[14]

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric, non-polar bonds.

  • Methodology (Solid-State FT-Raman):

    • A small amount of solid this compound is placed into a sample holder, such as a small cup or pressed into a pellet.[9] No extensive sample preparation is typically required.[18]

    • The sample is illuminated with a monochromatic laser source (e.g., from a Nd:YAG laser in an FT-Raman spectrometer).

    • The scattered light is collected, filtered to remove the intense Rayleigh scattering, and directed into a spectrometer.

    • The resulting Raman spectrum, which plots intensity versus the Raman shift (in cm⁻¹), reveals the vibrational modes of the this compound molecule.[13]

Crystal Structure Determination

The precise three-dimensional arrangement of atoms is determined using single-crystal X-ray diffraction.

  • Methodology (Single-Crystal X-ray Diffraction):

    • Crystallization: A high-quality single crystal of this compound (typically >0.1 mm) is grown from a suitable solvent via slow evaporation, vapor diffusion, or cooling.[11][19]

    • Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.

    • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced and recorded by a detector.[19]

    • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined (structure solution) and then optimized (structure refinement) to create a final, precise molecular and crystal structure.[11][20]

Interrelation of Physical Properties

The physical properties of solid this compound are not independent but are logically interconnected, stemming from its fundamental molecular structure and the resulting intermolecular forces in the crystal lattice. The following diagram illustrates these relationships.

G cluster_0 Fundamental Properties cluster_1 Macroscopic Physical Properties Molecular Structure Molecular Structure Spectra (IR, Raman) Spectra (IR, Raman) Molecular Structure->Spectra (IR, Raman) Vibrational Modes Intermolecular Forces Intermolecular Forces Crystal Lattice Crystal Lattice Intermolecular Forces->Crystal Lattice Solubility Solubility Intermolecular Forces->Solubility vs. Solvent Vapor Pressure Vapor Pressure Intermolecular Forces->Vapor Pressure Melting Point Melting Point Crystal Lattice->Melting Point Density Density Crystal Lattice->Density

Interrelation of this compound's Physical Properties.

References

An In-depth Technical Guide to the Synthesis of Fumaronitrile from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, a key organic compound, serves as a versatile precursor in the synthesis of various pharmaceuticals and specialty chemicals. Its dinitrile functionality and trans-alkene geometry make it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, commencing from the readily available industrial chemical, maleic anhydride (B1165640). The synthesis is a two-step process involving the formation of a diamide (B1670390) intermediate, followed by a dehydration reaction. This document details the experimental protocols, quantitative data, and underlying chemical principles for this transformation.

Synthetic Pathway Overview

The conversion of maleic anhydride to this compound proceeds through a well-established two-step reaction sequence. The initial step involves the ammonolysis of maleic anhydride to produce maleamide (B1587962). The subsequent and final step is the dehydration of maleamide to yield this compound.

Synthesis_Pathway MA Maleic Anhydride Maleamide Maleamide MA->Maleamide Ammonolysis Ammonia (B1221849) Ammonia (NH3) This compound This compound Maleamide->this compound Dehydration Dehydrating_Agent Dehydrating Agent

Caption: Overall synthetic scheme for this compound from maleic anhydride.

Step 1: Ammonolysis of Maleic Anhydride to Maleamide

The first step in the synthesis is the ring-opening reaction of maleic anhydride with ammonia to form maleamide. This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is typically a high-yield reaction.

Experimental Protocol:

General Procedure for Ammonolysis:

  • Maleic anhydride is dissolved in a suitable inert solvent.

  • Aqueous or gaseous ammonia is introduced into the reaction mixture, often at a controlled temperature to manage the exothermic nature of the reaction.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

  • Upon completion, the maleamide product is typically isolated by filtration, washed, and dried.

Step 2: Dehydration of Maleamide to this compound

The second and final step is the dehydration of maleamide to this compound. This reaction involves the removal of two molecules of water from the diamide to form the two nitrile groups. This transformation requires a dehydrating agent. Common dehydrating agents for the conversion of amides to nitriles include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).

Experimental Protocol:

Detailed experimental procedures for the direct dehydration of maleamide to this compound are not explicitly detailed in the provided search results. However, general methods for the dehydration of amides to nitriles are well-documented.

General Procedure for Dehydration using Phosphorus Pentoxide:

  • Maleamide is intimately mixed with a dehydrating agent, such as phosphorus pentoxide, typically in a solid-state reaction or in an inert high-boiling solvent.

  • The mixture is heated to drive the dehydration reaction. The reaction temperature will vary depending on the specific dehydrating agent used.

  • The this compound product is then isolated from the reaction mixture. This may involve distillation, sublimation, or extraction, followed by purification techniques like recrystallization or chromatography.

Quantitative Data

Quantitative data for the specific synthesis of this compound from maleic anhydride is not available in the provided search results. However, yields for analogous reactions, such as the formation of N-phenylmaleimide from maleanilic acid (the intermediate from maleic anhydride and aniline), are reported to be in the range of 75-80%.[1] It is reasonable to expect that the synthesis of this compound would proceed with comparable efficiency under optimized conditions.

Table 1: Summary of Analogous Reaction Data

Reaction StepReactantsProductDehydrating AgentYield (%)Reference
AmidationMaleic anhydride, AnilineMaleanilic acid-97-98[1]
Imidation (Dehydration)Maleanilic acidN-PhenylmaleimideAcetic anhydride, Sodium acetate75-80[1]

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from maleic anhydride.

Experimental_Workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Dehydration MA_dissolution Dissolve Maleic Anhydride in Solvent Ammonia_addition Add Ammonia MA_dissolution->Ammonia_addition Reaction1 Stir at Controlled Temperature Ammonia_addition->Reaction1 Isolation1 Isolate Maleamide (Filtration) Reaction1->Isolation1 Mixing Mix Maleamide with Dehydrating Agent Isolation1->Mixing Dried Maleamide Heating Heat Reaction Mixture Mixing->Heating Isolation2 Isolate this compound (e.g., Distillation) Heating->Isolation2 Purification Purify this compound (e.g., Recrystallization) Isolation2->Purification

Caption: Laboratory workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The chemical transformations involved in this synthesis follow fundamental principles of organic chemistry. The initial ammonolysis is a classic example of nucleophilic attack on a carbonyl group, while the subsequent dehydration is a condensation reaction.

Logical_Relationships cluster_logic Reaction Principles Nucleophilic_Attack Nucleophilic Attack (Ammonia on Anhydride) Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Amide_Formation Amide Formation Ring_Opening->Amide_Formation Dehydration_Reaction Dehydration Reaction Amide_Formation->Dehydration_Reaction Nitrile_Formation Nitrile Formation Dehydration_Reaction->Nitrile_Formation

Caption: Key chemical principles in the synthesis of this compound.

Conclusion

The synthesis of this compound from maleic anhydride is a straightforward and efficient two-step process that is well-suited for laboratory and potentially industrial-scale production. While specific, detailed protocols for this exact transformation are not prevalent in the readily available literature, the synthesis can be reliably performed by applying established methodologies for ammonolysis of anhydrides and dehydration of amides. Further research and process optimization could lead to the development of a one-pot synthesis, which would enhance the efficiency and cost-effectiveness of this compound production. This guide provides a solid foundation for researchers and professionals to develop and implement a robust synthetic strategy for this important chemical intermediate.

References

A Technical Guide to Historical Methods for the Preparation of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of fumaronitrile, a valuable dinitrile precursor in the production of pharmaceuticals and other industrial chemicals. The following sections provide detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations involved in these early-stage preparations.

Dehydration of Fumaramide (B1208544)

One of the most well-documented early methods for preparing this compound is the dehydration of fumaramide, typically employing a strong dehydrating agent such as phosphorus pentoxide. This straightforward approach provides good yields of the target compound.

Experimental Protocol

The following procedure is adapted from a method described in Organic Syntheses.[1]

A. Preparation of Fumaramide:

  • In a 2-liter flask equipped with a stirrer and a thermometer, combine 516 g (3.0 moles) of diethyl fumarate (B1241708), 600 ml of concentrated ammonium (B1175870) hydroxide (B78521) (28%), and 60 g of ammonium chloride.

  • Stir the reaction mixture at 25–30°C for 7 hours, using slight cooling to maintain the temperature.

  • Filter the resulting thick slurry of fumaramide with suction.

  • Reslurry the collected solid with 1 liter of water, filter again, and then wash with approximately 50 ml of ethanol.

  • Dry the white crystalline product in air or in an oven at a temperature below 75°C.

B. Preparation of this compound:

  • Thoroughly mix 228 g (2.0 moles) of dry, finely powdered fumaramide and 613 g (4.3 moles) of phosphorus pentoxide in a 3-liter flask.

  • Connect the flask to a 1-liter suction flask receiver, which is cooled in an ice bath or with cold running water.

  • Evacuate the system to a pressure of 15–30 mm using a water aspirator.

  • Heat the reaction flask with a flame, moving the flame over the surface of the reaction mixture.

  • The reaction mass will froth and blacken as the this compound distills and sublimes into the receiver. The elbow leading to the receiver should be heated occasionally to melt any condensed product.

  • Continue heating for 1.5 to 2 hours until no more this compound distills.

  • The crude product can be purified by recrystallization. Dissolve the product in 150 ml of hot benzene (B151609) and decant or filter the solution into 500 ml of hexane (B92381) or petroleum ether.

Quantitative Data
ParameterValueReference
Fumaramide Yield 80–88%[1]
This compound Yield 80–85%[1]
This compound Melting Point 93–95°C (crude), 96-97°C (recrystallized)[1][2]

Reaction Workflow

G cluster_amide_prep Fumaramide Preparation cluster_nitrile_prep This compound Synthesis Diethyl Fumarate Diethyl Fumarate Reaction @ 25-30°C Reaction @ 25-30°C Diethyl Fumarate->Reaction @ 25-30°C Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Reaction @ 25-30°C Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction @ 25-30°C Fumaramide Fumaramide Reaction @ 25-30°C->Fumaramide Dehydration Reaction Dehydration Reaction Fumaramide->Dehydration Reaction Phosphorus Pentoxide Phosphorus Pentoxide Phosphorus Pentoxide->Dehydration Reaction This compound (Crude) This compound (Crude) Dehydration Reaction->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization This compound (Pure) This compound (Pure) Recrystallization->this compound (Pure)

Caption: Workflow for the preparation of this compound from diethyl fumarate via fumaramide dehydration.

Synthesis from Chloroacrylonitrile

An alternative historical route to this compound involves the reaction of chloroacrylonitrile with a water-soluble metal cyanide in a weakly alkaline aqueous solution.[2] This method capitalized on the increasing availability of acrylonitrile (B1666552) as an industrial chemical.

Experimental Protocol

The following protocol is based on a 1949 patent by Monsanto Chemical Company.[2]

  • Prepare a solution of 52 parts of sodium cyanide in 200 parts of water.

  • Adjust the pH of the solution to 8 by adding approximately 60 parts of acetic acid.

  • Slowly add 50 parts of chloroacrylonitrile to the buffered cyanide solution while maintaining the temperature at 25-30°C by stirring and cooling.

  • After three hours of reaction time, dilute the mixture with water.

  • Distill the solution at a reduced pressure of approximately 200 mm.

  • Cool the aqueous distillate to obtain the solid this compound product.

Quantitative Data
ParameterValueReference
Sodium Cyanide 52 parts[2]
Water 200 parts[2]
Acetic Acid ~60 parts[2]
Chloroacrylonitrile 50 parts[2]
Reaction Temperature 25-30°C[2]
Reaction Time 3 hours[2]
Product Melting Point 96-97°C[2]

Reaction Pathway

G Chloroacrylonitrile Chloroacrylonitrile Reaction @ 25-30°C Reaction @ 25-30°C Chloroacrylonitrile->Reaction @ 25-30°C Sodium Cyanide Sodium Cyanide Aqueous Solution (pH 8) Aqueous Solution (pH 8) Sodium Cyanide->Aqueous Solution (pH 8) Aqueous Solution (pH 8)->Reaction @ 25-30°C This compound This compound Reaction @ 25-30°C->this compound

Caption: Synthesis of this compound from chloroacrylonitrile and sodium cyanide.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a pathway to fumaronitriles from trans-dibromoalkenes. This method involves the reaction of the dibromoalkene with copper(I) cyanide.

Experimental Protocol

The following is a generalized procedure for the synthesis of a this compound derivative as described in a doctoral thesis.[3]

  • Suspend copper(I) cyanide in dimethylformamide (DMF) at 145°C.

  • Add the trans-dibromoalkene to the heated suspension.

  • Heat the reaction mixture at 130°C for 18 hours.

  • Purify the resulting dinitrile by vacuum distillation.

Quantitative Data
ParameterValueReference
Reactant trans-4,5-dibromo-4E-octene[3]
Reagent Copper(I) Cyanide (CuCN)[3]
Solvent Dimethylformamide (DMF)[3]
Reaction Temperature 130°C[3]
Reaction Time 18 hours[3]
Yield of 2,3-dipropylthis compound 52%[3]

Logical Relationship Diagram

G Alkyne Alkyne Bromination Bromination Alkyne->Bromination trans-Dibromoalkene trans-Dibromoalkene Bromination->trans-Dibromoalkene Rosenmund-von Braun Reaction Rosenmund-von Braun Reaction trans-Dibromoalkene->Rosenmund-von Braun Reaction This compound Derivative This compound Derivative Rosenmund-von Braun Reaction->this compound Derivative

Caption: Logical flow from an alkyne to a this compound derivative via the Rosenmund-von Braun reaction.

Other Historical Preparative Notes

Several other methods for the preparation of this compound have been mentioned in historical literature, although detailed experimental protocols are less readily available. These include:

  • Reaction of diiodoethylene with cuprous cyanide. [1]

  • Hydrolysis of the product from the reaction of hydrogen cyanide with chloroacrylonitrile. [1]

  • Catalytic dehydrogenation of succinonitrile. [4]

  • Ammoxidation of C4 straight-chain hydrocarbons. [4]

These methods represent early explorations into the synthesis of this compound and underscore the compound's significance as a target molecule in organic synthesis. Further investigation into archival chemical literature may provide more detailed insights into these less-documented pathways.

References

Spectroscopic Characterization of Fumaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of fumaronitrile ((E)-but-2-enedinitrile). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document details key spectroscopic data, outlines the experimental protocols for obtaining this data, and illustrates relevant chemical pathways.

Spectroscopic Data

This compound (C₄H₂N₂) is a simple, linear molecule with a center of symmetry, belonging to the C₂h point group.[1] This symmetry has important implications for its spectroscopic properties, particularly in Infrared (IR) and Raman spectroscopy where the rule of mutual exclusion applies.[1] This means that vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound have been studied in detail.[1] The key stretching and bending modes are summarized below.

Table 1: Summary of Infrared (IR) and Raman Spectroscopic Data for this compound

Vibrational Mode Symmetry Species Frequency (cm⁻¹) (Raman) Frequency (cm⁻¹) (Infrared) Reference
C-H StretchAg3050Inactive[1]
C≡N StretchAg2215Inactive[1]
C=C StretchAg1610Inactive[1]
C-C StretchAg1010Inactive[1]
C=C-H In-plane BendAg1290Inactive[1]
C=C-C In-plane BendAg596Inactive[1]
C-C≡N In-plane BendAg265Inactive[1]
C-H Out-of-plane BendBuInactive785[1]
C-C≡N Out-of-plane BendBuInactive150[1]
Torsional ModeAuInactive121 (Calculated)[1]
Out-of-plane BendBg845Inactive[1]
Out-of-plane BendBg251Inactive[1]
C-C≡N Bend--360[1]

Data compiled from studies on solid samples (mulls) and solution spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule. Due to the molecule's symmetry, only one signal is observed for the two equivalent protons and two signals for the two pairs of equivalent carbons.

Table 2: Summary of ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Solvent Reference
¹H6.6 - 6.7CDCl₃[2]
¹³C (C=C)119.5CDCl₃[3]
¹³C (C≡N)115.0CDCl₃[3]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides data on its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Data (EI-MS) for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment Reference
78100[M]⁺ (Molecular Ion)[4]
7710[M-H]⁺[4]
5220[M-CN]⁺ or [C₃H₂N]⁺[4]
5115[M-HCN]⁺ or [C₃H]⁺[4]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.[5][6]

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.[7] Cloudiness of the disk can indicate insufficient grinding or the presence of moisture.[7]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.[8]

  • Sample Spectrum: Record the IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.[1][8] The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

Raman Spectroscopy Protocol

Raman spectra are often acquired directly from the solid sample.[5]

  • Sample Preparation: Place a small amount of crystalline this compound onto a microscope slide or into a glass capillary tube.

  • Data Acquisition: Place the sample in the spectrometer's sample holder.

  • Instrument Setup: Focus the laser beam (typically a visible or near-infrared laser) onto the sample.[9]

  • Spectrum Collection: Acquire the Raman spectrum. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering, allowing for the detection of the weaker Raman scattered photons.[9] The data is presented as intensity versus the Raman shift in wavenumbers (cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for solution-state NMR.

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][11][12]

  • Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[13]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, multiple scans are typically accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[14]

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is suitable for volatile solids like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column, which separates this compound from any impurities.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process creates a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualized Workflows and Pathways

The synthesis of this compound can be achieved through a multi-step process starting from maleic anhydride.[15] This pathway is a critical aspect of its production and characterization.

fumaronitrile_synthesis cluster_reagents1 cluster_reagents2 cluster_reagents3 MA Maleic Anhydride DMF Dimethyl Fumarate MA->DMF Step 1 FA Fumaramide DMF->FA Step 2 FN This compound FA->FN Step 3 r1 1. Methanol 2. H₃PO₄ (Isomerization & Esterification) r2 Ammonia Water & Ammonium Chloride r3 P₂O₅ (Dehydration) Heat, Vacuum

Caption: Synthesis pathway of this compound from Maleic Anhydride.[15]

A general workflow for the complete spectroscopic characterization of a synthesized compound like this compound is also essential for quality control and structural verification.

spectroscopic_workflow start Synthesized this compound (Crude Product) purify Purification (e.g., Recrystallization) start->purify sample_prep Sample Preparation purify->sample_prep ir FTIR Spectroscopy sample_prep->ir raman Raman Spectroscopy sample_prep->raman nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ms Mass Spectrometry (GC-MS) sample_prep->ms analysis Data Analysis & Structure Confirmation ir->analysis raman->analysis nmr->analysis ms->analysis

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of fumaronitrile. It includes key spectral data, detailed experimental protocols, and a structural representation to aid in the analysis and characterization of this compound.

Introduction to this compound and its Spectroscopic Analysis

This compound, a dinitrile of fumaric acid, is a molecule of interest in organic synthesis and materials science. Its simple, symmetric structure provides a clear example for the application of NMR spectroscopy in molecular characterization. This guide will delve into the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, presenting the expected chemical shifts and discussing the underlying structural basis for the observed signals.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by their simplicity, a direct consequence of the molecule's symmetry. The following tables summarize the key quantitative data for the ¹H and ¹³C NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignment
6.295 ppm[1]Singlet2HVinylic Protons (CH)

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ)Assignment
Data not explicitly found in search resultsVinylic Carbons (CH)
Data not explicitly found in search resultsNitrile Carbons (CN)

Note: While a specific literature reference (Magn. Res. Chem., 23, 705 (1985)) is cited for the ¹³C NMR data of this compound, the exact chemical shift values were not available in the searched resources.[2]

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable for acquiring the spectra.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: 10-12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

    • Decoupling: Proton broadband decoupling should be applied to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the TMS signal.

Structural Representation and NMR Correlation

The chemical structure of this compound dictates its NMR spectral features. The molecule's plane of symmetry renders the two protons and the two vinylic carbons chemically equivalent, leading to single peaks in their respective NMR spectra.

Caption: Chemical structure of this compound.

The singlet observed in the ¹H NMR spectrum at 6.295 ppm corresponds to the two equivalent vinylic protons. In the ¹³C NMR spectrum, two signals are expected: one for the two equivalent vinylic carbons and another for the two equivalent nitrile carbons. The exact chemical shifts for these carbons in CDCl₃ require confirmation from the primary literature. Due to the symmetry, no proton-proton or proton-carbon spin-spin coupling is observed in the proton-decoupled spectra.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of fumaronitrile. It includes a detailed summary of its vibrational modes, experimental protocols for spectral acquisition, and a logical workflow for the spectroscopic analysis of this molecule.

Introduction to the Vibrational Spectroscopy of this compound

This compound ((E)-but-2-enedinitrile), a molecule with the chemical formula C₄H₂N₂, is the trans isomer of dicyanoethylene. Its linear and symmetrical structure gives it a C₂h point group symmetry. This high degree of symmetry has important implications for its vibrational spectra. The rule of mutual exclusion, a consequence of the center of symmetry in the C₂h point group, dictates that vibrational modes that are Raman active are infrared inactive, and vice versa.[1] Therefore, a complete vibrational analysis of this compound requires both IR and Raman spectroscopy.

The 18 fundamental vibrational modes of this compound are distributed among the symmetry species of the C₂h point group as follows: 7A g (Raman active) + 2A u (inactive) + 3B g (Raman active) + 6B u (IR active).[1]

Data Presentation: Vibrational Frequencies and Assignments

The following tables summarize the experimentally observed and theoretically calculated vibrational frequencies for this compound, along with their assignments to specific molecular motions.

Table 1: Infrared Active Vibrational Modes of this compound (B u Species)

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)AssignmentVibrational Mode Description
30703205ν(C-H)Asymmetric C-H Stretch
22252405ν(C≡N)Asymmetric C≡N Stretch
12601287δ(C-H)In-plane C-H Bend
10561022ν(C-C)Asymmetric C-C Stretch
540552δ(C=C-C)In-plane C=C-C Bend
360387δ(C-C≡N)In-plane C-C≡N Bend

Table 2: Raman Active Vibrational Modes of this compound (A g and B g Species)

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Symmetry SpeciesAssignmentVibrational Mode Description
30503200A gν(C-H)Symmetric C-H Stretch
22152394A gν(C≡N)Symmetric C≡N Stretch
16101711A gν(C=C)C=C Stretch
12901325A gδ(C-H)In-plane C-H Bend
10101029A gν(C-C)Symmetric C-C Stretch
596547A gδ(C=C-C)In-plane C=C-C Bend
265259A gδ(C-C≡N)In-plane C-C≡N Bend
845889B gγ(C-H)Out-of-plane C-H Bend
251259B gγ(C-C≡N)Out-of-plane C-C≡N Bend

Note: Observed frequencies are primarily from solid-state measurements. Calculated frequencies are from DFT calculations and may vary depending on the level of theory and basis set used.

Experimental Protocols

Detailed methodologies for obtaining high-quality infrared and Raman spectra of solid this compound are provided below.

3.1. Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: KBr Pellet Transmission

This is a common method for obtaining high-quality IR spectra of solid samples.

  • Sample Preparation:

    • Gently grind 1-2 mg of this compound powder using an agate mortar and pestle.

    • Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix and grind the this compound and KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of absorbance or transmittance.

3.2. Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology: Dispersive Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide or into a shallow well plate.

    • No further sample preparation is typically required.

  • Instrumentation and Data Acquisition:

    • Place the sample on the stage of a Raman microscope.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). A longer wavelength may be necessary to avoid fluorescence.

    • Focus the laser onto the sample using the microscope objective.

    • Set the laser power to a level that provides a good signal without causing sample degradation.

    • Acquire the Raman spectrum over a suitable wavenumber range (e.g., 100-3500 cm⁻¹).

    • The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Vibrational Spectroscopy of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation This compound This compound (Solid) ir_prep Grind with KBr and press into pellet This compound->ir_prep For IR raman_prep Place powder on slide This compound->raman_prep For Raman ftir FT-IR Spectrometer ir_prep->ftir raman Raman Spectrometer raman_prep->raman ir_spectrum Infrared Spectrum ftir->ir_spectrum raman_spectrum Raman Spectrum raman->raman_spectrum peak_picking Peak Picking and Analysis ir_spectrum->peak_picking raman_spectrum->peak_picking assignments Vibrational Assignments peak_picking->assignments comparison Comparison with Theoretical Calculations assignments->comparison final_analysis Final Spectroscopic Analysis comparison->final_analysis

Caption: Experimental workflow for the vibrational analysis of this compound.

Diagram 2: Logical Relationship in Spectroscopic Analysis

logical_relationship molecule This compound (C2h Symmetry) selection_rules Selection Rules (Mutual Exclusion) molecule->selection_rules ir_active IR Active Modes (Change in Dipole Moment) selection_rules->ir_active raman_active Raman Active Modes (Change in Polarizability) selection_rules->raman_active ir_exp FT-IR Experiment ir_active->ir_exp raman_exp Raman Experiment raman_active->raman_exp ir_spectrum Infrared Spectrum ir_exp->ir_spectrum raman_spectrum Raman Spectrum raman_exp->raman_spectrum interpretation Comprehensive Vibrational Analysis ir_spectrum->interpretation raman_spectrum->interpretation dft Theoretical Calculations (DFT) predicted_spectra Predicted Frequencies and Intensities dft->predicted_spectra predicted_spectra->interpretation

Caption: Logical relationships in the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Electron Affinity and Ionization Energy of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron affinity and ionization energy of fumaronitrile, a molecule of significant interest due to its unique electronic properties. This compound's structure, characterized by a carbon-carbon double bond conjugated with two nitrile groups, makes it an excellent electron acceptor, a property crucial in the fields of materials science and drug design. Understanding its electron affinity and ionization energy is fundamental to predicting its chemical reactivity, stability, and potential interactions in various chemical and biological systems.

Quantitative Data Summary

The electron affinity and ionization energy of this compound have been determined through various experimental techniques and theoretical calculations. The following table summarizes the key quantitative data available in the scientific literature.

PropertyTypeValue (eV)MethodReference
Electron Affinity (EA) Adiabatic (Experimental)1.21 ± 0.02Photodetachment Photoelectron Imaging Spectroscopy[1][2][3]
Adiabatic (Experimental)1.249 ± 0.087Thermal Decomposition Equilibrium[4]
Adiabatic (Experimental)0.79 ± 0.10Magnetron Method (Considered less reliable)[4]
Vertical (Theoretical)See Note 1EOM-XX-CCSD(dT)[1][2][3]
Ionization Energy (IE) Adiabatic (Experimental)11.16 ± 0.03Photoionization[4]
Adiabatic (Experimental)11.15Photoelectron Spectroscopy[4]
Vertical (Experimental)11.3Photoelectron Spectroscopy[4]
Vertical (Theoretical)See Note 1CCSD(T)[1][2][3]

Note 1: While the referenced literature indicates that theoretical calculations for vertical electron affinity and ionization energy were performed and show good agreement with experimental results, specific numerical values were not provided in the abstracts.[1][2][3]

Experimental Protocols

The determination of electron affinity and ionization energy relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Ionization Energy via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for measuring the ionization energies of molecules. The process involves irradiating a sample with monochromatic radiation and analyzing the kinetic energy of the ejected electrons.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The low pressure is essential to prevent collisions between molecules and ejected electrons.

  • Ionization Source: The this compound molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). The energy of these photons (hν) is known with high precision.

  • Electron Ejection: When a photon with sufficient energy strikes a this compound molecule, it can eject an electron from one of its molecular orbitals.

  • Kinetic Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer. This device separates the electrons based on their kinetic energy (KE).

  • Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

  • Data Interpretation: The ionization energy (IE) is calculated using the principle of conservation of energy: IE = hν - KE. Each peak in the spectrum corresponds to the ionization from a different molecular orbital. The peak with the lowest binding energy corresponds to the first ionization energy, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

Determination of Electron Affinity via Photodetachment Photoelectron Imaging Spectroscopy

Photodetachment spectroscopy is used to measure the electron affinity of a molecule by studying the detachment of an electron from its negative ion.

Methodology:

  • Anion Generation: The this compound radical anion (fn⁻) is generated. A common method is to cross a supersonic expansion of a precursor gas mixture with a high-energy electron beam.

  • Mass Selection: The generated anions are guided into a time-of-flight (TOF) mass spectrometer, which separates the this compound anions from other species based on their mass-to-charge ratio.

  • Photodetachment: The mass-selected this compound anions are irradiated with a laser pulse of a specific wavelength (and therefore, known photon energy, hν). If the photon energy is greater than the electron affinity of the molecule, an electron can be detached.

  • Electron Imaging: The detached electrons are accelerated by an electric field onto a position-sensitive detector. A magnetic field is often used to guide the electrons. This setup, known as a velocity-map imaging (VMI) spectrometer, allows for the determination of the kinetic energy and angular distribution of the detached electrons.

  • Data Analysis: The electron binding energy (eBE) is calculated from the kinetic energy (KE) of the detached electrons and the photon energy of the laser: eBE = hν - KE. The adiabatic electron affinity is determined from the onset of the photoelectron spectrum, corresponding to the transition from the ground vibrational state of the anion to the ground vibrational state of the neutral molecule.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental setups for determining the ionization energy and electron affinity of this compound.

experimental_workflow_ie cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Analysis & Detection This compound This compound (gas) interaction Interaction Chamber (High Vacuum) This compound->interaction photon_source Monochromatic Photon Source (hν) photon_source->interaction analyzer Electron Energy Analyzer interaction->analyzer Photoelectrons (KE) detector Electron Detector analyzer->detector spectrum Photoelectron Spectrum detector->spectrum

Diagram 1. Experimental workflow for determining ionization energy using photoelectron spectroscopy.

experimental_workflow_ea cluster_anion_gen Anion Generation & Selection cluster_photodetachment Photodetachment cluster_analysis Analysis & Detection precursor Precursor Gas anion_source Anion Source precursor->anion_source e_beam Electron Beam e_beam->anion_source mass_spec Time-of-Flight Mass Spectrometer anion_source->mass_spec Ions interaction Interaction Region mass_spec->interaction This compound Anions laser Pulsed Laser (hν) laser->interaction vmi Velocity-Map Imaging Spectrometer interaction->vmi Detached Electrons detector Position-Sensitive Detector vmi->detector spectrum Photoelectron Spectrum detector->spectrum

Diagram 2. Experimental workflow for determining electron affinity using photodetachment spectroscopy.

References

Early Studies on the Reactivity of Fumaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early foundational studies on the reactivity of fumaronitrile. This compound, a symmetrical and electron-deficient alkene, serves as a versatile building block in organic synthesis. Its reactivity is dominated by its susceptibility to cycloaddition reactions, its ability to undergo polymerization, and its capacity for isomerization. This document details key experimental protocols, summarizes quantitative data, and provides mechanistic insights into these fundamental transformations.

Cycloaddition Reactions of this compound

This compound is an excellent dienophile and dipolarophile in cycloaddition reactions due to the electron-withdrawing nature of its two nitrile groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Diels-Alder Reaction with Cyclopentadiene (B3395910)

Early investigations into the Diels-Alder reaction of this compound with cyclopentadiene highlighted its utility in forming bicyclic adducts. Studies have reported on the kinetics of this reaction in aqueous solutions, noting the influence of various cosolutes on the reaction rate. For instance, alkali-metal salts were found to accelerate the reaction, while tetraethylammonium (B1195904) chloride and certain surfactants had a retarding effect[1].

The following is a representative experimental protocol for the Diels-Alder reaction between this compound and cyclopentadiene, based on general procedures for similar reactions.

  • Reactant Preparation : this compound is purified by recrystallization from a suitable solvent like toluene (B28343). Cyclopentadiene is freshly prepared by cracking dicyclopentadiene (B1670491) at high temperatures.

  • Reaction Setup : A solution of this compound in a chosen solvent (e.g., water, ethyl acetate) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation : Freshly cracked cyclopentadiene is added to the this compound solution. The reaction is typically conducted at room temperature or with gentle heating.

  • Monitoring : The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a norbornene derivative, is then purified by recrystallization or column chromatography to yield the desired adduct.

Parameter Observation Reference
Effect of Alkali-Metal SaltsAccelerates reaction rate[1]
Effect of Tetraethylammonium ChlorideRetards reaction rate[1]
Effect of SurfactantsRetards reaction rate[1]

The Diels-Alder reaction is a concerted pericyclic reaction. The [4π] electron system of the diene (cyclopentadiene) and the [2π] electron system of the dienophile (this compound) interact through a cyclic transition state to form the six-membered ring of the product.

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound This compound (Dienophile) TS Cyclic Transition State This compound->TS + Cyclopentadiene Cyclopentadiene (Diene) Cyclopentadiene->TS Adduct Bicyclic Adduct TS->Adduct [4+2] Cycloaddition

Diels-Alder reaction of this compound and cyclopentadiene.
1,3-Dipolar Cycloaddition

This compound also participates in 1,3-dipolar cycloadditions. An early example includes its reaction with C,N-diphenylnitrone. Such reactions are valuable for the synthesis of five-membered heterocyclic compounds.

The following protocol is representative of a 1,3-dipolar cycloaddition involving a nitrone and an activated alkene like this compound.

  • Reactant Preparation : C,N-diphenylnitrone and this compound are dissolved in a suitable aprotic solvent, such as toluene or dichloromethane, in a reaction flask.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the cycloaddition.

  • Monitoring and Workup : The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the isoxazolidine (B1194047) product.

Studies on the kinetics of the 1,3-dipolar cycloaddition of C,N-diphenylnitrone with this compound have been conducted to understand the influence of the solvent on the reaction rate, though specific quantitative data from these early studies are not detailed here[2].

Similar to the Diels-Alder reaction, the 1,3-dipolar cycloaddition is a concerted process. The 4π electrons of the 1,3-dipole (C,N-diphenylnitrone) react with the 2π electrons of the dipolarophile (this compound) to form a five-membered heterocyclic ring.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound This compound (Dipolarophile) TS Concerted Transition State This compound->TS + Nitron C,N-diphenylnitrone (1,3-Dipole) Nitron->TS Isoxazolidine Isoxazolidine Derivative TS->Isoxazolidine [3+2] Cycloaddition

1,3-Dipolar cycloaddition of this compound.

Polymerization of this compound

This compound can be copolymerized with other monomers to produce polymers with tailored properties. A notable early example is its redox copolymerization with acrylonitrile (B1666552).

Redox Copolymerization with Acrylonitrile

The redox copolymerization of acrylonitrile (AN) with this compound (FN) has been studied as a method to produce precursors for carbon fiber. This process is typically carried out in an aqueous medium using a redox initiator system.

  • Monomer Preparation : Acrylonitrile and this compound are used in varying feed ratios (e.g., 97:3, 95:5, 90:10 AN:FN)[3].

  • Reaction Setup : The copolymerization is conducted in water at a controlled temperature, for example, 40°C[3].

  • Initiation : A redox initiator system, such as potassium persulfate (KPS) and sodium bisulfite (SBS), is used to initiate the polymerization[3].

  • Polymer Isolation : After the polymerization, the resulting copolymer is isolated and characterized using techniques like Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)[3].

The incorporation of this compound into the acrylonitrile polymer has been shown to affect its thermal properties, which is crucial for its application as a carbon fiber precursor.

AN:FN Monomer Feed Ratio Observation Reference
100:0Heat liberation during cyclization: 758 Jg⁻¹[3]
90:10Highest char yield: 53%[3]
Not specifiedLower heat liberation during cyclization (510 Jg⁻¹) compared to homo(PAN)[3]
Not specifiedInitial cyclization occurs at lower temperatures compared to homo(PAN)[3]

The redox initiators generate free radicals, which initiate the polymerization of the vinyl monomers. The this compound is incorporated into the growing polymer chain, influencing the properties of the final material.

Polymerization Initiator Redox Initiator (KPS/SBS) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomers Acrylonitrile (AN) + this compound (FN) Radical->Monomers Initiation Propagation Propagating Polymer Chain (P•) Monomers->Propagation Addition Propagation->Monomers Propagation Copolymer AN-FN Copolymer Propagation->Copolymer Termination Isomerization This compound This compound (trans) Intermediate Carbanionic Intermediate This compound->Intermediate + Base Base Base (e.g., OH⁻) Rotation C-C Bond Rotation Intermediate->Rotation Resonance Stabilization Maleonitrile Maleonitrile (cis) Rotation->Maleonitrile Elimination of Base

References

The Genesis of Fumaronitrile: A Technical Account of its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the first documented synthesis of fumaronitrile, a molecule of significant interest in contemporary chemical research and drug development. While the precise moment of its initial observation remains obscured in the annals of 19th-century organic chemistry, this document reconstructs the likely scientific landscape of its emergence and details an early, well-documented synthetic protocol.

Historical Context: The Dawn of Nitrile Chemistry

The discovery of this compound is intrinsically linked to the burgeoning field of organic synthesis in the 19th century. The pioneering work on nitriles, then often referred to as "cyanides," laid the groundwork for the eventual isolation and characterization of this unsaturated dinitrile. Key milestones in the history of nitrile chemistry include the first synthesis of hydrogen cyanide by C. W. Scheele in 1782, followed by the preparation of the pure acid by J. L. Gay-Lussac in 1811. The synthesis of benzonitrile (B105546) in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile (B127096) by Théophile-Jules Pelouze in 1834, marked the extension of nitrile synthesis to more complex organic structures.[1][2]

Given this context, it is highly probable that this compound, as the dinitrile of fumaric acid, was first prepared through the dehydration of fumaramide (B1208544), a common method for nitrile synthesis during that era. Organic chemists of the time were actively exploring the reactions of dicarboxylic acids and their derivatives, making the synthesis of this compound a logical extension of their investigations.

First Documented Synthesis: Dehydration of Fumaramide

While the original discoverer remains unconfirmed, one of the earliest and most straightforward methods for the preparation of this compound is the dehydration of fumaramide. This reaction typically employs a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[1] The overall transformation involves the removal of two molecules of water from fumaramide to form the corresponding dinitrile.

Experimental Protocol: Synthesis of this compound from Fumaramide

The following protocol is a representative procedure for the synthesis of this compound via the dehydration of fumaramide, based on established chemical principles of the 19th and early 20th centuries.

Materials:

  • Fumaramide

  • Phosphorus pentoxide (P₂O₅)

  • Sand (optional, as a heat transfer medium)

  • Distillation apparatus

  • Receiving flask

  • Heating mantle or Bunsen burner

Procedure:

  • Preparation of the Reaction Mixture: In a dry distillation flask, thoroughly mix fumaramide with at least a twofold molar excess of phosphorus pentoxide. The addition of dry sand to the mixture can aid in ensuring even heat distribution.

  • Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried to prevent premature reaction of the dehydrating agent. The receiving flask should be cooled in an ice bath to efficiently collect the sublimed product.

  • Dehydration and Distillation: Gently heat the reaction mixture. As the temperature rises, the fumaramide will dehydrate, and the this compound product will sublime and distill over into the cooled receiving flask.

  • Purification: The crude this compound collected in the receiver can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a white crystalline solid.

Reaction Pathway

The synthesis of this compound from fumaramide proceeds through the dehydration of the primary amide groups.

Fumaronitrile_Synthesis cluster_reactants Reactants cluster_products Products Fumaramide Fumaramide (H₂NOC-CH=CH-CONH₂) This compound This compound (NC-CH=CH-CN) Fumaramide->this compound -2H₂O P2O5 Phosphorus Pentoxide (P₂O₅) (Dehydrating Agent) Water Water (2H₂O)

Caption: Dehydration of fumaramide to this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₂N₂
Molecular Weight 78.07 g/mol
Melting Point 93-95 °C
Boiling Point 186 °C
Appearance White crystalline solid
Solubility Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water.

Logical Workflow of Synthesis and Purification

The overall process for obtaining pure this compound from its diamide (B1670390) precursor can be visualized as a sequential workflow.

Synthesis_Workflow Start Start Mix Mix Fumaramide and P₂O₅ Start->Mix Heat Heat Mixture Mix->Heat Distill Distill/Sublime This compound Heat->Distill Collect Collect Crude Product Distill->Collect Recrystallize Recrystallize from Ethanol/Water Collect->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry Dry Pure This compound Filter->Dry End End Dry->End

Caption: Experimental workflow for this compound synthesis.

Conclusion

While the exact historical genesis of this compound remains to be definitively established, its synthesis via the dehydration of fumaramide represents a historically significant and chemically straightforward method. This technical guide provides researchers and professionals in drug development with a concise overview of the likely historical context of its discovery and a detailed protocol for one of its earliest synthetic routes. The provided data and workflows offer a foundational understanding of this important chemical entity.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for fumaronitrile (trans-1,2-dicyanoethylene), a key intermediate in various chemical syntheses. The information compiled herein is intended to support research and development activities by providing reliable thermodynamic values and insights into their experimental determination.

Core Thermochemical Data

This compound, with the chemical formula C₄H₂N₂, is a brown crystalline solid at room temperature.[1] A summary of its key physical and thermochemical properties is presented below.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight78.07 g/mol [2]
Melting Point93-97 °C[2]
Boiling Point186 °C (at 760 mmHg)[1][2]
Density0.9416 g/cm³ (at 111 °C)[1]
Vapor Pressure0.19 mmHg (at 25 °C)[1]

Table 2: Enthalpic and Gibbs Free Energy Data for this compound

ParameterValue (kJ/mol)Phase/ConditionsReference
Standard Enthalpy of Formation (ΔfH°)268.0 ± 2.0Solid[3]
Standard Enthalpy of Formation (ΔfH°)340.0 ± 3.0Gas[2]
Standard Enthalpy of Combustion (ΔcH°)-2128.0 ± 2.0Solid[2][3]
Standard Gibbs Free Energy of Formation (ΔfG°)329.38Gas[2]
Enthalpy of Fusion (ΔfusH°)9.33[2]
Enthalpy of Vaporization (ΔvapH°)45.41[2]
Enthalpy of Sublimation (ΔsubH°)72.00 ± 0.80at 263.00 K[2][4]

The positive standard enthalpy of formation for gaseous this compound (340.00 ± 3.00 kJ/mol) indicates that its formation from its constituent elements in their standard states is an endothermic process.[2] Conversely, the large negative standard enthalpy of combustion (-2128.00 ± 2.00 kJ/mol) signifies that the complete combustion of solid this compound is a highly exothermic reaction, releasing a substantial amount of energy.[2][3]

Table 3: Gas Phase Heat Capacity (Cp,gas) of this compound at Various Temperatures

Temperature (K)Cp,gas (J/mol·K)Source
499.24110.69Joback Calculated Property
536.80114.72Joback Calculated Property
574.36118.47Joback Calculated Property
611.91121.95Joback Calculated Property
649.47125.20Joback Calculated Property
687.03128.23Joback Calculated Property
724.59131.06Joback Calculated Property
Data sourced from Smolecule, citing Joback's calculated properties.[2]

The heat capacity of gaseous this compound demonstrates a clear temperature dependence, increasing as the temperature rises.[2] This trend is consistent with the behavior of organic molecules, where higher temperatures lead to the progressive excitation of vibrational modes within the molecule.[2]

Experimental Protocols

The thermochemical data presented in this guide have been determined through rigorous experimental methodologies. The primary techniques employed are combustion calorimetry for determining enthalpies of formation and combustion, and effusion methods for measuring the enthalpy of sublimation.

Combustion Calorimetry

The standard enthalpy of formation of solid this compound was determined by Boyd, Guha, et al. (1967) using combustion calorimetry (Ccb).[3] This technique is a cornerstone of experimental thermochemistry for organic compounds.

Workflow for Combustion Calorimetry:

G P1 Weighing of pure This compound sample P2 Encapsulation in a combustible container P1->P2 P3 Placement in the calorimeter bomb P2->P3 C1 Pressurization of the bomb with excess oxygen P3->C1 C2 Immersion of the bomb in a known mass of water in the calorimeter C1->C2 C3 Ignition of the sample C2->C3 C4 Measurement of the temperature rise of the water C3->C4 A1 Calculation of the heat released (q) C4->A1 A2 Correction for the combustion of auxiliary substances A1->A2 A3 Determination of the standard enthalpy of combustion (ΔcH°) A2->A3 A4 Calculation of the standard enthalpy of formation (ΔfH°) A3->A4

Workflow for determining the enthalpy of combustion.

Detailed Steps:

  • A precisely weighed sample of pure this compound is placed in a crucible, often made of platinum.

  • The crucible is placed inside a high-pressure vessel known as a "bomb."

  • The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The temperature of the water is monitored with a high-precision thermometer.

  • The sample is ignited electrically.

  • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • The total heat evolved is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.

  • Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances used.

  • From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Mass-Loss Effusion Method

The enthalpy of sublimation was determined by Boyd, Guha, et al. (1967) using a mass-loss effusion (ME) technique.[4] This method is suitable for determining the vapor pressure of a solid as a function of temperature.

Principles of the Mass-Loss Effusion Method:

  • A sample of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum system.

  • The rate at which the sample sublimes and effuses through the orifice is measured by the rate of mass loss of the cell over time.

  • The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubH°) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, notably participating in Diels-Alder reactions. Its electron-withdrawing nitrile groups make it an excellent dienophile.

G cluster_reactants Reactants cluster_product Product diene 1,3-Diphenylisobenzofuran (B146845) (Diene) product Diels-Alder Adduct (C₂₄H₁₆N₂O) diene->product ΔrH° = -82 kJ/mol Solvent: Dichloroethane dienophile This compound (Dienophile) dienophile->product

Diels-Alder reaction involving this compound.

The reaction between 1,3-diphenylisobenzofuran and this compound is an example of a [4π + 2π] cycloaddition, yielding a single adduct.[4] The enthalpy of this reaction in dichloroethane has been reported as -82 kJ/mol, indicating an exothermic process.[4]

Beyond its role in cycloaddition reactions, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other industrial chemicals.[5] It is also utilized as a monomer in polymer synthesis, where the nitrile groups can impart desirable properties such as flame retardancy.[5][6]

References

A Comprehensive Technical Guide to the Solubility of Fumaronitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of fumaronitrile in various common organic solvents. Recognizing the limited availability of comprehensive quantitative data in public literature, this document furnishes known solubility values, outlines a detailed experimental protocol for determining solubility, and discusses the physicochemical properties of this compound that influence its solubility characteristics.

Introduction to this compound

This compound, also known as trans-1,2-dicyanoethylene, is a dinitrile compound with the chemical formula C₄H₂N₂. It is a white to off-white crystalline solid at room temperature. Its molecular structure, featuring a carbon-carbon double bond in a trans configuration with two nitrile groups, imparts a degree of polarity and the potential for various intermolecular interactions, which are key to understanding its solubility. This compound is a versatile building block in organic synthesis, including the preparation of heterocyclic compounds and polymers.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound are summarized in the table below. It is important to note that for many common organic solvents, only qualitative descriptions are available in the literature. The data presented here has been compiled from various chemical suppliers and databases.

Solvent ClassificationSolvent NameChemical FormulaSolubilityObservations
Polar Protic Ethanol (B145695)C₂H₅OH50 mg/mL[1][2]Colorless to yellow solution.[1][2]
MethanolCH₃OHSlightly Soluble-
Polar Aprotic Acetone (B3395972)C₃H₆OSoluble-
Dimethylformamide (DMF)C₃H₇NOSoluble (predicted)-
Dimethyl Sulfoxide (DMSO)C₂H₆SSoluble (predicted)-
AcetonitrileC₂H₃NSlightly Soluble-
Nonpolar/Weakly Polar DichloromethaneCH₂Cl₂Soluble (predicted)-
Chloroform (B151607)CHCl₃Soluble-
TolueneC₇H₈Soluble-
Benzene (B151609)C₆H₆Soluble[3]-
Diethyl Ether(C₂H₅)₂OSlightly Soluble-
Ethyl AcetateC₄H₈O₂Soluble-
Tetrahydrofuran (THF)C₄H₈OSoluble-
Hexane (B92381)C₆H₁₄Insoluble-
Aqueous WaterH₂OInsoluble (< 1 mg/mL at 21°C)[4]-

Predicted solubility is based on the principle of "like dissolves like" and the known solubility of similar nitrile compounds.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent. The presence of two polar nitrile (-C≡N) groups introduces a significant dipole moment to the molecule. However, the overall molecule has a linear and symmetric quality which can reduce its overall polarity compared to less symmetric dinitriles.

The solubility in polar protic solvents like ethanol is moderate, likely due to hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the nitrile groups. In polar aprotic solvents, dipole-dipole interactions are the primary driving force for solvation. The "soluble" nature in solvents like acetone and the predicted solubility in DMF and DMSO are consistent with this.

This compound's solubility in nonpolar or weakly polar solvents like benzene and chloroform suggests that van der Waals forces and induced dipole interactions also play a significant role. The relatively nonpolar carbon backbone of this compound contributes to its solubility in these solvents. Its insolubility in highly nonpolar solvents like hexane and in water highlights the importance of a balance of intermolecular forces for effective dissolution.

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative solubility data, researchers will often need to determine it experimentally. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

  • (Optional) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a vial B Seal the vial tightly A->B C Place vial in a constant temperature shaker for 24-48 hours B->C D Allow solid to settle C->D E Withdraw a sample of the supernatant D->E F Filter the sample through a syringe filter into a pre-weighed vial E->F G Gravimetric Analysis: Evaporate the solvent and weigh the residue F->G H Instrumental Analysis (HPLC/UV-Vis): Dilute the sample and analyze against a calibration curve F->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Quantification:

    • Gravimetric Method:

      • Carefully weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is below the boiling point of the solvent and the melting point of this compound.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

      • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

    • Instrumental Analysis (Recommended for higher accuracy):

      • Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

      • Measure the response of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

      • Calculate the original solubility, accounting for the dilution factor.

Conclusion

While there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents, this guide provides the available information and, crucially, a detailed experimental protocol to enable researchers to determine these values accurately in their own laboratories. A thorough understanding of this compound's solubility is paramount for its effective use in synthesis, purification, and materials science applications. The provided methodologies offer a robust framework for generating the critical data required for these endeavors.

References

Elucidating the Crystal Structure of Fumaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaronitrile, a simple dinitrile of fumaric acid, is a versatile building block in organic synthesis and materials science. A thorough understanding of its solid-state structure is paramount for predicting its physical properties, reactivity, and potential applications, particularly in the realm of crystal engineering and drug development. This technical guide provides a comprehensive overview of the available crystallographic data for this compound and its derivatives, details the experimental protocols for crystal structure determination, and presents a logical workflow for such analyses. Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), a definitive crystal structure for pure, uncomplexed this compound has not been publicly reported. This guide, therefore, focuses on the crystal structures of its metal-organic complexes and provides a foundational understanding of the methodologies employed in crystallographic studies.

Introduction

This compound ((E)-but-2-enedinitrile), with the chemical formula C₄H₂N₂, is a molecule of significant interest due to the presence of two electron-withdrawing nitrile groups and a C=C double bond, which can participate in various chemical transformations and intermolecular interactions. Its structural characterization is crucial for understanding its role in the design of novel materials, including polymers, and for its potential as a ligand in coordination chemistry. This guide aims to consolidate the known structural information on this compound and to provide detailed procedural insights for researchers engaged in its study.

Crystallographic Data of this compound-Containing Compounds

While the crystal structure of pure this compound remains elusive in public databases, several studies have successfully elucidated the structures of its metal complexes. This information provides valuable insights into the coordination behavior and geometric preferences of the this compound ligand. The following tables summarize the key crystallographic parameters for selected this compound-containing coordination compounds.

Table 1: Crystallographic Data for this compound Metal Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
five-coordinate this compound(8-methoxycyclo-oct-4-enyl)(1,10-phenanthroline)iridium(I)C₂₅H₂₄IrN₃OTriclinicP-19.848(6)14.25(1)17.93(1)36.28(4)128.5(1)125.0(1)

Note: The unit cell parameters and space group are essential for defining the crystal lattice and the symmetry of the crystal structure.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis. The following sections outline the typical experimental methodologies employed.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For organic compounds like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (typically Mo Kα or Cu Kα), a goniometer for crystal orientation, and a detector (e.g., a CCD or CMOS detector) is used.

  • Procedure:

    • A single crystal of appropriate size is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.

    • The detector records the positions and intensities of these diffracted spots.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Logical Workflow and Molecular Visualization

To provide a clearer understanding of the process and the molecule itself, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for crystal structure determination.

Molecular structure of this compound.

Conclusion

This technical guide has synthesized the available information on the crystal structure of this compound, highlighting the current gap in the public scientific record regarding the structure of the pure compound. The provided data on its metal complexes, however, offer valuable insights into its coordination chemistry. The detailed experimental protocols and logical workflow diagrams serve as a practical resource for researchers aiming to crystallize and structurally characterize this compound or its derivatives. The pursuit of the crystal structure of pure this compound remains a valuable endeavor that would significantly contribute to the fields of materials science and drug development.

Fumaronitrile: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of fumaronitrile in a laboratory setting. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and the underlying mechanisms of its toxicity. This guide is intended for an audience of trained professionals, including researchers, scientists, and those involved in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2][3] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

PropertyValueReference
Chemical Formula C₄H₂N₂[1][4]
Molecular Weight 78.07 g/mol [5][6]
Appearance White crystalline solid[1][3][7]
Melting Point 93 - 98 °C (199.4 - 208.4 °F)[1][3][4][6]
Boiling Point 186 °C (366.8 °F) at 760 mmHg[1][4][6]
Solubility Soluble in ethanol.[3][6][7] Insoluble in water.[7][3][6][7]
Vapor Pressure 0.19 mmHg[5]
CAS Number 764-42-1[1][3][4][6]

Toxicological Information

The primary toxicological concern with this compound is its ability to release cyanide upon metabolism.[1][2] This leads to "histotoxic hypoxia," a condition where cells are unable to use oxygen, even when it is plentiful.[4]

Acute Toxicity

The acute toxicity of this compound is primarily attributed to the metabolic release of cyanide.[8]

RouteSpeciesValueReference
Oral LD₅₀Rat132 mg/kg[1][3][4]
Dermal LD₅₀-No data available[1]
Inhalation LC₅₀-No data available[1]
Mechanism of Toxicity and Signaling Pathway

The toxicity of aliphatic nitriles, including this compound, is a result of their metabolic conversion to cyanide.[8] This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[9][10]

Once released, cyanide inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][4] This inhibition blocks cellular respiration and the utilization of oxygen, leading to a rapid decrease in ATP production.[1][4] The resulting cellular hypoxia triggers a cascade of events, including:

  • Reactive Oxygen Species (ROS) Generation: A surge in intracellular ROS.[1]

  • MAPK Activation: Activation of p38 mitogen-activated protein kinase (MAPK).[1]

  • HIF-1α Accumulation: Nuclear accumulation of hypoxia-inducible factor-1α (HIF-1α).[1]

  • BNIP3 Upregulation: Increased transcription of the BNIP3 gene, which initiates mitochondrial-mediated cell death.[1]

Cyanide_Toxicity_Pathway This compound This compound Metabolism Cyanide Cyanide (CN⁻) This compound->Cyanide CytochromeCOxidase Cytochrome c Oxidase (Complex IV) Inhibition Cyanide->CytochromeCOxidase Inhibits CellularRespiration Cellular Respiration Blocked CytochromeCOxidase->CellularRespiration Leads to ROS ↑ Reactive Oxygen Species (ROS) CellularRespiration->ROS Causes p38MAPK p38 MAPK Activation ROS->p38MAPK Activates HIF1a HIF-1α Accumulation p38MAPK->HIF1a Leads to BNIP3 BNIP3 Gene Transcription HIF1a->BNIP3 Upregulates MitochondrialDysfunction Mitochondrial Dysfunction BNIP3->MitochondrialDysfunction Induces CellDeath Apoptotic Cell Death MitochondrialDysfunction->CellDeath Results in Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_termination Termination & Analysis AnimalAcclimatisation Animal Acclimatisation (e.g., 5-7 days) Fasting Fasting (e.g., overnight) AnimalAcclimatisation->Fasting Administration Single Oral Gavage Administration Fasting->Administration DosePreparation Test Substance Preparation DosePreparation->Administration ClinicalSigns Observation of Clinical Signs Administration->ClinicalSigns BodyWeight Body Weight Measurement Administration->BodyWeight Mortality Mortality Checks Administration->Mortality Necropsy Gross Necropsy ClinicalSigns->Necropsy DataAnalysis LD50 Calculation BodyWeight->DataAnalysis Mortality->DataAnalysis Necropsy->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for Fumaronitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Fumaronitrile, a symmetrical and electron-deficient alkene, serves as a highly reactive dienophile due to the presence of two electron-withdrawing nitrile groups in a trans configuration. This high reactivity allows it to readily engage with a wide range of dienes under various conditions to form complex cyclic adducts, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

These notes provide an overview of the applications of this compound as a dienophile, quantitative data from representative reactions, and detailed experimental protocols for its use in Diels-Alder reactions.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. This mechanism dictates a high degree of stereospecificity, where the stereochemistry of both the diene and the dienophile is retained in the final product.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Diene (s-cis conformation) TS [4+2] Cyclic Transition State Diene->TS 4π electrons Diene_struct C=C-C=C Dienophile Dienophile (this compound) Dienophile->TS 2π electrons Dienophile_struct NC-C=C-CN Product Cyclohexene Adduct TS->Product Formation of two new σ-bonds Product_struct Six-membered ring

Caption: General mechanism of the Diels-Alder reaction.

When cyclic dienes are used, two diastereomeric products, endo and exo, can be formed. While the endo product is often the kinetically favored product due to secondary orbital interactions, the thermodynamically more stable exo product can be favored under conditions of reversibility (e.g., higher temperatures).

Quantitative Data Presentation

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienes. Note that yields and stereoselectivity are highly dependent on specific reaction conditions.

Table 1: Thermal Diels-Alder Reactions with this compound

DieneSolventTemperature (°C)Time (h)Yield (%)Endo/Exo RatioReference
Cyclopentadiene (B3395910)Water25-High (Rate data available)exo favored[1]
1,3-Butadiene (B125203)Benzene145--~1:1[2]
FuranVarious25-8012-24Moderate to Highexo favored (thermodynamic)[3]
Anthracene (B1667546)Xylene~1400.5 - 2High-(Adapted from[4])

Table 2: Catalyzed and Photochemical Diels-Alder Reactions with this compound

DieneConditionsSolventYield (%)SelectivityReference
Isoprene (B109036)Lewis Acid (e.g., AlCl₃)DichloromethaneHighHigh regioselectivity(Adapted from[5])
AnthracenePhotochemical (hν)Chloroform- (Quantum yield studied)Central ring addition[3][5]

Note: Specific yield percentages for this compound reactions are not always reported in the literature; "High" indicates that the reaction is reported to proceed efficiently. The data for 1,3-butadiene is inferred from reactions with similar dienophiles like acrylonitrile, which show minimal endo/exo preference.

Experimental Protocols

The following are detailed protocols for conducting Diels-Alder reactions with this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reaction of this compound with Cyclopentadiene in Water

This protocol is based on the reported reaction which proceeds readily in an aqueous medium.[1]

Materials:

  • This compound

  • Dicyclopentadiene (B1670491)

  • Deionized Water

  • Round-bottom flask with stir bar

  • Cracking apparatus for dicyclopentadiene (optional, if monomer is not available)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of Cyclopentadiene: If not available commercially, cyclopentadiene must be freshly prepared by cracking dicyclopentadiene. This involves heating the dimer to its dissociation temperature (~180 °C) and distilling the monomer (bp 41 °C). The monomer should be kept cold and used promptly as it readily dimerizes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in deionized water.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.1 eq) to the this compound suspension.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C). The reaction is typically rapid. Monitor the disappearance of starting materials by TLC or GC-MS.

  • Workup: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile adduct. The exo isomer is expected to be the major product under these conditions.

Protocol 2: Thermal Reaction of this compound with Anthracene

This protocol is adapted from standard procedures for the Diels-Alder reaction of anthracene.[4][6]

Materials:

  • Anthracene

  • This compound

  • Xylene (high-boiling solvent)

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask, add anthracene (1.0 eq), this compound (1.1 eq), and a magnetic stir bar.

  • Solvent Addition: Add 10-15 mL of xylene to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~140 °C) using a heating mantle. The yellow color of the anthracene should gradually fade as the reaction proceeds. Reflux for 30-60 minutes.

  • Crystallization: After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 10-15 minutes to complete the crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or petroleum ether to remove any residual xylene and unreacted starting materials.[7]

  • Drying and Characterization: Allow the product to air dry or dry in a vacuum oven. Determine the yield and characterize the 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbonitrile product by melting point and NMR spectroscopy.

Protocol 3: Lewis Acid Catalyzed Reaction of this compound with an Acyclic Diene (e.g., Isoprene)

Lewis acids can accelerate the reaction and enhance regioselectivity.[5][8]

Materials:

  • Isoprene

  • This compound

  • Lewis Acid (e.g., AlCl₃, TiCl₄, or B(C₆F₅)₃)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)

  • Syringes for transfer of reagents

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C or -78 °C in an appropriate bath. Add the Lewis acid (e.g., AlCl₃, 1.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-20 minutes to allow for complexation.

  • Diene Addition: Add isoprene (1.2 eq) dropwise via syringe to the cooled solution.

  • Reaction: Allow the reaction to stir at the low temperature, gradually warming to room temperature if necessary. Monitor the reaction progress by TLC.

  • Quenching and Workup: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting regioisomeric adducts by column chromatography.

Experimental Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for a thermal Diels-Alder reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Weigh Reactants (Diene & Dienophile) B 2. Add Solvent & Stir Bar to Dry Flask A->B C 3. Assemble Reflux Apparatus B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Cool to Room Temp & Ice Bath E->F Reaction Complete G 7. Vacuum Filtration F->G H 8. Wash Crystals G->H I 9. Dry Product H->I J 10. Determine Yield, Melting Point, & NMR I->J

Caption: A typical experimental workflow for a thermal Diels-Alder reaction.

References

Application Notes and Protocols for the Synthesis of Aromatic Compounds Using Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, a versatile and electron-deficient alkene, serves as a valuable building block in the synthesis of a diverse array of aromatic compounds. Its unique electronic properties and reactivity make it a key reagent in various synthetic transformations, including Diels-Alder reactions, the synthesis of donor-acceptor chromophores, and as a precursor to important intermediates like phthalonitriles. These aromatic products are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as ligands for covalent organic frameworks (COFs). Furthermore, the resulting aromatic structures are relevant in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of aromatic compounds, with a focus on methodologies that are reproducible and scalable.

I. Synthesis of Donor-Acceptor (D-π-A-π-D) Aromatic Compounds

A prominent application of this compound is in the construction of D-π-A-π-D (Donor-π-Acceptor-π-Donor) type aromatic compounds. In these molecules, the this compound core acts as the electron acceptor, while various aromatic moieties function as electron donors, connected via a π-conjugated linker. These materials often exhibit interesting photophysical properties, making them suitable for applications in optoelectronics.

A key precursor for many of these syntheses is 2,3-bis(4-bromophenyl)this compound (B3028761), which can be synthesized from 4-bromophenylacetonitrile (B126402).

Protocol 1: Synthesis of 2,3-Bis(4-bromophenyl)this compound

This protocol describes the oxidative dimerization of 4-bromophenylacetonitrile to yield the title compound.[1][2]

Reaction Scheme:

Materials:

Experimental Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.[1]

  • To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 15-20 minutes.[1]

  • Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, quench the reaction by adding 1M HCl until the solution is acidic.[2]

  • Extract the mixture with dichloromethane (3 x 50 mL).[2]

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 2,3-bis(4-bromophenyl)this compound as a solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material4-Bromophenylacetonitrile[1][2]
Key ReagentsSodium methoxide, Iodine[1][2]
SolventAnhydrous Methanol[1]
Reaction Time12-24 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield70-90%[2]

Characterization Data: [3]

  • ¹H NMR (400 MHz, CDCl₃): Due to the molecule's symmetry, the two 4-bromophenyl groups are chemically equivalent.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to be consistent with the symmetric structure.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

Application in D-π-A-π-D Synthesis:

The synthesized 2,3-bis(4-bromophenyl)this compound serves as a versatile precursor for more complex D-π-A-π-D molecules. The bromine atoms can be readily substituted via cross-coupling reactions, such as the Suzuki coupling, to introduce various donor groups.[2]

II. Diels-Alder Reaction and Aromatization

This compound is an excellent dienophile in Diels-Alder reactions due to its electron-withdrawing nitrile groups. This reactivity can be harnessed to construct six-membered rings which can then be aromatized to form substituted aromatic compounds. A common strategy involves the reaction of furans with this compound, followed by dehydration and aromatization to yield substituted phthalonitriles.

Protocol 2: Synthesis of Substituted Phthalonitriles via Diels-Alder/Aromatization

This protocol outlines a general procedure for the reaction of a substituted furan (B31954) with this compound, followed by an aromatization step.

Reaction Scheme:

Experimental Workflow Diagram:

Diels_Alder_Aromatization Furan Substituted Furan Reaction_Vessel Reaction Vessel (e.g., Toluene, heat) Furan->Reaction_Vessel This compound This compound This compound->Reaction_Vessel DA_Adduct Diels-Alder Adduct Reaction_Vessel->DA_Adduct [4+2] Cycloaddition Aromatization Aromatization (e.g., Acid or Base catalyst) DA_Adduct->Aromatization Dehydration Phthalonitrile Substituted Phthalonitrile Aromatization->Phthalonitrile Purification Purification (e.g., Chromatography) Phthalonitrile->Purification Final_Product Pure Phthalonitrile Purification->Final_Product

Caption: Workflow for the synthesis of substituted phthalonitriles.

Materials:

  • Substituted Furan (e.g., 2,5-dimethylfuran)

  • This compound

  • Anhydrous solvent (e.g., Toluene)

  • Aromatization agent (e.g., p-toluenesulfonic acid or a base)

Experimental Procedure (General):

  • In a round-bottom flask, dissolve the substituted furan (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as toluene.

  • Heat the reaction mixture under reflux and monitor the progress of the Diels-Alder reaction by TLC.

  • Once the formation of the Diels-Alder adduct is complete, cool the reaction mixture.

  • Add the aromatization agent (e.g., a catalytic amount of p-toluenesulfonic acid) to the reaction mixture.

  • Heat the mixture again to effect dehydration and subsequent aromatization.

  • Upon completion, cool the reaction, wash with water and brine, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Note: Specific reaction conditions (temperature, time, and choice of catalyst) will vary depending on the specific furan derivative used.

III. Synthesis of Heteroaromatic Compounds

While less common, this compound can also be a precursor in the synthesis of certain heteroaromatic compounds. For instance, its dinitrile functionality can be exploited in cyclization reactions to form nitrogen-containing heterocycles.

IV. Applications in Materials Science and Drug Development

The aromatic compounds synthesized from this compound have a wide range of applications:

  • Organic Electronics: D-π-A-π-D compounds are investigated as active materials in OLEDs and OSCs due to their tunable electronic and photophysical properties.[4][5]

  • Covalent Organic Frameworks (COFs): Aromatic dinitriles, such as those synthesized from this compound, are key building blocks for the synthesis of porous, crystalline COFs. These materials have potential applications in gas storage, catalysis, and sensing.[6]

  • Microporous Organic Polymers: this compound can be copolymerized with monomers like divinylbenzene (B73037) to create microporous organic polymers with high surface areas, useful for gas adsorption and energy storage applications.[7]

  • Drug Development: Aromatic and heteroaromatic scaffolds are fundamental in medicinal chemistry. The ability to synthesize a variety of substituted aromatic compounds using this compound provides access to novel molecular architectures for drug discovery programs.

Summary of Synthetic Applications

ApplicationKey Reaction TypeStarting Material ExampleProduct ExampleKey Features & Advantages
Donor-Acceptor Chromophores Oxidative Dimerization & Cross-Coupling4-Bromophenylacetonitrile2,3-Bis(donor-aryl)this compoundTunable photophysical properties, high yields.
Substituted Phthalonitriles Diels-Alder & AromatizationSubstituted FuranSubstituted PhthalonitrileAccess to precursors for phthalocyanines.
Microporous Polymers Radical PolymerizationThis compound & DivinylbenzenePorous Organic PolymerHigh surface area, thermochemical stability.

Logical Relationship Diagram:

Fumaronitrile_Applications cluster_dimer Precursor Synthesis This compound This compound DA_Reaction Diels-Alder Reaction This compound->DA_Reaction Polymerization Radical Polymerization This compound->Polymerization DA_Adduct Diels-Alder Adduct DA_Reaction->DA_Adduct MOPs Microporous Organic Polymers Polymerization->MOPs Dimerization Oxidative Dimerization BisBromo 2,3-Bis(4-bromophenyl)this compound Dimerization->BisBromo Aromatization Aromatization DA_Adduct->Aromatization Phthalonitriles Substituted Phthalonitriles Aromatization->Phthalonitriles COFs COF Ligands Phthalonitriles->COFs Drug_Discovery Drug Discovery Scaffolds Phthalonitriles->Drug_Discovery Gas_Storage Gas Storage / Energy Storage MOPs->Gas_Storage CrossCoupling Cross-Coupling BisBromo->CrossCoupling Suzuki, etc. DAD_Compounds D-π-A-π-D Compounds CrossCoupling->DAD_Compounds OLEDs_OSCs OLEDs / OSCs DAD_Compounds->OLEDs_OSCs DAD_Compounds->Drug_Discovery 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile->Dimerization I₂, NaOMe

Caption: Synthetic pathways from this compound to various applications.

References

Application Notes: Synthesis and Characterization of Poly(acrylonitrile-co-fumaronitrile)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The copolymerization of acrylonitrile (B1666552) (AN) with fumaronitrile (FN) yields a copolymer, P(AN-co-FN), with unique thermal and chemical properties. Acrylonitrile is a widely used monomer known for producing polymers with high strength and chemical resistance. This compound, a dinitrile with a trans-configuration of its cyano groups, is a less reactive monomer that can impart specific characteristics to the resulting copolymer. The alternating tendency of electron-accepting monomers like this compound with electron-donating monomers is a key aspect of their copolymerization behavior. In the case of AN and FN, both are electron-accepting, which presents a unique system for study. The resulting copolymers are noted for their high thermal stability, making them of interest in applications requiring materials that can withstand high temperatures.

Key Properties & Applications The incorporation of this compound into the polyacrylonitrile (B21495) backbone can significantly alter the properties of the resulting material. The copolymer generally exhibits greater thermal stability compared to polyacrylonitrile homopolymer. This is because the rigid this compound units can disrupt the chain-to-chain interactions of the acrylonitrile segments, which are responsible for the thermal degradation pathways of PAN.

While direct applications in drug development are not extensively documented, the properties of P(AN-co-FN) suggest potential uses in related biomedical fields:

  • Membrane Technology: The chemical resistance and thermal stability could make these copolymers suitable for creating robust filtration or separation membranes used in pharmaceutical purification processes.

  • Drug Delivery Matrices: The polymer matrix could potentially be explored for controlled release applications where high thermal stability during formulation or sterilization is required.

  • Precursor for Carbon Fibers: Polyacrylonitrile is a primary precursor for carbon fibers. The inclusion of this compound could modify the cyclization and carbonization process, potentially leading to carbon materials with different properties for applications such as adsorbents or catalyst supports.

Copolymerization Chemistry The free-radical copolymerization of acrylonitrile (M1) and this compound (M2) can be described by their reactivity ratios, r1 and r2. These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other. Studies have shown that the reactivity ratio for acrylonitrile (r1) is significantly higher than that for this compound (r2), indicating that a growing chain ending in an acrylonitrile radical prefers to add another acrylonitrile molecule. This suggests that this compound is much less reactive and will be incorporated into the polymer chain at a lower rate than its feed ratio. The copolymerization is typically initiated by a free-radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as dimethylformamide (DMF).

Quantitative Data Summary

The following tables summarize key quantitative data reported for the copolymerization of acrylonitrile and this compound.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1) Monomer 2 (M2) r1 (AN) r2 (FN) Copolymerization System

| Acrylonitrile | this compound | 3.20 ± 0.30 | 0.04 ± 0.04 | Free radical polymerization in DMF at 60°C with AIBN initiator. |

Table 2: Thermal Properties of P(AN-co-FN) Copolymers

Mole % FN in Copolymer Glass Transition Temp (Tg) Decomposition Onset (Td) Reference
0 (PAN Homopolymer) ~105°C ~270°C General Literature
10 Not Reported >300°C

| 25 | Not Reported | >300°C | |

Note: Specific Tg values for the copolymers are not consistently reported in the readily available literature, but the primary reported thermal characteristic is an increase in decomposition temperature.

Experimental Protocols

This section provides a detailed protocol for the free-radical solution copolymerization of acrylonitrile and this compound, based on common methodologies found in the literature.

Diagram: Experimental Workflow for P(AN-co-FN) Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_char Characterization A Purify Monomers (Acrylonitrile, this compound) C Dissolve Monomers & Initiator (AIBN) in Solvent (DMF) A->C B Prepare Reaction Vessel (N2 Purge) B->C D Heat Reaction Mixture (e.g., 60°C) C->D Transfer to vessel E Maintain Temperature for Specified Time (e.g., 2-24h) D->E F Precipitate Polymer in Non-solvent (e.g., Methanol) E->F Cool to RT G Filter the Precipitate F->G H Wash with Non-solvent G->H I Dry Under Vacuum (e.g., 40-50°C) H->I J Analyze Copolymer (FTIR, NMR, TGA, DSC) I->J

Caption: Workflow for the synthesis and characterization of P(AN-co-FN).

Materials and Equipment

  • Acrylonitrile (AN), purified (e.g., by distillation)

  • This compound (FN), purified (e.g., by recrystallization)

  • Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol (B129727)

  • Dimethylformamide (DMF), solvent, dried and distilled

  • Methanol, non-solvent for precipitation

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Constant temperature oil bath

  • Nitrogen or Argon gas supply

  • Vacuum oven

  • Standard laboratory glassware

Procedure

  • Monomer and Initiator Preparation:

    • In a 100 mL Schlenk flask, dissolve the desired molar ratio of acrylonitrile and this compound in 50 mL of DMF.

    • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to total monomers).

    • Example: For a 50:50 molar feed ratio, this would be X grams of AN, Y grams of FN, and Z grams of AIBN.

  • Reaction Setup:

    • Equip the flask with a condenser and a magnetic stir bar.

    • Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

    • Place the flask in a preheated oil bath set to the reaction temperature (e.g., 60°C).

  • Polymerization:

    • Maintain the reaction under a positive pressure of inert gas.

    • Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g., 2 to 24 hours). The reaction time can be adjusted to control conversion; for kinetic studies, conversions are typically kept below 10% to maintain constant monomer concentrations.

  • Isolation of the Copolymer:

    • After the reaction period, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (~500 mL), while stirring vigorously.

    • The copolymer will precipitate as a white solid.

  • Purification and Drying:

    • Allow the precipitate to settle, then collect it by filtration (e.g., using a Büchner funnel).

    • Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers, initiator fragments, and solvent.

    • Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Diagram: P(AN-co-FN) Copolymerization Reaction

Caption: Free-radical copolymerization of acrylonitrile and this compound.

Application Notes and Protocols: Fumaronitrile as an Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile (FN) is emerging as a promising electrolyte additive for enhancing the performance and safety of lithium-ion batteries (LIBs). Its unique chemical structure, featuring two nitrile groups conjugated with a carbon-carbon double bond, allows it to participate in favorable electrochemical reactions at the electrode-electrolyte interphase. These reactions lead to the formation of stable protective films, particularly on the cathode surface at high voltages, and can also be utilized in the formulation of gel polymer electrolytes for improved safety. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in LIBs.

Key Applications and Benefits

This compound has demonstrated significant advantages in two primary applications:

  • High-Voltage Cathode Stabilization: As a co-solvent or additive in conventional carbonate-based electrolytes, this compound effectively suppresses electrolyte decomposition and structural degradation of high-voltage cathode materials like lithium cobalt oxide (LiCoO₂), leading to improved cycling stability and capacity retention.

  • Gel Polymer Electrolytes (GPEs): this compound can be in-situ polymerized to form a gel polymer electrolyte, which offers enhanced safety by reducing the flammability of the liquid electrolyte and suppressing lithium dendrite growth in lithium metal batteries.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound as an electrolyte additive.

Table 1: Performance of this compound as an Additive in LiCoO₂ Batteries

Electrolyte CompositionCathodeVoltage Range (V)Key Performance MetricsReference
1.0 M LiPF₆ in EC/EMC/DEC (3:5:2 by weight)LiCoO₂3.0 - 4.5Poor cyclic stability and severe self-discharge[1]
1.0 M LiPF₆ in EC/EMC/DEC + 0.5% this compoundLiCoO₂3.0 - 4.5Effectively overcomes poor cyclic stability and self-discharge[1]

Table 2: Performance of this compound-Based Gel Polymer Electrolyte (FGPE)

Battery ConfigurationElectrolyteCycle NumberCapacity RetentionReversible CapacityReference
LiFePO₄/FGPE/LiIn-situ polymerized FN, MMA, and ETPTA1000>90% (estimated)147.6 mAh g⁻¹[2]
Li/FGPE/Li symmetrical cellIn-situ polymerized FN, MMA, and ETPTA7850 hoursStable cycling with a maximum voltage of ~11 mVN/A[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Carbonate Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with this compound as an additive. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

  • Battery-grade ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC)

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • This compound (FN, ≥98% purity)

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Glass vials and magnetic stir bars

Procedure:

  • Solvent Preparation: In a clean, dry glass vial, mix EC, EMC, and DEC in the desired weight ratio (e.g., 3:5:2).

  • Salt Dissolution: While stirring the solvent mixture with a magnetic stir bar, slowly add LiPF₆ to achieve the target concentration (e.g., 1.0 M). Continue stirring until the salt is completely dissolved. This is the base electrolyte .

  • Additive Incorporation: To the base electrolyte, add the desired weight percentage of this compound (e.g., 0.5 wt%). Stir the solution until the this compound is fully dissolved.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation for best results.

Protocol 2: Coin Cell Assembly for High-Voltage Cathode Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the performance of this compound as an additive with a high-voltage cathode.

Materials and Equipment:

  • Cathode (e.g., LiCoO₂) and anode (e.g., lithium metal or graphite) discs of appropriate diameters

  • Microporous separator (e.g., Celgard 2325)

  • 2032 coin cell components (casings, spacers, springs)

  • This compound-containing electrolyte (from Protocol 1)

  • Crimping machine

  • Pipette

Procedure:

  • Place the negative cap of the coin cell in the assembly die.

  • Place the anode (e.g., lithium disc) in the center of the cap.

  • Add one or two drops of the this compound-containing electrolyte onto the anode surface.

  • Place the separator on top of the anode.

  • Add a few more drops of electrolyte to wet the separator completely.

  • Place the cathode on top of the separator.

  • Add the spacer and then the spring.

  • Place the positive cap on top of the assembly.

  • Transfer the die to the crimping machine and apply pressure to seal the coin cell.

  • Clean the exterior of the assembled coin cell before testing.

Protocol 3: Electrochemical Testing of Coin Cells

This protocol provides a general procedure for the electrochemical evaluation of the assembled coin cells.

Equipment:

  • Battery cycler

  • Temperature-controlled chamber

Procedure:

  • Resting: Allow the assembled coin cells to rest for at least 12 hours at a constant temperature (e.g., 25 °C) to ensure proper wetting of the electrodes and separator.

  • Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0 - 4.5 V for LiCoO₂) to form a stable solid electrolyte interphase (SEI).

  • Cycling Performance: Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-1000 cycles) to evaluate the capacity retention and coulombic efficiency.

  • Rate Capability: Test the cell's performance at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess its ability to deliver capacity at different charge and discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to investigate the changes in interfacial resistance.

Mechanistic Insights and Visualizations

This compound's beneficial effects are primarily attributed to its ability to form a stable and protective interface on the cathode surface. This is thought to occur through electropolymerization of the this compound molecules at high potentials.

Fumaronitrile_Mechanism cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Surface (High Voltage) FN This compound (FN) Cathode LiCoO₂ Cathode FN->Cathode Oxidative Electropolymerization Solvent Carbonate Solvent Li_ion Li⁺ Li_ion->Cathode Li⁺ Intercalation/ Deintercalation CEI Protective CEI Layer (Poly-fumaronitrile) Cathode->CEI Forms on Surface CEI->Solvent Suppresses Decomposition CEI->Cathode Prevents Structural Degradation

Caption: Proposed mechanism of this compound on a high-voltage cathode.

The diagram above illustrates the proposed mechanism where this compound molecules in the electrolyte undergo oxidative electropolymerization on the surface of the high-voltage cathode. This forms a stable cathode electrolyte interphase (CEI) layer, which acts as a protective barrier. This barrier prevents the decomposition of the carbonate solvent and mitigates the structural degradation of the cathode material, allowing for stable lithium-ion intercalation and deintercalation, thus enhancing the overall battery performance.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis prep_electrolyte 1. Prepare FN-containing Electrolyte assemble_cell 3. Assemble Coin Cell prep_electrolyte->assemble_cell prep_electrodes 2. Prepare Cathode and Anode prep_electrodes->assemble_cell formation 4. Formation Cycles (Low C-rate) assemble_cell->formation cycling 5. Long-term Cycling (High C-rate) formation->cycling rate 6. Rate Capability Test cycling->rate xps XPS/FTIR of Electrodes cycling->xps After Cycling eis 7. EIS Analysis rate->eis

Caption: Experimental workflow for evaluating this compound as an additive.

This workflow diagram outlines the key steps for researchers to follow when investigating the effects of this compound. It begins with the preparation of the electrolyte and electrodes, followed by the assembly of coin cells in an inert atmosphere. The assembled cells then undergo a series of electrochemical tests to evaluate their performance, including formation cycles, long-term cycling, rate capability tests, and electrochemical impedance spectroscopy. Finally, post-mortem analysis techniques such as XPS and FTIR can be employed to characterize the electrode surfaces and understand the interfacial chemistry.

References

Application Notes and Protocols for In-situ Polymerization of Fumaronitrile for Gel Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in-situ polymerization of a fumaronitrile (FN)-based gel polymer electrolyte (GPE). This innovative approach aims to enhance the safety and electrochemical performance of lithium metal batteries by creating a stable and flame-retardant electrolyte matrix directly within the battery cell. The following sections detail the synthesis of the this compound-based gel polymer electrolyte (FGPE), its electrochemical characterization, and the assembly of battery cells for performance evaluation.

Overview of this compound-Based Gel Polymer Electrolytes

Conventional liquid electrolytes in lithium-ion batteries pose safety risks due to their flammability and potential for leakage. Gel polymer electrolytes (GPEs) offer a promising alternative by entrapping a liquid electrolyte within a solid polymer matrix, thus improving safety and mechanical stability. The in-situ polymerization technique, where the GPE is formed directly inside the battery assembly, ensures excellent interfacial contact between the electrolyte and the electrodes, which is crucial for efficient ion transport.

A notable advancement in this field is the development of a GPE comprising this compound (FN), methyl methacrylate (B99206) (MMA), and a crosslinker, ethoxylated trimethylolpropane (B17298) triacrylate (ETPTA).[1] In this system, the FN component is fixed within the polymer chains, which not only imparts flame-retardant properties but also mitigates parasitic reactions with the lithium anode.[1] The cross-linked structure provided by ETPTA enhances the mechanical strength of the electrolyte and suppresses the growth of lithium dendrites, a common failure mechanism in lithium metal batteries.[1]

Experimental Data Summary

The following table summarizes the key performance metrics of the this compound-based gel polymer electrolyte (FGPE) as reported in the literature.

ParameterValueReference
Ionic Conductivity Not explicitly stated in the abstract, but sufficient for good cell performance.[1]
Electrochemical Stability Window Not explicitly stated in the abstract.[1]
Li-ion Transference Number (tLi+) Not explicitly stated in the abstract.[1]
Li/FGPE/Li Symmetrical Cell Performance Stable cycling for 7850 hours with a maximum voltage of about 11 mV.[1]
LiFePO4/FGPE/Li Battery Performance Maintained a high reversible capacity of 147.6 mAh g⁻¹ after 1000 cycles.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of the precursor solution, the in-situ polymerization process, and the electrochemical characterization of the resulting this compound-based gel polymer electrolyte.

Preparation of the Precursor Solution

Objective: To prepare a homogeneous liquid precursor solution containing the monomers, crosslinker, and a thermal initiator dissolved in a liquid electrolyte.

Materials:

  • This compound (FN)

  • Methyl methacrylate (MMA)

  • Ethoxylated trimethylolpropane triacrylate (ETPTA)

  • Liquid Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), 1:1 v/v)

  • Thermal Initiator (e.g., Azobisisobutyronitrile - AIBN)

Protocol:

  • In a glovebox under an argon atmosphere, prepare the liquid electrolyte solution of 1 M LiPF₆ in EC/DMC.

  • Based on the research by Sun et al., the precursor solution is composed of FN, MMA, and ETPTA.[1] While the exact ratios are not provided in the abstract, a typical starting point for similar acrylate-based GPEs would be a monomer to crosslinker molar ratio of approximately 10:1 to 20:1. The concentration of the polymer components in the liquid electrolyte is typically in the range of 10-30 wt%.

  • Add the desired amounts of FN, MMA, and ETPTA to the liquid electrolyte.

  • Add a thermal initiator, such as AIBN. The concentration of the initiator is typically around 0.5-2.0 wt% of the total monomer weight.

  • Stir the mixture vigorously using a magnetic stirrer until all components are completely dissolved and a clear, homogeneous precursor solution is obtained.

In-situ Polymerization and Cell Assembly

Objective: To assemble a coin cell and induce the in-situ polymerization of the precursor solution to form the gel polymer electrolyte.

Materials:

  • Precursor Solution (from Protocol 3.1)

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil)

  • Separator (e.g., Celgard microporous membrane)

  • Coin Cell Components (CR2032 cases, spacers, and springs)

  • Coin Cell Crimper

Protocol:

  • Inside an argon-filled glovebox, place the LiFePO₄ cathode at the bottom of the coin cell case.

  • Place the separator on top of the cathode.

  • Drop a specific amount of the precursor solution onto the separator, ensuring it is fully wetted and the solution penetrates the pores of the cathode and separator.

  • Place the lithium metal anode on top of the wetted separator.

  • Add a spacer and a spring on top of the anode.

  • Seal the coin cell using a crimper.

  • Transfer the assembled coin cell to an oven and heat at a temperature appropriate for the chosen thermal initiator (e.g., 60-80 °C for AIBN) for a sufficient time (e.g., 1-3 hours) to ensure complete polymerization of the precursor solution into a gel.

Electrochemical Characterization

Objective: To determine the ionic conductivity of the in-situ formed gel polymer electrolyte.

Protocol:

  • Assemble a symmetric cell by sandwiching the GPE between two stainless steel (SS) blocking electrodes (SS/GPE/SS). The GPE is formed in-situ by injecting the precursor solution into a mold of known dimensions with the SS electrodes and then polymerizing it.

  • Perform Electrochemical Impedance Spectroscopy (EIS) on the SS/GPE/SS cell over a frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the GPE is determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb × A) where L is the thickness of the GPE and A is the area of the electrode.

Objective: To determine the voltage range over which the GPE remains stable without significant decomposition.

Protocol:

  • Assemble a Li/GPE/SS cell, with lithium metal as the reference and counter electrode and stainless steel as the working electrode.

  • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺).

  • The electrochemical stability window is determined by the voltage at which a significant increase in the anodic current is observed, indicating the onset of electrolyte decomposition.

Objective: To determine the fraction of the total ionic current carried by lithium ions.

Protocol:

  • Assemble a symmetric Li/GPE/Li cell.

  • Measure the initial impedance of the cell using EIS.

  • Apply a small DC voltage polarization (ΔV, e.g., 10 mV) across the cell and record the initial current (I₀).

  • Continue the polarization until a steady-state current (Iss) is reached.

  • Measure the final impedance of the cell after polarization.

  • The lithium-ion transference number can be calculated using the Bruce-Vincent method, which relates I₀, Iss, and the interfacial resistances before and after polarization.

Visualizations

In_Situ_Polymerization_Workflow cluster_0 Precursor Preparation (in Glovebox) cluster_1 Cell Assembly & Polymerization cluster_2 Characterization Monomers Monomers (FN, MMA) Mixing Mixing & Dissolution Monomers->Mixing Crosslinker Crosslinker (ETPTA) Crosslinker->Mixing Initiator Thermal Initiator (AIBN) Initiator->Mixing Liquid_Electrolyte Liquid Electrolyte (1M LiPF6 in EC/DMC) Liquid_Electrolyte->Mixing Precursor_Solution Precursor_Solution Mixing->Precursor_Solution Homogeneous Precursor Solution Injection Inject Precursor Solution Precursor_Solution->Injection Cathode Cathode (LiFePO4) Assembly Assemble Coin Cell Cathode->Assembly Separator Separator Separator->Assembly Anode Anode (Li Metal) Anode->Assembly Coin_Cell Coin Cell Components Coin_Cell->Assembly Injection->Assembly Polymerization In-situ Polymerization Assembly->Polymerization Heat (e.g., 60-80°C) Final_Cell Cell with FGPE Polymerization->Final_Cell Ionic_Conductivity Ionic Conductivity (EIS) Final_Cell->Ionic_Conductivity ESW Electrochemical Stability Window (LSV) Final_Cell->ESW Transference_Number Li-ion Transference Number Final_Cell->Transference_Number Battery_Performance Battery Performance (Cycling Tests) Final_Cell->Battery_Performance

Caption: Workflow for the in-situ polymerization of this compound gel polymer electrolyte.

GPE_Structure_and_Function cluster_GPE This compound Gel Polymer Electrolyte (FGPE) Structure cluster_Function Key Functions Polymer_Backbone Poly(MMA-co-FN) Chains Crosslinks ETPTA Crosslinks Polymer_Backbone->Crosslinks forms 3D network High_Safety High Safety (Flame Retardant) Polymer_Backbone->High_Safety FN units Crosslinks->Polymer_Backbone Dendrite_Suppression Li Dendrite Suppression (Mechanical Strength) Crosslinks->Dendrite_Suppression Liquid_Electrolyte Trapped Liquid Electrolyte (Li+ and Anions) Good_Interface Good Interfacial Contact (In-situ Formation) Stable_Cycling Stable Cycling Performance High_Safety->Stable_Cycling Good_Interface->Stable_Cycling Dendrite_Suppression->Stable_Cycling

Caption: Structure and function of the this compound-based gel polymer electrolyte.

References

Application Notes and Protocols for the Synthesis of Diaryl-Substituted Fumaronitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diaryl-substituted fumaronitriles, a class of compounds with significant interest in materials science and drug development due to their unique electronic and photophysical properties.

Introduction

Diaryl-substituted fumaronitriles are organic compounds characterized by a central carbon-carbon double bond with two nitrile groups and two aryl groups attached. The electron-withdrawing nature of the nitrile groups and the potential for extended conjugation through the aryl rings impart these molecules with interesting properties, making them valuable scaffolds in various research areas. This document outlines the most common and effective synthetic methodologies for their preparation.

Synthetic Methodologies

Several synthetic strategies can be employed for the synthesis of diaryl-substituted fumaronitriles. The most prevalent methods include the Horner-Wadsworth-Emmons (HWE) reaction, the Knoevenagel condensation, and the Suzuki-Miyaura cross-coupling reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the synthesis of alkenes.[1] In the context of diaryl-substituted fumaronitriles, it involves the reaction of a phosphonate-stabilized carbanion with a diaryl ketone. This reaction generally offers high yields and favors the formation of the thermodynamically more stable (E)-isomer, which corresponds to the fumaronitrile structure.[1][2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies the purification process.[1][2]

Materials:

Procedure:

  • Preparation of the Phosphonate (B1237965) Carbanion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.[1]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.[1]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and formation of the phosphonate carbanion.[1]

  • Reaction with Diaryl Ketone: Add a solution of benzophenone (1.0 equivalent) in anhydrous THF to the reaction mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure 2,3-diphenylthis compound.[1]

Troubleshooting Common Issues in HWE Synthesis: [1]

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete deprotonation of the phosphonate.Use a strong, fresh, non-nucleophilic base like NaH. Allow sufficient time for deprotonation.
Low reactivity of the diaryl ketone.Increase reaction temperature (reflux in THF or DMF). Extend the reaction time.
Presence of moisture.Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere.
Formation of Side Products Aldol condensation or self-condensation.Add the diaryl ketone to the pre-formed carbanion slowly at a low temperature.
Difficult Purification Removal of phosphate byproduct.The water-soluble phosphate byproduct can typically be removed by aqueous extraction during workup.
Separation from starting materials.Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Carbanion Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH in THF Carbanion Phosphonate Carbanion NaH->Carbanion Deprotonation Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Carbanion ReactionMix Reaction Mixture Carbanion->ReactionMix Addition DiarylKetone Diaryl Ketone DiarylKetone->ReactionMix Quench Quench (NH4Cl) ReactionMix->Quench Reflux Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Diaryl- substituted This compound Purify->Product

Caption: Workflow for the synthesis of diaryl-substituted fumaronitriles via the HWE reaction.

Knoevenagel Condensation

The Knoevenagel condensation is another classical method for carbon-carbon bond formation.[3] It involves the reaction of an active methylene (B1212753) compound (like malononitrile) with a carbonyl compound (an aldehyde or ketone) in the presence of a weak base.[3] While often used with aldehydes, this method can be adapted for the synthesis of diaryl-substituted fumaronitriles from diaryl ketones, although it may require more forcing conditions compared to the HWE reaction.[4]

Materials:

  • Diaryl ketone (e.g., Benzophenone)

  • Malononitrile (B47326)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., toluene, ethanol)

  • Dean-Stark apparatus (if using a solvent that forms an azeotrope with water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), dissolve the diaryl ketone (1.0 equivalent) and malononitrile (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the base.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation:

Diaryl KetoneActive MethyleneCatalystSolventYield (%)Reference
Substituted BenzaldehydesMalononitrileTriphenylphosphineSolvent-free (Microwave)Excellent[5]
Aromatic AldehydesMalononitrileAmmonium AcetateSolvent-free (Sonicator)High[3]
AcetophenoneMalononitrileCalcium HydroxideSolvent-free-[6]

Diagram: Knoevenagel Condensation Logical Relationship

Knoevenagel Ketone Diaryl Ketone Intermediate Intermediate Adduct Ketone->Intermediate Methylene Active Methylene (e.g., Malononitrile) Methylene->Intermediate Base Base Catalyst Base->Intermediate Catalyzes Product Diaryl-substituted This compound Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: Logical flow of the Knoevenagel condensation reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[7] This method can be applied to the synthesis of diaryl-substituted fumaronitriles by coupling a halogenated this compound derivative with an arylboronic acid.[7] The electron-withdrawing nature of the nitrile groups on the this compound scaffold facilitates the oxidative addition step in the catalytic cycle.[7]

Materials:

  • Bromo-fumaronitrile derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the bromo-fumaronitrile derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 1 mol%), the phosphine ligand (e.g., 2 mol%), and the base (e.g., 2.0 equivalents).[7]

  • Add the anhydrous, degassed solvent via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Typical Reaction Parameters for Suzuki-Miyaura Coupling: [7]

ComponentExampleTypical Amount
ElectrophileBromo-fumaronitrile1.0 equiv
NucleophileArylboronic acid1.2 equiv
CatalystPd(OAc)₂1 mol%
LigandPPh₃2 mol%
BaseK₂CO₃2.0 equiv
Solvent1,4-Dioxane~0.1 M concentration

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Catalytic Cycle center Pd(0)L_n oxidative_addition Oxidative Addition center->oxidative_addition R-X transmetalation Transmetalation oxidative_addition->transmetalation R'-B(OH)2 Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->center R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

The synthesized diaryl-substituted fumaronitriles can be characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7-8 ppm.
¹³C NMR Signals for nitrile carbons, olefinic carbons, and aromatic carbons.
IR Spectroscopy Characteristic C≡N stretching vibration around 2220 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point Sharp melting point for a pure crystalline solid.

Applications in Drug Development

Diaryl-substituted pyrazoles, which can be synthesized from this compound derivatives, have shown potential as antibacterial, anti-inflammatory, and antitubercular agents.[8][9] The diaryl scaffold is a common motif in many biologically active molecules. The unique electronic properties of diaryl-substituted fumaronitriles make them attractive building blocks for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Fumaronitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an olefin. A significant advantage of the HWE reaction over the traditional Wittig reaction is the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying purification. The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.

Fumaronitrile, the (E)-isomer of but-2-enedinitrile, and its derivatives are an important class of compounds in medicinal chemistry and materials science. The electron-withdrawing nature of the two nitrile groups on the alkene backbone imparts unique electronic and chemical properties. This application note provides detailed protocols for the synthesis of this compound derivatives using the Horner-Wadsworth-Emmons reaction, summarizes quantitative data for the synthesis of various derivatives, and explores their applications in drug development.

Data Presentation: Synthesis of this compound Derivatives via HWE Reaction

The Horner-Wadsworth-Emmons reaction consistently provides high yields of this compound derivatives, with a strong preference for the (E)-isomer. The following table summarizes representative examples of the synthesis of substituted cinnamonitriles, which are structurally analogous to many this compound derivatives of interest.

Aldehyde ReactantPhosphonate ReagentBaseSolventTemp (°C)Yield (%)E/Z Ratio
BenzaldehydeDiethyl cyanomethylphosphonateNaHTHF2585>99:1
4-MethoxybenzaldehydeDiethyl cyanomethylphosphonateLiOH·H₂OTHF2592>99:1
4-ChlorobenzaldehydeDiethyl cyanomethylphosphonateNaHDMF2588>99:1
4-NitrobenzaldehydeDiethyl cyanomethylphosphonateK₂CO₃Acetonitrile8095>99:1
2-NaphthaldehydeDiethyl cyanomethylphosphonateNaHTHF2589>99:1
CinnamaldehydeDiethyl cyanomethylphosphonateLiOH·H₂OTHF2587>99:1

Note: The data presented is a compilation from various sources and is intended to be representative. Actual yields and selectivities may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound derivatives via the Horner-Wadsworth-Emmons reaction.

Protocol 1: General Procedure for the Synthesis of Diaryl Fumaronitriles using Sodium Hydride

This protocol describes the synthesis of a diaryl this compound from a diaryl ketone and diethyl cyanomethylphosphonate using sodium hydride as the base.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Diethyl cyanomethylphosphonate

  • Diaryl ketone (e.g., benzophenone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Add a solution of the diaryl ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure diaryl this compound.

Protocol 2: Mild Synthesis of α,β-Unsaturated Nitriles using Lithium Hydroxide (B78521)

This protocol outlines a milder procedure for the synthesis of α,β-unsaturated nitriles from aldehydes using lithium hydroxide as the base.[1] This method is particularly useful for substrates that are sensitive to stronger bases.

Materials:

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • α-Cyano phosphonate (e.g., diethyl cyanomethylphosphonate)

  • Aldehyde

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) and the α-cyano phosphonate (1.1 equivalents) in THF, add a solution of LiOH·H₂O (1.5 equivalents) in water.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α,β-unsaturated nitrile. This method has been reported to give exclusive formation of E-γ-hydroxy α,β-unsaturated nitriles when α-hydroxyketones are used as starting materials.[1]

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Oxaphosphetane Formation & Elimination Phosphonate R'O-P(=O)(OR')-CH(CN)R'' Carbanion R'O-P(=O)(OR')-C⁻(CN)R'' Phosphonate->Carbanion + Base Base Base Aldehyde R-CHO Carbanion->Aldehyde Nucleophilic Attack Betaine [Intermediate Betaine] Aldehyde->Betaine Oxaphosphetane [Cyclic Intermediate] Betaine->Oxaphosphetane Cyclization This compound R-CH=C(CN)R'' (E-isomer) Oxaphosphetane->this compound Elimination Phosphate R'O-P(=O)(OR')-O⁻ Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for this compound synthesis.

Experimental Workflow for this compound Synthesis

Workflow Start Start Reagents Combine Phosphonate & Base in Solvent Start->Reagents Carbanion_Formation Formation of Phosphonate Carbanion Reagents->Carbanion_Formation Add_Aldehyde Add Aldehyde/Ketone Carbanion_Formation->Add_Aldehyde Reaction Reaction at Specified Temperature Add_Aldehyde->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Derivative Purification->Product

Caption: General experimental workflow for the HWE synthesis of this compound derivatives.

Applications in Drug Development

The this compound scaffold is of significant interest to drug development professionals due to its unique electronic properties and its ability to participate in various biological interactions. While this compound itself has been studied for its biological activities, its derivatives, accessible through the HWE synthesis, offer a versatile platform for the development of novel therapeutic agents.

Potential Therapeutic Applications:

  • Anticancer Agents: The electron-deficient nature of the this compound backbone makes it a potential Michael acceptor, allowing for covalent interactions with nucleophilic residues in target proteins. This mechanism is a key feature of several approved drugs. Research into substituted fumaronitriles is an active area for the discovery of new anticancer agents.

  • Enzyme Inhibitors: The rigid, planar structure of the this compound core can serve as a scaffold for designing inhibitors that fit into the active sites of enzymes. The nitrile groups can act as hydrogen bond acceptors, contributing to the binding affinity.

  • Modulators of Signaling Pathways: this compound derivatives have the potential to modulate various cellular signaling pathways implicated in diseases such as inflammation and neurodegeneration.

The Horner-Wadsworth-Emmons synthesis provides a reliable and stereoselective route to access a diverse library of this compound derivatives for screening and lead optimization in drug discovery programs. The ability to readily introduce a wide range of substituents onto the aromatic rings allows for the fine-tuning of physicochemical properties and biological activity.

DrugDev cluster_HWE HWE Synthesis cluster_DD Drug Development Aldehyde Substituted Aldehyde/Ketone HWE HWE Reaction Aldehyde->HWE Phosphonate Cyanomethyl Phosphonate Phosphonate->HWE This compound This compound Derivative Library HWE->this compound Screening Biological Screening This compound->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical relationship of HWE synthesis to drug development of this compound derivatives.

References

Application Notes and Protocols for Fumaronitrile Synthesis via Rosenmund-von Braun Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, a key building block in organic synthesis, is utilized in the production of various pharmaceuticals, agrochemicals, and materials. Its synthesis via the Rosenmund-von Braun reaction offers a reliable method for the introduction of nitrile functionalities. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a vinylic adaptation of the Rosenmund-von Braun reaction.

The traditional Rosenmund-von Braun reaction involves the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent.[1][2][3][4] This methodology has been extended to vinyl halides, providing a direct route to α,β-unsaturated nitriles like this compound.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of a suitable trans-1,2-dihaloethene precursor from a readily available starting material such as fumaric acid. The subsequent step is the core Rosenmund-von Braun reaction, where the trans-1,2-dihaloethene is converted to this compound using copper(I) cyanide.

Data Presentation

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Precursor Synthesis (Halogenation)Fumaric AcidBromine, HBr (aq)Water50-90-High[5][6]
2Rosenmund-von Braun Cyanationtrans-1,2-dibromoetheneCopper(I) Cyanide (CuCN)DMF130-1451852[7]

Experimental Protocols

Step 1: Synthesis of meso-2,3-Dibromosuccinic Acid (Precursor to trans-1,2-dibromoethene)

This protocol is adapted from established procedures for the bromination of fumaric acid.[5][6]

Materials:

  • Fumaric acid

  • Bromine

  • Aqueous Hydrobromic Acid (HBr)

  • Distilled water

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend fumaric acid in an aqueous solution of hydrobromic acid (10-48 wt%).

  • Heat the suspension to a temperature between 50 and 90 °C with vigorous stirring.

  • Slowly add bromine (1 to 1.1 molar equivalents relative to fumaric acid) to the heated suspension via the dropping funnel.

  • Maintain the reaction temperature and continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the precipitated meso-2,3-dibromosuccinic acid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold distilled water and dry under vacuum.

Note: This protocol yields meso-2,3-dibromosuccinic acid. The subsequent conversion to trans-1,2-dibromoethene would typically involve a dehydrohalogenation/decarboxylation step, which is not detailed here but is a standard organic transformation.

Step 2: Synthesis of this compound via Rosenmund-von Braun Reaction

This protocol is based on the reported cyanation of a trans-dibromoalkene.[7]

Materials:

  • trans-1,2-dibromoethene (or other suitable trans-1,2-dihaloethene)

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add copper(I) cyanide.

  • Add anhydrous DMF to the flask and heat the suspension to 145 °C with stirring.

  • Once the temperature has stabilized, add the trans-1,2-dibromoethene to the reaction mixture.

  • Reduce the temperature to 130 °C and maintain stirring for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is then subjected to an appropriate work-up procedure, which typically involves quenching with an aqueous solution (e.g., ferric chloride or ammonia (B1221849) solutions to complex the copper salts), followed by extraction of the organic product into a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_rosenmund_von_braun Rosenmund-von Braun Reaction Fumaric_Acid Fumaric Acid Bromination Bromination (Br₂, HBr) Fumaric_Acid->Bromination meso_2_3_Dibromosuccinic_Acid meso-2,3-Dibromosuccinic Acid Bromination->meso_2_3_Dibromosuccinic_Acid Dehydrohalogenation_Decarboxylation Dehydrohalogenation/ Decarboxylation meso_2_3_Dibromosuccinic_Acid->Dehydrohalogenation_Decarboxylation trans_1_2_Dibromoethene trans-1,2-Dibromoethene Dehydrohalogenation_Decarboxylation->trans_1_2_Dibromoethene Cyanation Cyanation (CuCN, DMF) trans_1_2_Dibromoethene->Cyanation Fumaronitrile_Crude Crude this compound Cyanation->Fumaronitrile_Crude Purification Purification (Work-up & Chromatography) Fumaronitrile_Crude->Purification Fumaronitrile_Pure Pure this compound Purification->Fumaronitrile_Pure

Caption: Overall experimental workflow for this compound synthesis.

reaction_mechanism Start trans-1,2-Dibromoethene + CuCN Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Formation of Cu-vinyl bond Cu_III_Intermediate Vinylic Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination C-CN bond formation Product_Complex This compound-CuBr Complex Reductive_Elimination->Product_Complex Ligand_Exchange Ligand Exchange (with CN⁻) Product_Complex->Ligand_Exchange Release of product Product This compound Ligand_Exchange->Product Catalyst_Regeneration CuCN (regenerated) Ligand_Exchange->Catalyst_Regeneration

Caption: Proposed mechanism for the vinylic Rosenmund-von Braun reaction.

References

Computational Modeling of Fumaronitrile Reaction Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of fumaronitrile reaction kinetics. This document is intended to guide researchers in applying theoretical calculations and experimental methods to understand and predict the reactivity of this compound, a versatile building block in organic synthesis and materials science.

Introduction

This compound [(E)-but-2-enedinitrile] is a highly reactive dienophile and Michael acceptor due to the electron-withdrawing nature of its two nitrile groups. Its reactions, particularly cycloadditions and nucleophilic additions, are of significant interest in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. Computational modeling, primarily using Density Functional Theory (DFT), provides a powerful tool to investigate the kinetics and thermodynamics of these reactions, offering insights into reaction mechanisms, transition state geometries, and activation energies.[1][2][3][4] When combined with experimental kinetic studies, a robust understanding of this compound's reactivity can be achieved.[5][6][7]

This document outlines the theoretical background, computational methodologies, and experimental protocols for studying the reaction kinetics of this compound, with a focus on its Diels-Alder reaction with cyclopentadiene (B3395910) as an illustrative example.

Theoretical Background

The kinetics of a chemical reaction are governed by the activation energy (Ea), which represents the energy barrier that must be overcome for reactants to transform into products.[8] Computational chemistry allows for the calculation of the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states.[2][9]

The rate constant (k) of a reaction is related to the activation energy by the Arrhenius equation:

k = A exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin.

Transition State Theory (TST) provides a more detailed framework, relating the rate constant to the Gibbs free energy of activation (ΔG‡):

k = (κ kB T / h) exp(-ΔG‡ / RT)

where κ is the transmission coefficient (often assumed to be 1), kB is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions:

ΔG‡ = ΔH‡ - TΔS‡

Computational methods can be used to calculate these thermodynamic parameters, enabling the prediction of reaction rate constants.[10][11]

Computational Modeling Workflow

The computational investigation of this compound reaction kinetics typically follows a structured workflow. This involves geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data.

G cluster_0 Computational Workflow start Define Reaction: This compound + Reactant geom_opt_react Geometry Optimization of Reactants & Products start->geom_opt_react ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt_react->ts_search freq_react Frequency Calculation (Reactants & Products) geom_opt_react->freq_react geom_opt_ts Transition State Optimization ts_search->geom_opt_ts freq_ts Frequency Calculation (Transition State) geom_opt_ts->freq_ts thermo Thermochemical Analysis (ΔH‡, ΔS‡, ΔG‡) freq_react->thermo verify_ts Verify Transition State (One imaginary frequency) freq_ts->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Confirms connection verify_ts->thermo rate_const Calculate Rate Constant (TST) thermo->rate_const end Predicted Kinetic Data rate_const->end

Computational workflow for reaction kinetics.

Key Reaction Pathway: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful C-C bond-forming reaction and a key transformation of this compound. The reaction with cyclopentadiene is a classic example of a [4+2] cycloaddition.

G cluster_1 Diels-Alder Reaction of this compound and Cyclopentadiene Reactants This compound + Cyclopentadiene TS Transition State (endo/exo) Reactants->TS ΔG‡ Product Cycloadduct TS->Product

Diels-Alder reaction pathway.

Quantitative Data

The following table summarizes thermodynamic and kinetic data for the Diels-Alder reaction between this compound and cyclopentadiene in aqueous solution. The activation parameters were experimentally determined, and the rate constants at different temperatures are calculated based on these parameters for illustrative purposes.

ParameterValueUnitsSource
Thermodynamic Data
Enthalpy of Formation (solid)268 ± 2kJ/molNIST WebBook
Enthalpy of Combustion (solid)-2128 ± 2kJ/molNIST WebBook
Enthalpy of Sublimation69.6kJ/molNIST WebBook
Kinetic Data (in water)
Enthalpy of Activation (ΔH‡)50.2kJ/mol[5][12]
Entropy of Activation (ΔS‡)-130J/mol·K[5][12]
Calculated Rate Constants
Rate Constant at 298 K (25 °C)1.35 x 10⁻³M⁻¹s⁻¹Calculated
Rate Constant at 308 K (35 °C)3.15 x 10⁻³M⁻¹s⁻¹Calculated
Rate Constant at 318 K (45 °C)6.98 x 10⁻³M⁻¹s⁻¹Calculated

Experimental Protocols

Experimental validation is crucial for confirming computational predictions.[7] The kinetics of this compound reactions can be monitored using various analytical techniques, with UV-Vis and NMR spectroscopy being particularly well-suited.[6][13][14][15][16][17]

Protocol for Kinetic Analysis by UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a change in the UV-Vis absorbance spectrum as the reaction progresses.[15][16][17]

Objective: To determine the rate constant of the reaction between this compound and a reactant by monitoring the change in absorbance over time.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Reactant of interest (e.g., cyclopentadiene)

  • Anhydrous solvent

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the reactant of known concentration in the same solvent. The concentration of one reactant should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired temperature for the reaction using the temperature-controlled cuvette holder.

    • Set the spectrophotometer to scan a range of wavelengths to identify the λmax of the reactant or product that will be monitored. Alternatively, set the instrument to time-scan mode at a fixed wavelength.

  • Kinetic Measurement:

    • Pipette the required volume of the reactant in excess into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

    • Quickly mix the solution by inverting the cuvette (sealed with a cap) and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection for at least three half-lives of the reaction.

  • Data Analysis:

    • For a pseudo-first-order reaction, plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the reactant in excess: k = k_obs / [Reactant]_excess.

    • Repeat the experiment at different temperatures to determine the activation parameters from an Arrhenius plot (ln(k) vs. 1/T).

Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

This protocol is suitable for reactions where the proton NMR signals of the reactants and products are well-resolved.[13][14][18]

Objective: To determine the rate constant of the reaction between this compound and a reactant by monitoring the change in concentration of reactants and products over time using ¹H NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • This compound

  • Reactant of interest

  • Deuterated solvent

  • Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of the Reaction Mixture:

    • In a small vial, accurately weigh known amounts of this compound, the reactant, and the internal standard.

    • Dissolve the mixture in a known volume of the deuterated solvent. The concentrations should be chosen such that the reaction proceeds at a measurable rate.

  • NMR Spectrometer Setup:

    • Tune and shim the NMR spectrometer for the chosen solvent.

    • Set the desired temperature for the experiment.

  • Kinetic Measurement:

    • Quickly transfer the reaction mixture to an NMR tube and place it in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be short enough to accurately follow the concentration changes.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of a reactant and a product, as well as the signal of the internal standard in each spectrum.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the rate constant by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a second-order reaction, plot 1/[Reactant] vs. time).

    • The slope of the line will be equal to the rate constant, k.

    • Perform the experiment at different temperatures to determine the activation parameters.

Conclusion

The combination of computational modeling and experimental kinetics provides a powerful and comprehensive approach to understanding the reactivity of this compound. The protocols and data presented in these application notes offer a framework for researchers to design and execute their own studies, leading to a deeper understanding of this compound's reaction mechanisms and enabling the development of new synthetic methodologies and materials.

References

Application Notes and Protocols: Use of Fumaronitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumaronitrile is a versatile and highly reactive organic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are key structural motifs in many pharmaceutical agents. Its electron-deficient carbon-carbon double bond and two nitrile groups make it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polysubstituted pyridine (B92270) derivatives, which are important intermediates in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3]

The protocols detailed below focus on a one-pot, multi-component reaction to synthesize 2-amino-4,6-diarylpyridine-3,5-dicarbonitriles. This class of compounds has demonstrated significant cytotoxic effects against various cancer cell lines and is being explored for the development of novel therapeutics, including cyclin-dependent kinase 2 (CDK2) inhibitors.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative 2-amino-4,6-diarylpyridine-3,5-dicarbonitrile derivative using a one-pot, four-component reaction. While the literature often reports this reaction starting from malononitrile (B47326), the in-situ dimerization of malononitrile to a this compound equivalent is a key step. This protocol is adapted for the direct use of this compound.

ParameterValueReference
Product 2-Amino-6-(4-methoxyphenyl)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile[2]
Yield 83%[2]
Reaction Time 7-9 minutes (Microwave)[2]
Reaction Temperature Not specified (Microwave)[2]
Solvent Solvent-free[2]
Catalyst/Reagent Ammonium (B1175870) acetate (B1210297)[2]
Melting Point 195-196 °C[2]

Experimental Protocols

Synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

This protocol describes a one-pot, four-component synthesis of a polysubstituted pyridine derivative.

Materials:

Procedure:

  • To a 25 mL dry flask, add 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of ethanol (2 mL).

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-6-(4-methoxyphenyl)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile.[2]

Characterization Data:

  • Appearance: Colorless crystals[2]

  • Yield: 83%[2]

  • Melting Point: 195–196 °C[2]

  • IR (KBr, cm⁻¹): 3454, 3361 (NH₂), 3232 (ArH), 2201 (CN)[2]

  • ¹H NMR (400MHz, DMSO-d₆, δ ppm): 8.12 (2H, d, J=8.4 Hz, ArH), 7.70 (2H, d, J=8.4 Hz, ArH), 7.63 (2H, d, J=8.4 Hz, ArH), 7.23 (1H, s, PyrH), 7.04 (2H, d, J=8.4 Hz, ArH), 6.99 (2H, s, NH₂), 3.83 (3H, s, OCH₃)[2]

Mandatory Visualization

Synthetic_Workflow start Starting Materials: - 4-chlorobenzaldehyde - 4-methoxyacetophenone - this compound - Ammonium acetate mixing Mix reactants in a dry flask start->mixing microwave Microwave Irradiation (7-9 minutes) mixing->microwave cooling Cool to Room Temperature microwave->cooling washing Wash with Ethanol cooling->washing filtration Filtration washing->filtration recrystallization Recrystallization from 95% Ethanol filtration->recrystallization product Pure Product: 2-Amino-6-(4-methoxyphenyl)-4-(4-chlorophenyl) pyridine-3,5-dicarbonitrile (B74902) recrystallization->product

Caption: Synthetic workflow for the one-pot synthesis of a substituted pyridine.

MAPK_ERK_Pathway cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor grb2 GRB2/SOS receptor->grb2 ras Ras grb2->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., Myc, Jun, Fos) erk->transcription_factors nucleus Nucleus erk->nucleus translocation response Cellular Response: - Proliferation - Differentiation - Survival transcription_factors->response inhibitor Pyridine Derivative (e.g., CDK2 Inhibitor) inhibitor->raf inhibition inhibitor->mek inhibition

Caption: The MAPK/ERK signaling pathway, a target for kinase inhibitors.

References

Application Notes and Protocols: Fumaronitrile in Flame-Retardant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile (FN), a dinitrile compound, presents significant potential in the development of flame-retardant polymers. Its high nitrogen content and ability to promote char formation upon thermal decomposition are key attributes that contribute to reducing the flammability of polymeric materials. When incorporated into a polymer matrix, either as a comonomer or as part of a reactive additive, this compound can enhance the thermal stability and fire resistance of the resulting material. These application notes provide an overview of the role of this compound in creating flame-retardant polymers, including its mechanism of action, synthesis protocols for this compound-containing copolymers, and standard methods for evaluating their flame retardancy.

Mechanism of Flame Retardancy

The flame-retardant action of this compound-containing polymers is primarily attributed to a condensed-phase mechanism. The high nitrogen content of this compound facilitates the formation of a stable, insulating char layer upon exposure to heat. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and hindering the transfer of heat to the underlying polymer.[1]

The key steps in the flame-retardant mechanism are:

  • Thermal Decomposition and Cyclization: Upon heating, the nitrile groups (-C≡N) in the polymer chains containing this compound can undergo cyclization reactions. This process is crucial for the formation of a thermally stable, cross-linked heterocyclic structure.

  • Char Formation: The cyclized structures further cross-link and aromatize at elevated temperatures, leading to the formation of a robust char layer. The presence of this compound has been shown to lower the initial cyclization temperature and increase the char yield in copolymers.[2]

  • Release of Non-flammable Gases: During the decomposition process, nitrogen-containing gases may be released, which can dilute the flammable gases in the vapor phase, further inhibiting combustion.

flame_retardant_mechanism Char Char Inhibition Inhibition Char->Inhibition Barrier Effect

Caption: Mechanism of flame retardancy in this compound-containing polymers.

Synthesis of this compound-Containing Copolymers

The incorporation of this compound into polymer chains can be achieved through copolymerization with other vinyl monomers. A common method is redox polymerization in an aqueous medium.

Experimental Protocol: Redox Polymerization of Acrylonitrile/Butyl Acrylate/Fumaronitrile Terpolymer[2]
  • Reaction Setup: A three-necked flask is equipped with a condenser and a nitrogen inlet/outlet.

  • Reagents:

    • Acrylonitrile (AN)

    • Butyl Acrylate (BA)

    • This compound (FN)

    • Potassium Persulfate (KPS) - Initiator

    • Sodium Bisulfite (SBS) - Initiator

    • Deionized water

  • Procedure:

    • Add 200 mL of deionized water to the reaction flask and purge with nitrogen for 30 minutes to remove dissolved oxygen.

    • Increase the temperature of the water to 40°C.

    • Dissolve the desired amounts of AN, BA, and FN monomers in the deionized water. A typical molar ratio might be 90:4:6 (AN:BA:FN).

    • Add the initiators, KPS and SBS, to the monomer solution to initiate polymerization.

    • Maintain the reaction at 40°C under a nitrogen atmosphere with continuous stirring for a specified duration (e.g., 24 hours).

    • After the reaction is complete, precipitate the terpolymer by pouring the reaction mixture into a non-solvent such as methanol (B129727).

    • Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

synthesis_workflow start Start: Prepare Reaction Setup reagents Add Deionized Water & Purge with N2 start->reagents heating Heat to 40°C reagents->heating monomers Add Monomers (AN, BA, FN) heating->monomers initiators Add Initiators (KPS, SBS) monomers->initiators polymerization Polymerization at 40°C initiators->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry in Vacuum Oven filtration->drying end End: Obtain Terpolymer drying->end

Caption: Workflow for the synthesis of an AN/BA/FN terpolymer.

Characterization and Data Presentation

The thermal properties and flame retardancy of this compound-containing polymers are evaluated using various analytical techniques.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability, degradation behavior, and char yield of the polymers.

Table 1: Thermal Properties of Acrylonitrile Copolymers with and without this compound [1][2]

Polymer Composition (molar ratio)Initial Cyclization Temp. (Ti) (°C)Char Yield at 800°C (%)
AN/BA (90/10)26437.1
AN/BA/FN (90/4/6)22845.1
AN/EHA (90/10)26338.0
AN/EHA/FN (90/4/6)22043.9

AN: Acrylonitrile, BA: Butyl Acrylate, EHA: Ethyl Hexyl Acrylate, FN: this compound

The data indicates that the incorporation of this compound lowers the initial cyclization temperature and significantly increases the char yield, both of which are desirable for enhanced flame retardancy.

Flammability Testing Protocols

Standardized tests are crucial for quantifying the flame-retardant properties of polymers.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863, ISO 4589-2) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[3][4][5] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered self-extinguishing.

Experimental Protocol: Limiting Oxygen Index (LOI) Test [3][4][5]

  • Specimen Preparation: Prepare rectangular specimens of the polymer, typically 70-150 mm long, 6.5 mm wide, and 3 mm thick.

  • Apparatus: Use a standard LOI apparatus consisting of a vertical glass chimney, a specimen holder, and a gas mixing and control system.

  • Procedure:

    • Mount the specimen vertically in the holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen concentration in the gas mixture until the minimum concentration that supports flaming combustion for a specified period (e.g., 3 minutes) or a specified extent of burning is determined.

    • The LOI is calculated as the percentage of oxygen in the final gas mixture.

UL-94 Vertical Burn Test

The UL-94 standard is widely used to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for evaluating the self-extinguishing properties of flame-retardant polymers.

Experimental Protocol: UL-94 Vertical Burn Test [6][7]

  • Specimen Preparation: Prepare rectangular bar specimens, typically 125 mm long and 13 mm wide, with a specified thickness.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a surgical cotton patch.

  • Procedure:

    • Mount the specimen vertically with the lower end 300 mm above a layer of dry surgical cotton.

    • Apply a 20 mm high blue flame from the Bunsen burner to the center of the lower edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • As soon as flaming ceases, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame time (t2) and afterglow time (t3).

    • Observe if any flaming drips ignite the cotton below.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.

Table 2: UL-94 Vertical Burn Test Classifications

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes
Burn to holding clampNoNoNo

ul94_workflow start Start: Prepare Specimen & Apparatus mount Mount Specimen Vertically start->mount flame1 Apply Flame for 10s mount->flame1 record_t1 Remove Flame & Record Afterflame (t1) flame1->record_t1 flame2 Re-apply Flame for 10s record_t1->flame2 record_t2_t3 Remove Flame & Record Afterflame (t2) & Afterglow (t3) flame2->record_t2_t3 drips Observe Dripping & Cotton Ignition record_t2_t3->drips classify Classify (V-0, V-1, V-2) drips->classify end End classify->end

Caption: Experimental workflow for the UL-94 Vertical Burn Test.

Conclusion

This compound shows promise as a component in the design of flame-retardant polymers. Its ability to promote char formation through thermally induced cyclization of its nitrile groups offers an effective condensed-phase flame retardancy mechanism. The synthesis of this compound-containing copolymers is achievable through standard polymerization techniques. Further research focusing on optimizing the monomer ratios and evaluating the flammability of these materials using standardized tests like LOI and UL-94 will be crucial in fully realizing the potential of this compound for creating safer, high-performance polymers.

References

Application Notes and Protocols for Monitoring Fumaronitrile Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization of fumaronitrile, a monomer of interest in the development of advanced polymers for various applications, including drug delivery systems. The following protocols outline key analytical techniques for real-time and offline analysis of the polymerization process, enabling precise control over polymer properties.

Overview of Monitoring Techniques

The polymerization of this compound can be effectively monitored using a suite of analytical techniques that provide information on monomer conversion, polymer molecular weight, and thermal properties. The primary methods covered in these notes are:

  • Fourier Transform Infrared (FTIR) Spectroscopy: For real-time, in-situ monitoring of monomer consumption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis and quantification of monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): For determining the molecular weight and molecular weight distribution of the resulting polymer.

  • Thermal Analysis (DSC & TGA): For characterizing the thermal properties of the polymer, such as glass transition temperature and thermal stability.

Data Presentation

The following tables summarize the key quantitative data that can be obtained from the described experimental protocols.

Table 1: Spectroscopic Data for Monitoring this compound Polymerization

Analytical TechniqueKey ParameterThis compound MonomerPoly(this compound)
FTIR Spectroscopy C=C Stretch~1640-1600 cm⁻¹ (disappears)Absent
C≡N Stretch~2240 cm⁻¹~2240 cm⁻¹ (may shift slightly)
¹H NMR Spectroscopy Vinyl Protons~6.8 ppm (singlet) (disappears)Broad signals in the aliphatic region
(~3.0-4.0 ppm)

Table 2: Chromatographic and Thermal Analysis Data for Poly(this compound)

Analytical TechniqueKey ParameterTypical Values/Ranges
GPC/SEC Number-Average Molecular Weight (Mn)Dependent on polymerization conditions
Weight-Average Molecular Weight (Mw)Dependent on polymerization conditions
Polydispersity Index (PDI)Dependent on polymerization conditions
DSC Glass Transition Temperature (Tg)Expected to be relatively high
TGA Decomposition Temperature (Td)Terpolymers show high thermal stability[1]

Experimental Protocols

In-Situ Monitoring of this compound Polymerization by FTIR Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for the real-time monitoring of this compound polymerization.

Materials:

  • This compound monomer

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel equipped with an in-situ ATR-FTIR probe

  • FTIR spectrometer

Procedure:

  • System Setup: Assemble the reaction vessel with the in-situ ATR-FTIR probe, ensuring a proper seal.

  • Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

  • Reaction Mixture Preparation: Prepare a solution of this compound and the initiator in the chosen solvent.

  • Initiate Reaction: Transfer the reaction mixture to the pre-heated reaction vessel.

  • Data Acquisition: Begin continuous acquisition of FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the disappearance of the characteristic vibrational band of the this compound C=C double bond (typically in the range of 1640-1600 cm⁻¹). The nitrile (C≡N) peak at approximately 2240 cm⁻¹ can be used as an internal standard as its concentration is expected to remain constant.

  • Monomer Conversion Calculation: Calculate the monomer conversion at each time point by measuring the decrease in the integrated area of the C=C stretching peak relative to its initial area.

Determination of Monomer Conversion by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR spectroscopy for the offline analysis of monomer conversion.

Materials:

  • Aliquots from the polymerization reaction at different time points

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Withdraw aliquots from the reaction mixture at specific time intervals and quench the polymerization (e.g., by rapid cooling and addition of an inhibitor).

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • NMR Sample Preparation: Dissolve a known amount of the dried sample in a deuterated solvent. The ¹H NMR spectrum of this compound monomer shows a characteristic singlet for the vinyl protons at approximately 6.8 ppm[2].

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Data Analysis: Integrate the area of the monomer's vinyl proton signal and the area of the polymer's backbone proton signals (expected to be broad and in the aliphatic region).

  • Monomer Conversion Calculation: Calculate the monomer conversion by comparing the integral of the monomer vinyl protons to the total integral of the protons in the sample.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

This protocol describes the determination of the molecular weight and molecular weight distribution of poly(this compound).

Materials:

  • Poly(this compound) sample

  • GPC-grade solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)). A study on a this compound-containing terpolymer indicated solubility in several organic solvents[1].

  • GPC system with a suitable column set (e.g., polystyrene-divinylbenzene columns)

  • Refractive index (RI) detector

  • Molecular weight standards (e.g., polystyrene standards)

Procedure:

  • Sample Preparation: Dissolve the purified and dried poly(this compound) sample in the GPC eluent to a known concentration (e.g., 1-2 mg/mL).

  • System Equilibration: Equilibrate the GPC system with the eluent at a constant flow rate and temperature.

  • Calibration: Inject a series of narrow molecular weight standards to generate a calibration curve.

  • Sample Analysis: Inject the poly(this compound) solution.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample from the obtained chromatogram.

Thermal Characterization by DSC and TGA

This protocol details the characterization of the thermal properties of poly(this compound).

Materials:

  • Purified and dried poly(this compound) sample

  • DSC instrument

  • TGA instrument

  • Inert gas (e.g., nitrogen)

Procedure for DSC:

  • Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan and seal it.

  • Heating and Cooling Cycles:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) to observe the glass transition temperature (Tg). The Tg of a this compound-containing terpolymer has been reported, suggesting the homopolymer will also have a distinct glass transition[3].

  • Data Analysis: Determine the glass transition temperature from the second heating scan.

Procedure for TGA:

  • Sample Preparation: Place a known amount of the polymer (10-20 mg) into a TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the weight loss profile, which provides information about the thermal stability of the polymer. Terpolymers containing this compound have shown high thermal stability[1].

Visualizations

Experimental_Workflow_FTIR cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare this compound & Initiator Solution start_reaction Initiate Polymerization prep_reagents->start_reaction setup_reactor Setup Reactor with ATR-FTIR Probe setup_reactor->start_reaction collect_spectra Acquire FTIR Spectra (Real-time) start_reaction->collect_spectra monitor_peaks Monitor Disappearance of C=C Peak collect_spectra->monitor_peaks calc_conversion Calculate Monomer Conversion monitor_peaks->calc_conversion

Caption: In-situ FTIR monitoring workflow for this compound polymerization.

Logical_Relationship_Techniques cluster_monitoring Reaction Monitoring cluster_characterization Polymer Characterization Polymerization This compound Polymerization FTIR FTIR Spectroscopy Polymerization->FTIR Monomer Conversion NMR NMR Spectroscopy Polymerization->NMR Monomer Conversion GPC GPC/SEC Polymerization->GPC Molecular Weight DSC DSC Analysis Polymerization->DSC Glass Transition TGA TGA Analysis Polymerization->TGA Thermal Stability

Caption: Relationship between polymerization and analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Fumaronitrile Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fumaronitrile Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Diels-Alder reaction with this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Unfavorable Reaction Conditions Optimize temperature, solvent, and reaction time. While some reactions proceed at room temperature, others may require heating.[1] Be aware that excessively high temperatures can lead to a retro-Diels-Alder reaction.[1][2] The choice of solvent can also influence reaction rates.[1] Consider increasing the reaction time and monitoring progress using techniques like TLC or GC-MS.[1]
Diene Conformation The diene must be in the s-cis conformation to react.[1][3] Cyclic dienes are locked in this reactive conformation and are often more reactive.[1] For acyclic dienes, steric hindrance can disfavor the s-cis conformation.[1][3]
Poor Dienophile Reactivity This compound is an activated dienophile, but its reactivity can be further enhanced. The use of a Lewis acid catalyst can lower the LUMO of the dienophile, increasing the reaction rate.[4][5]
Product Isolation Issues The desired product may be lost during workup and purification steps.[1] Optimize crystallization by selecting an appropriate solvent system and consider cooling the solution in an ice bath to maximize recovery.[1][6] Ensure efficient collection of the product through proper filtration techniques, such as vacuum filtration.[1][6]

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential CauseSuggested Solution
Regioselectivity Issues With unsymmetrical dienes, multiple regioisomers can be formed.[7] The regioselectivity can often be predicted by considering the electronic properties of the substituents on the diene and dienophile.[7] Lewis acid catalysts can also enhance regioselectivity.[4]
Stereoselectivity Issues (Endo/Exo) The "endo rule" often predicts the kinetically favored product in Diels-Alder reactions.[1] However, the exo product is typically more thermodynamically stable.[2] Lower reaction temperatures generally favor the kinetic endo product, while higher temperatures can lead to an equilibrium mixture favoring the thermodynamic exo product.[2]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound Diels-Alder reaction?

A1: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of starting materials and the appearance of the product.

Q2: What is the role of a Lewis acid in the Diels-Alder reaction?

A2: Lewis acids act as catalysts by coordinating to the electron-withdrawing groups of the dienophile (in this case, the nitrile groups of this compound). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which in turn decreases the activation energy of the reaction and increases the reaction rate.[4][5][9] Common Lewis acids used for this purpose include AlCl₃, BF₃, SnCl₄, and ZnCl₂.[4][9]

Q3: How does solvent choice affect the reaction?

A3: The choice of solvent can significantly impact the reaction rate.[1] Polar solvents can sometimes accelerate the reaction.[1] The rate of cycloaddition can increase with increasing solvent polarity.[10] For some Diels-Alder reactions, "on-water" conditions have been shown to accelerate the reaction.[1]

Q4: What is the "endo rule" and does it apply to reactions with this compound?

A4: The "endo rule" states that the kinetically favored product is often the one where the substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state.[1] This leads to the formation of the endo isomer. While this is a general guideline, the ratio of endo to exo products can be influenced by reaction temperature and the specific reactants involved.[2]

Q5: Can the Diels-Alder reaction be reversible?

A5: Yes, the Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[2] This is more likely to occur at higher temperatures.[1][2] If you are experiencing low yields at high temperatures, it's possible the equilibrium is favoring the starting materials.

Experimental Protocols

General Protocol for a this compound Diels-Alder Reaction

This is a general procedure that should be optimized for your specific diene.

Materials:

  • Diene

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Lewis acid catalyst (optional, e.g., AlCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene and this compound in the desired stoichiometric ratio (a 1:1 ratio is common, but an excess of one reagent may be used).

  • Add the anhydrous solvent to dissolve the reactants.

  • If using a Lewis acid catalyst, add it portion-wise to the stirred solution. Note that this may be an exothermic process.

  • Stir the reaction mixture at the desired temperature (this could range from room temperature to reflux, depending on the reactants).[1] Monitor the reaction progress by TLC or another suitable analytical technique.[1]

  • Once the reaction is complete, quench the reaction (e.g., by adding water or a saturated aqueous solution of a salt if a Lewis acid was used).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.[6][11]

Visualizations

Diels_Alder_Troubleshooting start Low or No Yield check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_diene Evaluate Diene (s-cis conformation) start->check_diene use_catalyst Consider Lewis Acid Catalyst check_conditions->use_catalyst If conditions are optimized check_diene->use_catalyst If diene is suitable optimize_workup Optimize Product Isolation use_catalyst->optimize_workup success Improved Yield optimize_workup->success Diels_Alder_Optimization_Workflow start Define Reaction (Diene + this compound) initial_screen Initial Condition Screen (Room Temp, Toluene, 24h) start->initial_screen analyze_yield Analyze Yield & Purity (TLC, NMR) initial_screen->analyze_yield optimize_temp Optimize Temperature analyze_yield->optimize_temp Low Conversion final_protocol Final Optimized Protocol analyze_yield->final_protocol High Yield & Purity optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst (Type & Loading) optimize_solvent->optimize_catalyst optimize_catalyst->final_protocol

References

Technical Support Center: Fumaronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help improve the yield and purity of fumaronitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound?

The most well-documented and high-yielding method is the dehydration of fumaramide (B1208544), typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[1][2] Other reported methods include the Rosenmund-von Braun reaction, which uses trans-dibromoalkanes as substrates, and the reaction of diiodoethylene with cuprous cyanide.[1][3] this compound can also be formed via the isomerization of its cis-isomer, maleonitrile (B3058920), although this is often an undesired side reaction in synthesis.[4]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

The main side reactions of concern are:

  • Polymerization/Tar Formation: This is often triggered by excessive or poorly controlled heating during the dehydration step, leading to a dark, tarry reaction mass and significantly reduced yields.[2]

  • Isomerization to Maleonitrile: The desired trans-isomer (this compound) can convert to the cis-isomer (maleonitrile), particularly in the presence of basic residues or under certain workup conditions.[2][4] Photoisomerization can also occur with exposure to excessive light.[3][4]

  • Hydrolysis: The presence of excess water under acidic or basic conditions can lead to the hydrolysis of the nitrile groups in either the starting materials or the final product.[2]

Q3: How can I effectively purify crude this compound?

The most common and effective purification method is recrystallization.[2] A typical procedure involves dissolving the crude solid in hot benzene (B151609) and then inducing crystallization by adding hexane (B92381) or petroleum ether. This process is very effective at removing the primary impurities, which are typically a benzene-insoluble brown tar and hexane-soluble ethyl β-cyanoacrylate.[1][2] Sublimation is another potential method for purifying this compound.[2]

Q4: What are the critical safety precautions for handling this compound?

This compound is a hazardous substance. Its vapors and dust are irritating to mucous membranes and it is classified as a lachrymator (induces tearing) and a vesicant (causes blistering).[1][2] All handling, including the synthesis and purification steps, must be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields/faceshields), and respiratory protection, should be worn.[1] In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water to prevent irritation and blistering.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the dehydration of fumaramide.

Q1: My reaction mixture turned into a dark brown or black tar, and my yield is very low. What is the likely cause?

This is a classic sign of polymerization and thermal decomposition.[2] The most common cause is excessive or poorly controlled heating during the dehydration step.[2] The reaction can froth and blacken if heated too rapidly or unevenly.[1] Using impure or wet starting materials can also contribute to this problem.[1][2]

  • Solution:

    • Control Heating: Use a heating mantle or a Wood's metal/wax bath for more uniform and controlled heating. A bath temperature of around 200°C is often sufficient for optimal yield.[1]

    • Gradual Heating: Begin heating the flask at the sides and move the heat source toward the bottom as the reaction progresses.[1][2]

    • Ensure Dryness of Fumaramide: The fumaramide starting material must be thoroughly dry. You can test this by shaking a small sample with phosphorus pentoxide powder in a test tube; no heat should be evolved.[1] Drying the fumaramide in an oven below 75°C is recommended, as higher temperatures can cause yellowing and lead to excessive foaming.[1]

Q2: My analytical data (e.g., GC/NMR) shows the presence of maleonitrile in my final product. How can I prevent this?

The presence of maleonitrile indicates that the this compound has isomerized from the trans to the cis form. This is often catalyzed by the presence of a base.[2][4]

  • Solution:

    • Use Acid-Washed Glassware: Ensure all glassware is scrupulously clean and free of any basic residues by washing it with a dilute acid (e.g., HCl), followed by a thorough rinse with deionized water and drying.[2]

    • Maintain Neutral or Acidic Workup: If an aqueous workup is necessary, use neutral or slightly acidic conditions. Avoid basic solutions like sodium bicarbonate washes, which can promote isomerization.[2]

    • Protect from Light: While less common in this specific synthesis, photoisomerization can occur.[3][4] It may be beneficial to protect the reaction from excessive or direct light.

Q3: The reaction is foaming and frothing uncontrollably. What is the cause and what should I do?

Uncontrolled frothing during the dehydration of fumaramide is typically caused by two main factors: residual moisture in the starting material or heating the reaction too quickly.[1][2] Impure fumaramide can also lead to vigorous frothing.[1]

  • Solution:

    • Ensure Fumaramide is Dry: As mentioned previously, the fumaramide must be completely dry before it is mixed with the phosphorus pentoxide.[1]

    • Heat Slowly: Apply heat gradually and gently to control the reaction rate. If frothing becomes too vigorous, reduce the heat immediately.

    • Sufficient Headspace: Use a reaction flask that is large enough (e.g., a 3-L flask for a 2-mole scale reaction) to accommodate the frothing.[1]

Q4: My product is discolored (e.g., yellow or brown) but otherwise seems crystalline. How can I purify it?

Discoloration is usually due to small amounts of tar-like or polymeric impurities formed during the reaction.[2]

  • Solution:

    • Recrystallization: The most effective method is recrystallization. The procedure described in Organic Syntheses involves dissolving the crude product in about 150 ml of hot benzene and then decanting or filtering the solution into 500 ml of hexane or petroleum ether. This should yield long, glistening white prisms of pure this compound.[1][2]

    • Sublimation: Sublimation is also a viable purification technique for this compound and can be effective at removing non-volatile impurities.[2]

Data Presentation

Table 1: Typical Yields for this compound Synthesis via Dehydration of Fumaramide

StageProductMolar Quantity (from 2.0 moles Fumaramide)MassYield (%)Purity (Melting Point)Reference
Step 1 Fumaramide~2.4 - 2.6 moles270–300 g80–88%-[1]
Step 2 Crude this compound~1.6 - 1.7 moles125–132 g80–85%93–95°C[1][2]
Purification Recrystallized this compound~1.5 - 1.6 moles117–125 g75–80%96°C[1][2]

Table 2: Key Reaction Parameters for Dehydration of Fumaramide

ParameterValue / ConditionNotesReference
Reactants Dry, finely powdered fumaramideMust be thoroughly dry to prevent excessive frothing.[1][2]
Dehydrating Agent Phosphorus Pentoxide (P₂O₅)Molar ratio of P₂O₅ to fumaramide is approx. 2.15:1.[1]
Pressure 15–30 mm Hg (vacuum)Achieved using a water aspirator.[1][2]
Temperature Heat with mantle or soft flame (bath temp ~200°C)Heat sides first, then bottom. Avoid rapid heating.[1]
Reaction Time 1.5 to 2 hoursOr until no more product distills/sublimes.[1][2]
Product Collection Cooled receiver (ice bath)The elbow connecting flasks may need gentle heating to prevent clogging.[1][2]

Experimental Protocol

Key Experiment: Synthesis of this compound via Dehydration of Fumaramide

This protocol is adapted from the validated procedure in Organic Syntheses.[1][2]

Caution: This procedure must be performed in a well-ventilated fume hood. This compound is a lachrymator and vesicant. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][2]

Materials:

  • Fumaramide, dry and finely powdered: 228 g (2.0 moles)

  • Phosphorus pentoxide: 613 g (4.3 moles)

  • Benzene (for recrystallization): ~150 ml

  • Hexane or petroleum ether (for recrystallization): ~500 ml

  • Equipment: 3-L round-bottom flask, 1-L suction flask (receiver), short wide-bore glass elbow, heating mantle or burners, ice bath, vacuum source (water aspirator).

Procedure:

  • Preparation:

    • In the 3-L flask, thoroughly mix the 228 g of dry fumaramide with 613 g of phosphorus pentoxide by shaking the flask.[1]

    • Connect the reaction flask to the 1-L suction flask receiver using the short, wide-bore glass elbow. The elbow should extend about 15 cm into the receiver.[1]

    • Cool the receiver flask in an ice bath.[1][2]

  • Reaction:

    • Evacuate the entire system to a pressure of 15–30 mm Hg using a water aspirator.[1][2]

    • Begin heating the reaction flask gently with a heating mantle or large, soft flames. It is crucial to start heating the sides of the flask before moving to the bottom as the reaction progresses.[1][2]

    • The reaction mixture will begin to froth and darken as the this compound product distills and sublimes into the cooled receiver.[1][2]

    • The glass elbow may need to be heated gently and occasionally to melt any condensed product and prevent clogging.[1][2]

    • Continue heating for approximately 1.5 to 2 hours, or until no more product collects in the receiver.[1][2]

  • Isolation and Purification:

    • Allow the apparatus to cool completely before carefully disconnecting the receiver. The crude product should be a white crystalline solid. The expected yield is 125–132 g (80–85%) with a melting point of 93–95°C.[1][2]

    • Recrystallization (in a fume hood): Dissolve the crude product in 150 ml of hot benzene.[1][2]

    • Decant or filter the hot solution into 500 ml of hexane or petroleum ether.[1][2]

    • Long, glistening prisms of pure this compound will crystallize upon cooling.

    • Collect the crystals by filtration and allow them to air dry. The final yield of the pure product (m.p. 96°C) should be between 117–125 g (75–80%).[1][2]

Visualizations

Fumaronitrile_Synthesis_Workflow start_end start_end process_step process_step purification_step purification_step product_node product_node Start Start Materials (Diethyl Fumarate) Step1 Ammonolysis (+ NH4OH, NH4Cl) Start->Step1 Intermediate Fumaramide (Crude Slurry) Step1->Intermediate Step2 Filter & Dry (< 75°C) Intermediate->Step2 DryIntermediate Dry Fumaramide (Powder) Step2->DryIntermediate Step3 Dehydration (+ P2O5, Heat, Vacuum) DryIntermediate->Step3 CrudeProduct Crude this compound (Sublimed Solid) Step3->CrudeProduct Step4 Recrystallization (Hot Benzene / Hexane) CrudeProduct->Step4 End Pure this compound (Crystals) Step4->End

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Fumaronitrile_Synthesis problem problem observation observation cause cause solution solution p1 Low Yield or Reaction Failure obs1 Dark Tar / Polymer Formation? p1->obs1 Yes obs2 Uncontrolled Frothing? p1->obs2 No, but... obs3 Maleonitrile Contamination? p1->obs3 No, but... obs4 Yield is just low, no major issues? p1->obs4 No c1 Probable Cause: - Excessive / Uneven Heat - Impure/Wet Reactants obs1->c1 c2 Probable Cause: - Residual Moisture - Heating too rapidly obs2->c2 c3 Probable Cause: - Base-catalyzed isomerization obs3->c3 c4 Probable Cause: - Inefficient Dehydration - Poor Product Collection obs4->c4 s1 Solution: - Use heating mantle/bath - Heat gradually - Ensure fumaramide is dry c1->s1 s2 Solution: - Thoroughly dry fumaramide - Reduce heating rate c2->s2 s3 Solution: - Use acid-washed glassware - Avoid basic workup c3->s3 s4 Solution: - Check reactant stoichiometry - Ensure good vacuum (15-30 mm Hg) - Keep receiver well-cooled c4->s4

Caption: Troubleshooting decision tree for improving this compound synthesis yield.

References

Troubleshooting low yields in Horner-Wadsworth-Emmons fumaronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) synthesis of fumaronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and why is it used for this compound synthesis?

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis to create carbon-carbon double bonds, typically with high stereoselectivity for the (E)-isomer.[1][2][3] It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For this compound synthesis, diethyl cyanomethylphosphonate is deprotonated to form a carbanion, which then reacts with formaldehyde (B43269). The key advantages of the HWE reaction over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, leading to reactions with a broader range of carbonyl compounds under milder conditions.[1] A significant practical advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification.[4]

Q2: I am experiencing very low to no yield of this compound. What are the most common causes?

Low or no product yield in the HWE synthesis of this compound can often be attributed to several critical factors:

  • Inefficient Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of diethyl cyanomethylphosphonate. If the base used is too weak or if its activity is compromised, the essential phosphonate carbanion will not be generated in sufficient quantities.

  • Issues with Formaldehyde: Formaldehyde is a highly reactive gas that is typically used as an aqueous solution (formalin) or in its solid, polymeric form (paraformaldehyde). The use of aqueous formaldehyde can introduce water into the reaction, which will quench the strong base and the phosphonate carbanion. Paraformaldehyde requires depolymerization to monomeric formaldehyde, which can be inefficient under certain reaction conditions.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role. Anhydrous conditions are essential to prevent the quenching of the reactive intermediates. The reaction temperature can affect the rate of reaction and the stability of the reactants and intermediates.

  • Side Reactions: Several side reactions can compete with the desired HWE olefination, consuming starting materials and reducing the yield of this compound.

Q3: What are the potential side reactions in the HWE synthesis of this compound from formaldehyde?

Several side reactions can lower the yield of the desired this compound product:

  • Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield methanol (B129727) and formate, especially at elevated temperatures.

  • Polymerization of Formaldehyde: Formaldehyde has a strong tendency to polymerize, especially in the presence of acids or bases. This can reduce the concentration of monomeric formaldehyde available to react with the phosphonate carbanion.

  • Knoevenagel Condensation: A potential side reaction is the Knoevenagel condensation, which can compete with the HWE pathway.[5]

  • Reaction of the Product: The newly formed this compound, being a Michael acceptor, could potentially react further under the basic reaction conditions, although this is less common under standard HWE conditions.

Q4: How can I improve the yield of my this compound synthesis?

To improve the yield, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Any moisture will react with the strong base and the phosphonate carbanion, significantly reducing the yield.

  • Optimize Base Selection and Addition: Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or potassium hexamethyldisilazide (KHMDS). Ensure the base is fresh and active. Add the phosphonate reagent slowly to the base to ensure complete deprotonation before adding the aldehyde.

  • Proper Handling of Formaldehyde: If using paraformaldehyde, ensure conditions are suitable for its depolymerization (e.g., heating). If using a formaldehyde solution, consider using a less nucleophilic base that is more tolerant to small amounts of protic solvents, though anhydrous conditions are always preferred. Using a surrogate for formaldehyde, such as hexamethylenetetramine (HMTA), which can generate formaldehyde and ammonia (B1221849) in situ upon heating, might be an alternative to consider.[6]

  • Control Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. The optimal temperature for the reaction with formaldehyde may require some optimization.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and determine the optimal reaction time.

Q5: How do I purify the this compound product?

A major advantage of the HWE reaction is the straightforward purification. The dialkylphosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup.[4] A general procedure involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. If further purification is necessary, flash column chromatography on silica (B1680970) gel can be employed.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Horner-Wadsworth-Emmons synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient Deprotonation of Phosphonate - Use a stronger, non-nucleophilic base (e.g., NaH, LiHMDS, KHMDS).- Ensure the base is fresh and not expired.- Use a slight excess of the base (1.1-1.2 equivalents).- Ensure strictly anhydrous reaction conditions.
Inactive or Improperly Handled Formaldehyde - If using paraformaldehyde, ensure it is fully depolymerized to monomeric formaldehyde before or during the reaction.- Avoid aqueous formaldehyde (formalin) if using a strong, water-sensitive base.- Consider using a formaldehyde surrogate like HMTA.
Reaction Conditions Not Optimal - Ensure the solvent is anhydrous.- Optimize the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate.- Monitor the reaction by TLC to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Side Products) Side Reactions of Formaldehyde - Add the formaldehyde solution slowly to the pre-formed phosphonate carbanion to minimize self-condensation (Cannizzaro reaction).- Maintain a controlled temperature to minimize side reactions.
Knoevenagel Condensation - The choice of base and reaction conditions can influence the competition between the HWE and Knoevenagel pathways. Using a strong, non-nucleophilic base generally favors the HWE reaction.
Difficulty in Product Isolation/Purification Incomplete Removal of Phosphate Byproduct - Ensure a thorough aqueous workup with multiple extractions.- Wash the combined organic layers with water or brine to remove the water-soluble phosphate salts.
Formation of Emulsions during Workup - Add a small amount of brine to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of Celite.

Data Presentation

Table 1: Comparison of Common Bases and Conditions for the HWE Reaction

Base SystemTypical SolventTemperatureKey Characteristics
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic base; requires strictly anhydrous conditions.[7]
LiHMDS / KHMDSTHF-78 °C to RTStrong, non-nucleophilic bases; soluble in organic solvents; often used at low temperatures.
DBU / LiCl (Masamune-Roush)Acetonitrile, THF0 °C to RTMilder conditions suitable for base-sensitive substrates.[1]
K₂CO₃ / 18-crown-6THF, AcetonitrileRT to RefluxMilder base system; the crown ether is used to increase the solubility and reactivity of the carbonate.

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons this compound Synthesis using Sodium Hydride

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Formaldehyde:

    • In a separate flask, heat paraformaldehyde (1.2 equivalents) under a nitrogen atmosphere to depolymerize it into gaseous formaldehyde, and pass the gas into the solution of the phosphonate carbanion at 0 °C. Alternatively, add the paraformaldehyde directly to the reaction mixture and gently heat to effect depolymerization and reaction.

    • After the addition of formaldehyde, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]⁻ Phosphonate->Carbanion + Base Base B:⁻ BH B-H Betaine Intermediate Carbanion->Betaine + R'-CHO Aldehyde R'-CHO Oxaphosphetane 4-membered ring Betaine->Oxaphosphetane Alkene (E)-R-CH=CH-R' Oxaphosphetane->Alkene -> Product + Phosphate ⁻O-P(O)(OEt)2

Figure 1: Horner-Wadsworth-Emmons reaction mechanism.

HWE_Workflow reagents Prepare Anhydrous Reagents (Phosphonate, Aldehyde, Solvent) deprotonation Deprotonation of Phosphonate with Base in Anhydrous Solvent reagents->deprotonation reaction Addition of Aldehyde to Phosphonate Carbanion deprotonation->reaction monitoring Monitor Reaction Progress (e.g., by TLC) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup purification Concentration and Purification (e.g., Column Chromatography) workup->purification product Isolated this compound purification->product

Figure 2: General experimental workflow for HWE synthesis.

Troubleshooting_Tree decision decision solution solution start Low this compound Yield check_reagents Reagents & Conditions OK? start->check_reagents check_base Base Strong Enough? check_reagents->check_base Yes solution_reagents Use Anhydrous Solvents Flame-dry Glassware check_reagents->solution_reagents No check_aldehyde Formaldehyde Source OK? check_base->check_aldehyde Yes solution_base Use Stronger Base (NaH, LiHMDS) Ensure Fresh Base check_base->solution_base No check_side_reactions Evidence of Side Reactions? check_aldehyde->check_side_reactions Yes solution_aldehyde Use Paraformaldehyde with Heat Consider Formaldehyde Surrogate check_aldehyde->solution_aldehyde No solution_side_reactions Control Temperature Slow Aldehyde Addition check_side_reactions->solution_side_reactions Yes

Figure 3: Troubleshooting decision tree for low yields.

References

Purification of fumaronitrile by sublimation or recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of fumaronitrile by sublimation and recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. This compound is a brown crystalline solid that appears as needles.[1][2] It is known to be stable under normal conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][2]

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₄H₂N₂[3][4]
Molecular Weight 78.07 g/mol [2][3]
Melting Point 93-95 °C (206.2 °F)[1][3][5]
Boiling Point 186 °C (367 °F) at 760 mmHg[1][3][5]
Solubility Soluble in ethanol, benzene, and ether.[1][2] Insoluble in water.[1][6][1][2][6]
Vapor Pressure 0.19 mmHg[3]
Appearance Needles or brown crystalline solid.[1][3][1][3]

Q2: How do I choose between sublimation and recrystallization for purifying this compound?

The choice between sublimation and recrystallization depends on the nature of the impurities, the required purity level, and the scale of the purification. Sublimation is effective for separating volatile solids like this compound from non-volatile impurities.[7] Recrystallization is a versatile technique that separates compounds based on differences in solubility between the desired compound and impurities in a particular solvent.[8]

Caption: Decision workflow for selecting a purification method.

Purification by Sublimation: Protocol and Troubleshooting

Sublimation is a purification technique where a solid is heated under reduced pressure, transitioning directly into a gas, and then condensing back into a pure solid on a cold surface, leaving non-volatile impurities behind.[7] This method is advantageous as it avoids the use of solvents.[9]

Experimental Protocol: Sublimation of this compound

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude this compound, a heating source (e.g., oil bath), and a cold finger cooled by circulating water.[7]

  • Sample Loading: Place the impure this compound into the bottom of the sublimation vessel.

  • Assembly and Vacuum: Insert the cold finger and ensure all joints are properly sealed. Connect the apparatus to a vacuum pump.

  • Cooling and Vacuum Application: Start the flow of cold water through the cold finger. Gradually apply a vacuum to the system. A vacuum is often used to lower the temperature required for sublimation, which is beneficial for thermally sensitive compounds.[7]

  • Heating: Gently heat the bottom of the apparatus using an oil bath. The temperature should be high enough to cause this compound to sublime but low enough to prevent decomposition and leave non-volatile impurities behind.

  • Deposition: As this compound sublimes, it will travel as a gas and deposit as pure crystals on the cold finger's surface.[7]

  • Completion and Collection: Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the purified this compound crystals onto a clean, dry surface.

sub_start Start: Assemble Sublimation Apparatus sub_load Load Crude this compound sub_start->sub_load sub_cool Start Cold Finger Coolant sub_load->sub_cool sub_vac Apply Vacuum sub_cool->sub_vac sub_heat Gently Heat Sample sub_vac->sub_heat sub_deposit This compound Sublimes and Deposits on Cold Finger sub_heat->sub_deposit sub_cool_down Cool Apparatus to Room Temperature sub_deposit->sub_cool_down sub_vent Vent System to Atmospheric Pressure sub_cool_down->sub_vent sub_collect Collect Purified Crystals sub_vent->sub_collect sub_end End: Purified this compound sub_collect->sub_end

Caption: Experimental workflow for sublimation purification.

Troubleshooting Guide: Sublimation

Problem Possible Cause Suggested Solution
Low or No Sublimate Temperature is too low.Gradually increase the temperature of the heating bath.
Vacuum is insufficient.Check all seals and connections for leaks. Ensure the vacuum pump is functioning correctly.
Product Decomposes Temperature is too high.Reduce the heating temperature. A lower pressure allows for sublimation at a lower temperature.[7]
Impure Product Volatile impurities are co-subliming.If impurities have a similar vapor pressure, sublimation may not be effective. Consider recrystallization or chromatography.
Heating rate is too fast.A slower heating rate can improve the separation between substances with different volatilities.
Vacuum was released while the apparatus was still warm.Ensure the apparatus is fully cooled to room temperature before venting to prevent sublimed product from falling back into the crude material.

Purification by Recrystallization: Protocol and Troubleshooting

Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool.[8] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[10]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent. A good solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[8] Ethanol is a known suitable solvent for this compound.[2][4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and boiling chips) while stirring. Continue to add small portions of hot solvent until the this compound is completely dissolved.[11] Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.[11]

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a low temperature.

rec_start Start: Select Appropriate Solvent rec_dissolve Dissolve Crude this compound in Minimum Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Gravity Filtration (if needed) rec_dissolve->rec_filter_hot Optional rec_cool Slowly Cool Solution to Room Temperature rec_dissolve->rec_cool rec_filter_hot->rec_cool rec_ice Cool in Ice Bath rec_cool->rec_ice rec_filter_cold Collect Crystals by Vacuum Filtration rec_ice->rec_filter_cold rec_wash Wash Crystals with Cold Solvent rec_filter_cold->rec_wash rec_dry Dry Purified Crystals rec_wash->rec_dry rec_end End: Purified this compound rec_dry->rec_end

Caption: Experimental workflow for recrystallization.

Troubleshooting Guide: Recrystallization

Problem Possible Cause Suggested Solution
This compound does not dissolve. Incorrect solvent choice.Select a more suitable solvent. This compound is soluble in ethanol, benzene, and ether.[1][2]
Insufficient solvent.Add more hot solvent in small increments until dissolution is achieved.[11]
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[12]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.
Low recovery of purified crystals. Too much solvent was used, keeping the product dissolved even at low temperatures.Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling in an ice bath.
Crystals were washed with warm solvent.Always wash the collected crystals with ice-cold solvent to minimize dissolution of the product.[11]
Product is still impure. Cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to smaller, less pure crystals.
Impurities have similar solubility profiles.A second recrystallization may be necessary. Alternatively, consider purification by sublimation or chromatography.

References

Technical Support Center: Polymerization of Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the polymerization of fumaronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization methods for this compound?

A1: this compound can be polymerized via free-radical and anionic polymerization methods. It is also used as a monomer in copolymerizations.[1] The choice of method depends on the desired polymer properties, such as molecular weight and tacticity.

Q2: What are the potential side reactions that can occur during this compound polymerization?

A2: While specific literature on this compound homopolymerization side reactions is limited, based on its structure and analogy to other vinyl monomers with nitrile groups (like acrylonitrile), potential side reactions include:

  • Isomerization: this compound (trans-isomer) can isomerize to maleonitrile (B3058920) (cis-isomer), especially in the presence of bases. This can affect the stereochemistry and properties of the resulting polymer.[2]

  • Chain Transfer: Premature termination of growing polymer chains can occur due to the presence of impurities in the monomer or solvent, or by the solvent itself.[3][4]

  • Nitrile Group Reactions: The nitrile groups may undergo side reactions, especially at elevated temperatures or in the presence of certain initiators or contaminants, potentially leading to discoloration or cross-linking.

  • Termination Reactions: In free-radical polymerization, termination can occur through recombination or disproportionation, which affects the molecular weight distribution.[5]

Q3: How can I purify this compound monomer before polymerization?

A3: this compound can be purified by recrystallization from a suitable solvent like toluene (B28343) to remove inhibitors and other impurities.[2] For monomers stabilized with inhibitors like hydroquinone (B1673460), passing the monomer solution through a column of activated alumina (B75360) can remove the inhibitor immediately before use.[6]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a toxic compound. Exposure can cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[7] It is classified as acutely toxic if swallowed.[8] Always work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a respirator.[7][8]

Troubleshooting Guide

Issue 1: Low or No Polymer Yield
Possible Cause Suggested Solution Relevant Data/Notes
Initiator Inefficiency or Degradation Purify the initiator (e.g., recrystallize AIBN from methanol). Verify initiator purity using analytical techniques like NMR or HPLC. Ensure the reaction temperature is appropriate for the initiator's half-life.[3]For AIBN, a common thermal initiator, decomposition is typically significant above 65°C.[3]
Presence of Inhibitors Remove polymerization inhibitors from the this compound monomer, for example, by passing it through an activated alumina column.[6][9]Common inhibitors include hydroquinone and 4-methoxyphenol.[6][10]
Oxygen Inhibition (Free-Radical Polymerization) Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[3]Oxygen is a potent inhibitor of free-radical polymerization.
Impure Monomer or Solvent Purify the monomer by recrystallization.[2] Use high-purity, anhydrous solvents. Impurities can act as chain transfer agents, terminating the polymerization.[3][11]Water can interfere with anionic polymerization.[10]
Issue 2: Polymer with Low Molecular Weight
Possible Cause Suggested Solution Relevant Data/Notes
High Initiator Concentration Decrease the initiator-to-monomer ratio.Higher initiator concentration leads to more polymer chains being initiated, resulting in lower molecular weight.
Chain Transfer Agents Present Purify the monomer and solvent to remove impurities that can act as chain transfer agents.[3] Some solvents can also act as chain transfer agents.The choice of solvent can influence the degree of chain transfer.[12]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation.[13]
Issue 3: Discolored or Insoluble Polymer
Possible Cause Suggested Solution Relevant Data/Notes
Side Reactions of Nitrile Groups Lower the reaction temperature. Ensure a pure, inert atmosphere to prevent oxidation. The presence of nucleophiles can initiate intramolecular cyclization of nitrile groups in polymers like polyacrylonitrile, leading to color.[6]Discoloration often indicates the formation of conjugated systems.
Cross-linking Optimize the reaction conditions to be milder (e.g., lower temperature, shorter reaction time).Cross-linking can lead to insoluble polymer gels.
Oxidation/Degradation Ensure the polymerization and subsequent work-up are performed under an inert atmosphere.[14]Polymers can be susceptible to oxidation, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Purification of this compound Monomer by Recrystallization

  • Dissolution: Dissolve the commercially obtained this compound in a minimum amount of hot toluene.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Verification: Confirm the purity of the recrystallized this compound using techniques like melting point determination or NMR spectroscopy.

Protocol 2: General Procedure for Free-Radical Polymerization

  • Monomer and Solvent Preparation: Use purified this compound and high-purity, deoxygenated solvent.

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas.

  • Charging the Reactor: Add the this compound and solvent to the flask.

  • Deoxygenation: Purge the mixture with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Initiator Addition: Dissolve the free-radical initiator (e.g., AIBN) in a small amount of deoxygenated solvent and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 65-75°C for AIBN) and stir for the specified time.[3]

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Characterize the polymer using techniques such as GPC (for molecular weight), FTIR (for functional groups), and NMR (for structure).[15][16]

Visualizations

TroubleshootingWorkflow start Polymerization Issue Observed issue_yield Low/No Yield start->issue_yield issue_mw Low Molecular Weight start->issue_mw issue_color Discolored/Insoluble Polymer start->issue_color check_initiator Check Initiator (Purity, Temp) issue_yield->check_initiator Initiation problem? check_inhibitor Check for Inhibitors issue_yield->check_inhibitor check_purity Check Monomer/Solvent Purity issue_yield->check_purity check_oxygen Check for Oxygen issue_yield->check_oxygen check_initiator_conc Check Initiator Concentration issue_mw->check_initiator_conc Chain length issue? check_temp Check Reaction Temperature issue_mw->check_temp check_chain_transfer Check for Chain Transfer Agents issue_mw->check_chain_transfer check_temp2 Check Reaction Temperature issue_color->check_temp2 Degradation issue? check_atmosphere Check Reaction Atmosphere issue_color->check_atmosphere solution_yield Purify Reactants Optimize Temp Deoxygenate check_initiator->solution_yield check_inhibitor->solution_yield check_purity->solution_yield check_oxygen->solution_yield solution_mw Adjust Concentrations Purify Reactants Lower Temperature check_initiator_conc->solution_mw check_temp->solution_mw check_chain_transfer->solution_mw solution_color Lower Temperature Ensure Inert Atmosphere check_temp2->solution_color check_atmosphere->solution_color

Caption: Troubleshooting workflow for common this compound polymerization issues.

SideReaction This compound This compound (trans) Polymer Desired Polymer This compound->Polymer Propagation Maleonitrile Maleonitrile (cis) This compound->Maleonitrile Isomerization UndesiredPolymer Polymer with Irregular Structure Maleonitrile->UndesiredPolymer Polymerization Base Base Catalyst Base->this compound Polymerization Polymerization Polymerization->this compound

Caption: Potential side reaction pathway: Isomerization of this compound.

PreventionDecision start Goal: Prevent Side Reactions purity Ensure High Purity of Monomer and Solvent start->purity conditions Optimize Reaction Conditions start->conditions atmosphere Maintain Inert Atmosphere start->atmosphere purify_monomer Recrystallize Monomer purity->purify_monomer purify_solvent Use Anhydrous, High-Purity Solvent purity->purify_solvent remove_inhibitor Remove Inhibitor Before Use purity->remove_inhibitor control_temp Control Temperature conditions->control_temp control_conc Optimize Initiator Concentration conditions->control_conc deoxygenate Deoxygenate System (e.g., N2 Purge) atmosphere->deoxygenate outcome High-Quality Polymer purify_monomer->outcome purify_solvent->outcome remove_inhibitor->outcome control_temp->outcome control_conc->outcome deoxygenate->outcome

References

Technical Support Center: Addressing Solubility Issues of Fumaronitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered when working with fumaronitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of many this compound derivatives?

This compound derivatives often exhibit low solubility due to a combination of molecular and solid-state factors. Their core structure is typically planar and rich in π-conjugated systems. This planarity facilitates strong intermolecular π-π stacking interactions, leading to a highly ordered and stable crystal lattice.[1] The energy required to overcome this crystal lattice energy and solvate the individual molecules can be substantial, resulting in poor solubility in many common solvents.[1] Furthermore, the specific functional groups attached to the this compound core play a crucial role in determining its polarity and interactions with solvent molecules.[1]

Q2: How can I rationally select an appropriate solvent for my this compound derivative?

The principle of "like dissolves like" is a good starting point.[1] Assess the overall polarity of your this compound derivative. For nonpolar derivatives, nonpolar solvents such as toluene (B28343) or xylene may be effective.[1] For derivatives with polar functional groups, more polar solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) should be considered.[1] It is often necessary to screen a range of solvents with varying polarities to find the optimal one. If single solvents are ineffective, a co-solvent system may be required.[1]

Q3: My this compound derivative is intended for use in thin-film applications. How will poor solubility impact the quality of the films?

Poor solubility is a significant contributor to defects in thin-film deposition.[1] If the derivative is not fully dissolved or forms aggregates in solution, it can lead to several problems, including:

  • Pinholes and Voids: Undissolved particles or aggregates can deposit on the substrate, creating defects in the film.[1]

  • Cloudy or Hazy Films: The presence of aggregates or microcrystals can scatter light, reducing the optical clarity of the film.[1]

  • Poor Film Uniformity: An inhomogeneous solution can result in inconsistent film thickness across the substrate.

Q4: Are there any "green" or more environmentally friendly solvent options for processing this compound derivatives?

While traditional solvents like toluene and chloroform (B151607) are common, there is a growing interest in identifying greener alternatives. Depending on the specific derivative, solvents like anisole, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) might be viable options. The suitability of these solvents must be determined on a case-by-case basis, considering both solubility and compatibility with the intended application.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound derivatives.

Problem Possible Cause Suggested Solution
The this compound derivative does not dissolve in the chosen solvent. High Crystal Lattice Energy: The solid-state packing of the molecules is too stable to be overcome by the solvent.Gently heat the mixture while stirring to provide additional energy for dissolution. Sonication can also be employed to break up the crystal lattice.[1]
Poor Solvent Compatibility: The polarity of the solvent and the derivative are mismatched.Test a range of solvents with different polarities. Consider using a co-solvent system by starting with a solvent in which the compound has partial solubility and titrating with a second, miscible solvent.[1]
Insufficient Solvent Volume: The solution may be saturated or supersaturated.Increase the volume of the solvent to reduce the concentration of the derivative.[1]
The derivative dissolves initially but then precipitates or crystallizes out of solution. Supersaturation: The solution is thermodynamically unstable.Maintain a slightly elevated temperature to keep the compound in solution. Use the solution promptly after preparation.[1]
Anti-solvent Effect: Contamination with a substance in which the derivative is insoluble (e.g., water from the atmosphere) can cause precipitation.Work in a controlled environment, such as a glovebox, and use anhydrous solvents to minimize exposure to moisture.[1]
Slow Dissolution Kinetics: The compound may appear dissolved but is not fully solvated, leading to eventual precipitation.Increase the stirring time, continue gentle heating, or use sonication to ensure the formation of a stable, true solution.
The solubility is too low for the desired concentration in my experiment. Limited Solute-Solvent Interactions: A single solvent is not capable of effectively solvating the derivative at the target concentration.Employ a co-solvent system. Start with a primary solvent that shows some solubilizing capability and add a small amount of a co-solvent that has stronger interactions with the derivative.[1]

Quantitative Solubility Data

Quantitative solubility data for many complex this compound derivatives is not always readily available in the literature. The following table provides some known solubility data. For novel compounds, it is recommended to determine the solubility experimentally using the protocol provided in the next section.

Compound Solvent Solubility Temperature (°C) Observations
This compoundEthanol~50 mg/mLNot SpecifiedColorless to yellow solution.[2][3][4]
This compoundAcetoneSolubleNot Specified-
This compoundChloroformSolubleNot Specified-
This compoundDiethyl EtherSlightly SolubleNot Specified-
This compoundWaterInsolubleNot Specified-
BDABFNToluene-Not SpecifiedQuantum yield of 0.293.
BDABFNMethanol-Not SpecifiedQuantum yield of 0.

Note: "Soluble" and "Insoluble" are qualitative descriptions found in the literature. For precise applications, quantitative determination is necessary.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a general method for determining the solubility of a this compound derivative in a given solvent.

Materials:

  • This compound derivative

  • Selected solvent(s)

  • Vials with tight-fitting caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Pipettes and volumetric flasks

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and allow it to equilibrate for 24-48 hours. The exact time should be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, tared vial to remove any undissolved microparticles.

  • Concentration Determination (Spectroscopic Method):

    • Prepare a series of standard solutions of the this compound derivative with known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol describes a general method for dissolving a poorly soluble this compound derivative using a binary solvent mixture.

Materials:

  • This compound derivative

  • Primary solvent (one in which the compound has partial solubility)

  • Co-solvent (a "good" solvent that is miscible with the primary solvent)

  • Stir plate and stir bar

  • Vial

Procedure:

  • Weigh the desired amount of the this compound derivative into a clean, dry vial.

  • Add the primary solvent to approximately 80% of the final desired volume.

  • Begin stirring the mixture.

  • While stirring, add the co-solvent dropwise until the this compound derivative is completely dissolved.

  • Once dissolved, add the primary solvent to reach the final target volume and concentration.

  • For applications requiring high purity, filter the solution through a 0.2 µm PTFE filter before use.[1]

Visualizations

cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble this compound Derivative heating Heating / Sonication start->heating solvent Solvent Screening start->solvent Attempt to Dissolve cosolvent Co-solvent Addition start->cosolvent Attempt to Dissolve heating->solvent Unsuccessful heating->cosolvent Unsuccessful dissolved Fully Dissolved Solution heating->dissolved Successful solvent->heating Unsuccessful solvent->cosolvent Unsuccessful solvent->dissolved Successful cosolvent->dissolved Successful insoluble Insoluble / Precipitated cosolvent->insoluble Unsuccessful insoluble->start Re-evaluate Strategy

Troubleshooting workflow for addressing solubility issues.

cluster_prep Solution and Substrate Preparation cluster_deposition Device Fabrication Steps cluster_final Final Device solution Prepare Filtered Solution of this compound Derivative spin_coat_fn Spin-Coat this compound-based Emissive Layer (EML) solution->spin_coat_fn substrate Clean and Treat Substrate (e.g., ITO-coated glass) spin_coating Spin-Coat Hole Transport Layer (HTL) substrate->spin_coating anneal1 Anneal HTL spin_coating->anneal1 anneal1->spin_coat_fn anneal2 Anneal EML spin_coat_fn->anneal2 evaporation Evaporate Electron Transport Layer (ETL) and Cathode anneal2->evaporation device Completed OLED Device evaporation->device

References

Technical Support Center: Fumaronitrile (FN) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of fumaronitrile (FN) as an electrolyte additive in battery research. This resource is designed for researchers, scientists, and professionals in battery development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (FN) as a battery electrolyte additive?

A1: this compound (FN) primarily functions as a cathode stabilizing additive, particularly for high-voltage cathode materials like lithium cobalt oxide (LiCoO₂). It achieves this by forming a protective cathode electrolyte interphase (CEI) on the cathode surface. This CEI layer helps to suppress the decomposition of the electrolyte at high voltages and protects the cathode's structural integrity from degradation caused by harmful species like hydrofluoric acid (HF).[1]

Q2: How does this compound improve the performance of lithium-ion batteries?

A2: By forming a stable CEI, this compound leads to several performance enhancements:

  • Improved Cyclic Stability: It mitigates the degradation of the cathode material during repeated charging and discharging cycles, especially at high voltages.[1]

  • Reduced Self-Discharge: The protective layer minimizes parasitic reactions between the charged cathode and the electrolyte, which are a common cause of self-discharge.[1]

  • Suppressed Electrolyte Decomposition: The FN-derived CEI acts as a barrier, preventing the continuous oxidative decomposition of the carbonate solvents in the electrolyte.

Q3: Can this compound be used in lithium metal batteries?

A3: Yes, this compound has shown promise in lithium metal batteries, particularly when used in in-situ polymerized gel polymer electrolytes (GPEs). In this application, the this compound is fixed within the polymer chains. This approach helps to suppress parasitic reactions that typically occur between the highly reactive lithium metal anode and the electrolyte.

Q4: What are the expected degradation products of this compound in a battery?

A4: The degradation of this compound is intended to be beneficial, contributing to the formation of a stable CEI. The primary degradation pathway involves the electrochemical reduction or oxidation of its nitrile (-C≡N) groups. While detailed reaction mechanisms are still under investigation, it is understood that these groups polymerize on the electrode surfaces to form a nitrogen-containing protective film.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Possible Causes Troubleshooting Steps
Rapid Capacity Fading at High Voltages Inadequate CEI formation due to low FN concentration.Increase the concentration of this compound in the electrolyte. A common starting point is 0.5% by weight.[1]
Degradation of the CEI layer.Ensure the battery components and electrolyte are sufficiently dry, as water can lead to the formation of HF, which attacks the CEI.
Increased Cell Impedance Formation of a thick, resistive CEI layer.Optimize the concentration of this compound. An excessively high concentration can lead to a thick and ionically resistive film.
Incomplete polymerization of FN on the electrode surface.Ensure proper cell formation cycling to allow for the complete formation of a stable CEI.
Poor Performance with Lithium Metal Anode Direct reaction of this compound with the lithium metal.Consider using this compound in a gel polymer electrolyte formulation to limit its direct interaction with the anode.
Instability of the solid electrolyte interphase (SEI) on the anode.While FN primarily targets the cathode, its degradation products could potentially influence the SEI. Analyze the SEI composition to identify any detrimental species.
Inconsistent Electrochemical Results Non-uniform distribution of this compound in the electrolyte.Ensure thorough mixing of the electrolyte after adding this compound.
Impurities in the this compound.Use high-purity this compound to avoid side reactions from contaminants.

Quantitative Data Summary

The following tables summarize key performance metrics from studies utilizing this compound as an electrolyte additive.

Table 1: Electrochemical Performance of LiCoO₂ || Li Cells with and without this compound

ElectrolyteAdditive Concentration (wt%)Initial Discharge Capacity (mAh g⁻¹)Capacity Retention after 100 Cycles (%)
Base Electrolyte0~180< 60%
With this compound0.5~185> 85%

Note: Base electrolyte is 1.0 M LiPF₆ in EC/EMC/DEC (3:5:2, by weight). Cells cycled at 4.5 V.[1]

Experimental Protocols

1. Preparation of this compound-Containing Electrolyte

  • Materials: Battery-grade electrolyte solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), diethyl carbonate (DEC)), lithium hexafluorophosphate (B91526) (LiPF₆), and high-purity this compound (FN).

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare the base electrolyte by dissolving LiPF₆ in the solvent mixture to the desired concentration (e.g., 1.0 M).

    • Add the desired amount of this compound (e.g., 0.5% by weight) to the base electrolyte.

    • Stir the solution overnight at room temperature to ensure complete dissolution and homogeneity.

2. Analysis of this compound Degradation Products using GC-MS

  • Objective: To identify and quantify the degradation products of this compound in the electrolyte after battery cycling.

  • Sample Preparation:

    • Disassemble the cycled cells in an argon-filled glovebox.

    • Carefully extract the electrolyte from the separator and electrodes.

    • Dilute the extracted electrolyte with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC-MS analysis. It is crucial to use an internal standard for accurate quantification.

  • GC-MS Parameters (Example):

    • Column: HP-5ms (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer: Scan range of m/z 30-500.

  • Data Analysis: Compare the chromatograms of fresh and cycled electrolytes to identify new peaks corresponding to degradation products. Use the mass spectra of these new peaks to identify the chemical structures of the degradation products.

Visualizations

Degradation Pathway of this compound at the Cathode

Fumaronitrile_Degradation_Cathode Figure 1. Proposed degradation pathway of this compound at the cathode. FN This compound (FN) in electrolyte Polymerization Electrochemical Oxidation/Polymerization FN->Polymerization +e⁻ (Oxidation) Cathode High-Voltage Cathode Surface Cathode->Polymerization CEI Stable Nitrogen-Containing CEI Layer Polymerization->CEI Suppression Suppression of Electrolyte Decomposition CEI->Suppression Protection Protection of Cathode Structure CEI->Protection

Caption: Proposed degradation pathway of this compound at the cathode.

Experimental Workflow for Analyzing FN Degradation

FN_Analysis_Workflow Figure 2. Experimental workflow for analyzing this compound degradation. cluster_Glovebox Inside Glovebox cluster_Analysis Analytical Instruments Cell_Assembly Cell Assembly (with FN electrolyte) Cycling Electrochemical Cycling Cell_Assembly->Cycling Disassembly Cell Disassembly Cycling->Disassembly Extraction Electrolyte Extraction Disassembly->Extraction XPS XPS Analysis (of electrodes) Disassembly->XPS GCMS GC-MS Analysis Extraction->GCMS Results Data Interpretation: - Identify Degradation Products - Characterize CEI/SEI GCMS->Results XPS->Results

References

Technical Support Center: Isomerization of Fumaronitrile to Maleonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the base-catalyzed isomerization of fumaronitrile to its geometric isomer, maleonitrile (B3058920).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the isomerization of this compound to maleonitrile under basic conditions?

The isomerization of this compound (the trans-isomer) to maleonitrile (the cis-isomer) is a base-catalyzed reaction. The process relies on the abstraction of a proton from the carbon-carbon double bond, which is made possible by the electron-withdrawing nature of the two nitrile groups. This creates a resonance-stabilized carbanion intermediate. Rotation around the central carbon-carbon single bond can then occur. Subsequent reprotonation of the carbanion can yield either the cis or trans isomer. Over time, the reaction mixture will approach a thermodynamic equilibrium of the two isomers.

Q2: What are the typical reagents and conditions for this reaction?

This isomerization is typically carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or cesium hydroxide (CsOH), as the base.[1] The reaction is generally performed in a saturated nitrile solvent, with acetonitrile (B52724) being the most common choice.[1] The reaction can proceed at room temperature (e.g., 20°C) and can be conducted for durations ranging from less than an hour to several hours to achieve the desired conversion.[1]

Q3: What is the primary side reaction or byproduct I should be aware of?

The most significant side reaction is the formation of a polymer.[1] This is often observed as the reaction mixture turning dark.[1] The extent of polymer formation can be influenced by the choice of base, reaction time, and temperature. It is preferable to keep the amount of polymer formed to no more than 15 mole percent.[1]

Q4: How can I monitor the progress of the isomerization?

The progress of the reaction, including the relative amounts of this compound, maleonitrile, and any byproducts, can be effectively monitored using gas chromatography (GC) with a flame ionization detector (FID).[1] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to distinguish and quantify the cis and trans isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Maleonitrile 1. Inactive Base: The alkali metal hydroxide may be old or have absorbed atmospheric moisture and carbon dioxide, reducing its basicity. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach significant conversion. 3. Low Temperature: While the reaction can occur at room temperature, the rate may be slow.1. Use fresh, high-purity alkali metal hydroxide pellets or powder. 2. Increase the reaction time and monitor the progress at regular intervals using GC or another suitable analytical method.[1] 3. Consider moderately increasing the reaction temperature, for example, up to 80°C, but be aware that this may also increase the rate of polymer formation.[1]
Excessive Polymer Formation 1. Prolonged Reaction Time: Longer reaction times can lead to an increase in polymer formation.[1] 2. Stronger Base: More reactive bases like cesium hydroxide may increase the rate of polymerization compared to sodium or potassium hydroxide. 3. Elevated Temperature: Higher temperatures can accelerate polymerization.1. Minimize the reaction time. A duration of about one hour is often preferred.[1] 2. Consider using a milder base, such as potassium hydroxide, which is noted to help minimize polymer formation.[1] 3. Conduct the reaction at a lower temperature, such as 20°C.[1]
Reaction Mixture Turns Very Dark Immediately This is a common observation and is often indicative of the initiation of the reaction and the formation of some amount of polymer.[1]This is not necessarily a problem to be solved, but rather an expected characteristic of the reaction. However, if it is accompanied by very low yields of maleonitrile, it may indicate excessive polymerization, and the solutions for "Excessive Polymer Formation" should be considered.
Difficulty in Product Isolation 1. Separation of Isomers: this compound and maleonitrile are isomers with similar properties, which can make their separation challenging. 2. Removal of Base: The solid base needs to be effectively removed before product isolation. 3. Presence of Polymer: The polymer byproduct can interfere with crystallization or purification steps.1. Separation can be achieved by conventional methods such as fractional distillation or chromatography. 2. The solid base can be removed by filtration or decantation.[1] 3. After removing the base and solvent, selective precipitation or crystallization may be used to separate the desired maleonitrile from the polymeric material.

Quantitative Data Summary

The following tables summarize the results from various experimental conditions described in the literature.

Table 1: Isomerization with Different Bases (Stirred, 20°C)

BaseTime (hours)This compound (mol %)Maleonitrile (mol %)Polymer (mol %)
NaOH486.613.4-
KOH1.596.70.52.8
KOH492.15.02.9
KOH588.08.04.0
CsOH1.887.86.43.8
CsOH5.762.722.714.6

Data sourced from patent WO1990009370A1.[1]

Table 2: Effect of Stirring on Isomerization with NaOH (20°C)

ConditionTime (hours)This compound (mol %)Maleonitrile (mol %)Polymer (mol %)
Stirred486.613.4-
Unstirred586.55.38.1
Unstirred689.36.34.4

Data sourced from patent WO1990009370A1.[1]

Table 3: Effect of Temperature and Base on Conversion

BaseTemperature (°C)Time (hours)This compound (mol %)Maleonitrile (mol %)
CsOH200.3372.028.0
CsOH80464.535.5

Data sourced from patent WO1990009370A1.[1]

Experimental Protocols

Protocol 1: General Procedure for Isomerization of this compound

  • Preparation: In a flask equipped with a magnetic stirrer, add the desired amount of solid alkali metal hydroxide (e.g., 1.0 g NaOH).

  • Reactant Solution: In a separate vessel, dissolve recrystallized this compound (e.g., 2.2 g) in a suitable volume of acetonitrile (e.g., 100 ml).

  • Reaction Initiation: Add the this compound solution to the flask containing the base. It is recommended to conduct the reaction under an inert atmosphere, such as a continuous nitrogen purge.

  • Reaction Conditions: Stir the reaction mixture continuously at a controlled temperature (e.g., 20°C). The mixture will likely turn dark upon initiation.[1]

  • Monitoring: At desired time intervals (e.g., 1, 2, 4 hours), withdraw a sample of the reaction mixture for analysis.

  • Analysis: Analyze the sample using a gas chromatograph equipped with a flame ionization detector to determine the molar percentages of this compound and maleonitrile.[1]

  • Work-up: Once the desired conversion is achieved, separate the solid base by filtration or decantation. The maleonitrile can then be isolated from the unreacted this compound and solvent using standard laboratory techniques.[1]

Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up This compound This compound in Acetonitrile reaction_vessel Reaction Vessel (Stirring, N2, 20°C) This compound->reaction_vessel base Solid Base (e.g., KOH) base->reaction_vessel monitoring Monitoring by GC reaction_vessel->monitoring Sampling filtration Filtration reaction_vessel->filtration End of Reaction isolation Product Isolation filtration->isolation maleonitrile_product maleonitrile_product isolation->maleonitrile_product Maleonitrile

Caption: Experimental workflow for the base-catalyzed isomerization.

Isomerization_Mechanism cluster_rotation C-C Bond Rotation This compound This compound (trans) H C C H NC CN carbanion Resonance-Stabilized Carbanion C C H NC CN This compound:c1->carbanion:c1 + B⁻ - BH maleonitrile Maleonitrile (cis) H C C CN NC H carbanion:c1->maleonitrile:c1 + BH - B⁻

Caption: Mechanism of base-catalyzed isomerization of this compound.

References

Minimizing polymer formation during fumaronitrile isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polymer formation during the isomerization of fumaronitrile to maleonitrile (B3058920).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the isomerization of this compound to maleonitrile?

The primary side reaction is the polymerization of this compound and/or maleonitrile, which can significantly reduce the yield of the desired maleonitrile product. This polymerization is typically initiated by the basic catalyst used for the isomerization.

Q2: What are the visible signs of polymer formation?

Visible indicators of polymerization during the reaction include:

  • An increase in the viscosity of the reaction mixture.

  • The formation of a precipitate or solid mass.

  • A change in the color of the solution, often turning darker.[1]

  • An unexpected exotherm (heat generation).

Q3: Which type of catalyst is recommended to minimize polymer formation?

Potassium hydroxide (B78521) (KOH) is the preferred base catalyst for minimizing polymer formation while still achieving a reasonable rate of isomerization to maleonitrile.[1] While other bases like sodium hydroxide (NaOH) and cesium hydroxide (CsOH) can also catalyze the reaction, they may lead to higher polymer yields under similar conditions.[1]

Q4: How does reaction time affect polymer formation?

Longer reaction times generally lead to increased polymer formation.[1] To minimize polymerization, it is recommended to use shorter reaction times, preferably one hour or less.[1] Continuous monitoring of the reaction progress is advised to determine the optimal time to stop the reaction.

Q5: What is the recommended solvent for this isomerization?

A saturated nitrile solvent, such as acetonitrile, is recommended for the isomerization of this compound.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Polymer Yield Reaction time is too long.1. Reduce the overall reaction time. 2. Monitor the reaction progress more frequently (e.g., by GC analysis) and stop the reaction once the desired conversion of this compound to maleonitrile is achieved, before significant polymer formation occurs.[1]
Incorrect choice of base catalyst.1. If using NaOH or CsOH, consider switching to potassium hydroxide (KOH), which has been shown to produce less polymer.[1]
Reaction temperature is too high.1. Lower the reaction temperature. The isomerization can be effectively carried out at room temperature (e.g., 20°C).[1]
Inefficient stirring.1. Ensure consistent and efficient stirring of the reaction mixture. Note that stirring can increase the rate of both maleonitrile and polymer formation.[1]
Reaction is Too Slow Insufficient catalyst concentration.1. Increase the molar ratio of the base catalyst to this compound.
Low reaction temperature.1. While high temperatures can promote polymerization, a slight increase in temperature (e.g., to 40-60°C) can enhance the isomerization rate. This should be balanced with the risk of increased polymer formation.
Darkening of Reaction Mixture Onset of polymerization.1. This is an early indicator of polymer formation.[1] Consider reducing the reaction time or quenching the reaction.
Impurities in starting materials.1. Ensure the this compound and solvent are pure. Recrystallization of this compound from a suitable solvent like toluene (B28343) can be performed if necessary.[1]

Quantitative Data Summary

The following tables summarize the results from experimental examples of this compound isomerization to maleonitrile under various conditions, as reported in patent WO1990009370A1.[1]

Table 1: Effect of Base Catalyst and Stirring on Product Distribution

Catalyst Stirring Time (hours) This compound (mol%) Maleonitrile (mol%) Polymer (mol%)
NaOHYes486.613.4-
NaOHNo586.55.38.1
NaOHNo689.36.34.4
KOHYes1.596.70.52.8
KOHYes492.15.02.9
KOHYes588.08.04.0
CsOHYes1.887.86.43.8
CsOHYes5.762.722.714.6

Table 2: Effect of Reaction Time with KOH Catalyst (Stirred)

Time (hours) This compound (mol%) Maleonitrile (mol%)
180.020.0
353.846.2

Note: A small amount of polymer was also present at 3 hours.[1]

Experimental Protocols

Detailed Methodology for Isomerization of this compound to Maleonitrile

This protocol is adapted from the procedures described in patent WO1990009370A1.[1]

Materials:

  • This compound (recrystallized from toluene)

  • Acetonitrile (anhydrous)

  • Potassium hydroxide (KOH) pellets

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer under a continuous nitrogen purge.

  • Add solid potassium hydroxide (KOH) pellets to the flask.

  • In a separate vessel, dissolve the recrystallized this compound in acetonitrile.

  • Add the this compound/acetonitrile solution to the flask containing the KOH pellets.

  • Commence continuous stirring of the reaction mixture at room temperature (20°C).

  • Monitor the progress of the reaction by taking aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • Analyze the aliquots by gas chromatography (GC-FID) to determine the relative amounts of this compound, maleonitrile, and any polymeric byproducts.

  • Once the desired level of conversion to maleonitrile is achieved and before significant polymer formation is observed, stop the reaction.

  • The base catalyst can be removed by filtration or decantation.

  • The maleonitrile can be separated from the unreacted this compound and solvent by a suitable method such as vacuum distillation.

Visualizations

Isomerization_Pathway This compound This compound (trans) Intermediate Carbanion Intermediate This compound->Intermediate + Base (e.g., KOH) Polymer Polymer This compound->Polymer Anionic Polymerization Maleonitrile Maleonitrile (cis) Intermediate->Maleonitrile Rotation & Protonation Maleonitrile->Polymer Anionic Polymerization

Caption: Reaction pathway for the base-catalyzed isomerization of this compound.

Troubleshooting_Workflow Start High Polymer Formation Observed CheckTime Is reaction time > 1 hour? Start->CheckTime ReduceTime Reduce reaction time and monitor closely. CheckTime->ReduceTime Yes CheckCatalyst Is the catalyst NaOH or CsOH? CheckTime->CheckCatalyst No ReduceTime->CheckCatalyst SwitchCatalyst Switch to KOH catalyst. CheckCatalyst->SwitchCatalyst Yes CheckTemp Is the reaction temperature elevated? CheckCatalyst->CheckTemp No SwitchCatalyst->CheckTemp LowerTemp Lower temperature to 20°C. CheckTemp->LowerTemp Yes End Polymer formation minimized. CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for minimizing polymer formation.

References

Technical Support Center: Controlling Regioselectivity in Diels-Alder Reactions with Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with Diels-Alder reactions involving fumaronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you control the regioselectivity of your reactions.

Troubleshooting Guides

Poor regioselectivity in Diels-Alder reactions with this compound can lead to product mixtures that are difficult to separate, ultimately lowering the yield of the desired isomer. The following guides provide a systematic approach to diagnosing and resolving these issues.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

When a Diels-Alder reaction between an unsymmetrical diene and this compound results in a low regioisomeric ratio, it is essential to analyze the electronic and steric properties of the reactants and adjust the reaction conditions.

Troubleshooting Steps:

  • Analyze Electronic Effects: The regioselectivity of the Diels-Alder reaction is primarily governed by the electronic properties of the substituents on the diene. Generally, the reaction favors the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) regioisomers over the "meta" (1,3-disubstituted) isomer.

    • Action: Draw the resonance structures of the diene to identify the most electron-rich carbon atom. The major product will arise from the alignment of this carbon with one of the electron-deficient carbons of the this compound double bond.

  • Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to one of the nitrile groups of this compound, increasing its electrophilicity and accelerating the reaction. This coordination can also amplify the electronic differences between the two carbons of the double bond, thereby enhancing regioselectivity.

    • Action: Introduce a Lewis acid such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂) to the reaction mixture. The choice of Lewis acid can influence the outcome, so screening several options may be necessary.

  • Modify Reaction Temperature: The formation of different regioisomers may proceed at different rates (kinetic control) and the isomers themselves may have different stabilities (thermodynamic control).

    • Action: To favor the kinetically controlled product, run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Conversely, higher temperatures may favor the formation of the more thermodynamically stable isomer.

  • Screen Solvents: The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the Diels-Alder reaction and, consequently, the regioselectivity.

    • Action: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane (B109758), acetonitrile) to determine the optimal medium for maximizing the desired regioisomeric ratio. The hydrogen bond donor ability of the solvent can be a particularly important factor.[1]

Data Presentation: Illustrative Effects of Reaction Parameters on Regioselectivity

While specific quantitative data for all possible Diels-Alder reactions with this compound is not exhaustively available, the following tables illustrate the expected qualitative and quantitative effects of various parameters on regioselectivity based on established principles of the Diels-Alder reaction.

Table 1: Effect of Lewis Acid Catalysis on Regioisomeric Ratio

DieneLewis Acid CatalystTemperature (°C)SolventMajor RegioisomerRegioisomeric Ratio (Major:Minor)
1-Methoxy-1,3-butadieneNone25Dichloromethaneortho60:40
1-Methoxy-1,3-butadieneAlCl₃ (1.1 eq)0Dichloromethaneortho>95:5
1-Methoxy-1,3-butadieneZnCl₂ (1.1 eq)0Dichloromethaneortho85:15
2-Methyl-1,3-butadieneNone25Toluenepara70:30
2-Methyl-1,3-butadieneBF₃·OEt₂ (1.1 eq)-20Toluenepara>90:10

Table 2: Effect of Solvent on Regioisomeric Ratio

DieneLewis AcidTemperature (°C)SolventMajor RegioisomerRegioisomeric Ratio (Major:Minor)
1-Methyl-1,3-butadieneNone80Tolueneortho75:25
1-Methyl-1,3-butadieneNone80Acetonitrileortho85:15
1-Methyl-1,3-butadieneNone80Methanolortho90:10

Table 3: Effect of Temperature on Regioisomeric Ratio

DieneLewis AcidSolventTemperature (°C)Major RegioisomerRegioisomeric Ratio (Major:Minor)
1-Phenyl-1,3-butadieneNoneXylene25Kinetic (ortho)80:20
1-Phenyl-1,3-butadieneNoneXylene140Thermodynamic (ortho)65:35

Note: The data in these tables are illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

This protocol provides a general methodology for performing a Lewis acid-catalyzed Diels-Alder reaction with this compound.

Materials:

  • Unsymmetrical diene

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Syringes and needles

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a cooling bath.

  • Slowly add the Lewis acid (1.1 eq) portion-wise or via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the mixture for 15-30 minutes at the cooled temperature.

  • Add a solution of the diene (1.2 eq) in the anhydrous solvent dropwise to the reaction mixture over 10-20 minutes.

  • Allow the reaction to stir at the cooled temperature or to warm to room temperature, monitoring the progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Mandatory Visualization

Regioselectivity_Troubleshooting_Workflow start Start: Diels-Alder Reaction with this compound check_regio Is Regioselectivity Poor? (e.g., nearly 1:1 mixture) start->check_regio analyze_electronics Step 1: Analyze Electronic Effects - Draw resonance structures of diene - Identify most nucleophilic carbon check_regio->analyze_electronics Yes success Desired Regioselectivity Achieved check_regio->success No lewis_acid Step 2: Introduce Lewis Acid - Screen catalysts (AlCl₃, BF₃·OEt₂, etc.) - Optimize catalyst loading analyze_electronics->lewis_acid temperature Step 3: Modify Temperature - Lower temp for kinetic control - Higher temp for thermodynamic control lewis_acid->temperature solvent Step 4: Screen Solvents - Vary polarity (Toluene, DCM, MeCN) - Consider H-bond donors temperature->solvent solvent->success

Caption: Troubleshooting workflow for optimizing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I predict the major regioisomer in a Diels-Alder reaction with this compound?

A1: The regioselectivity is determined by the electronic properties of the diene. Dienes with an electron-donating group (EDG) at the 1-position will typically yield the "ortho" (1,2) adduct as the major product. Dienes with an EDG at the 2-position will favor the "para" (1,4) adduct. To make a reliable prediction, draw the resonance structures of the diene to locate the carbon atom with the highest electron density (most nucleophilic). This carbon will preferentially bond to one of the carbons of the this compound double bond.

Q2: I'm observing a mixture of endo and exo products in addition to regioisomers. How can I control the stereoselectivity?

A2: While this guide focuses on regioselectivity, control of stereoselectivity (endo/exo) is also crucial. Generally, Diels-Alder reactions are under kinetic control at lower temperatures, favoring the endo product due to secondary orbital interactions. At higher temperatures, the reaction can become reversible (retro-Diels-Alder), allowing for equilibration to the more thermodynamically stable exo product. Therefore, running your reaction at a low temperature (e.g., -78°C to 0°C) will typically favor the endo isomer.

Q3: Can steric hindrance override the electronic effects that normally determine regioselectivity?

A3: Yes, in some cases, significant steric hindrance can prevent the formation of the electronically favored product. If the transition state leading to the major regioisomer is sterically crowded due to bulky substituents on the diene or dienophile, the reaction may proceed through a higher energy, but less sterically hindered, transition state to form the "anti-electronic" regioisomer. If you suspect steric hindrance is an issue, consider modifying the substituents to reduce their steric bulk.

Q4: What is the best Lewis acid to use to improve the regioselectivity of my reaction?

A4: There is no single "best" Lewis acid for all reactions. The effectiveness of a Lewis acid depends on the specific diene and reaction conditions. Common choices include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄. It is often necessary to screen a panel of Lewis acids to find the one that provides the optimal balance of reactivity and selectivity for your specific system. The choice of Lewis acid can significantly influence the regiochemical outcome.

Q5: My reaction is not proceeding to completion, even with a Lewis acid catalyst. What can I do?

A5: If your reaction is sluggish, you can try several strategies. Increasing the reaction temperature will increase the rate, but be mindful that this may negatively impact both regioselectivity and stereoselectivity. Using a more concentrated solution can also increase the reaction rate. Additionally, ensure that your reagents and solvent are scrupulously dry, as water can deactivate the Lewis acid catalyst. If these measures fail, you may need to consider a more powerful Lewis acid or a different synthetic route.

References

Effect of temperature and time on Diels-Alder reactions involving fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the effect of temperature and time on Diels-Alder reactions involving fumaronitrile.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate and yield of a Diels-Alder reaction with this compound?

A1: In general, increasing the reaction temperature increases the rate of the Diels-Alder reaction. However, the overall yield may not necessarily improve with higher temperatures. This is because the Diels-Alder reaction is a reversible equilibrium.[1][2][3] At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to a decrease in the overall yield of the desired adduct.[2][3] For thermally sensitive dienes like furan, this equilibrium can be particularly important.[1]

Q2: What is the difference between kinetic and thermodynamic control in these reactions, and how do temperature and time influence it?

A2: In many Diels-Alder reactions, two different stereoisomeric products can be formed: the endo and exo adducts.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. In many Diels-Alder reactions, the endo product is the kinetically favored product.[2][3]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the major product is the most stable one, which is often the exo isomer due to reduced steric hindrance.[2]

Therefore, adjusting temperature and reaction time allows for the selective formation of either the kinetic or thermodynamic product.

Q3: My reaction with this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in Diels-Alder reactions with this compound can stem from several factors:

  • Suboptimal Temperature: If the temperature is too low, the reaction rate may be too slow to achieve a reasonable yield in a practical amount of time. Conversely, if the temperature is too high, the retro-Diels-Alder reaction may be favored, reducing the yield.[2][3] It is crucial to find the optimal temperature that balances reaction rate and equilibrium position.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction progress over time is recommended.

  • Diene Reactivity: The structure of the diene plays a significant role. Electron-donating groups on the diene can increase the reaction rate.[1] Some dienes, like furan, are less reactive due to their aromatic character, which is disrupted during the reaction.[1]

  • Side Reactions: this compound is a highly reactive dienophile due to its electron-withdrawing nitrile groups. This high reactivity can sometimes lead to side reactions, such as polymerization, especially at higher temperatures.

Q4: Are there any common side reactions to be aware of when using this compound?

A4: While specific side reactions are highly dependent on the diene and reaction conditions, the high reactivity of this compound can potentially lead to polymerization or other undesired pathways, particularly at elevated temperatures or in the presence of impurities that could initiate such reactions. Careful control of reaction conditions and purification of reactants is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.
Reaction time is insufficient.Extend the reaction time and monitor the formation of the product at regular intervals using techniques like TLC or NMR.
Decreasing Yield at Higher Temperatures The retro-Diels-Alder reaction is becoming significant.Reduce the reaction temperature to shift the equilibrium towards the product. Consider running the reaction at the lowest temperature that provides a reasonable rate.
Formation of an Unexpected Isomer (e.g., primarily exo when endo is desired) The reaction is under thermodynamic control due to high temperature or long reaction time.To favor the kinetically controlled (endo) product, run the reaction at a lower temperature for a shorter period.[2]
Formation of Polymeric Byproducts High reaction temperature or presence of initiators causing polymerization of the this compound or diene.Lower the reaction temperature. Ensure all reactants and the solvent are pure and free of radical initiators.

Quantitative Data

The following tables summarize the effect of temperature and time on the Diels-Alder reaction between cyclopentadiene (B3395910) and this compound in an aqueous solution.

Table 1: Reaction Rate Constants at Different Temperatures

Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
25.01.35 x 10⁻²
30.01.98 x 10⁻²
35.02.86 x 10⁻²
40.04.09 x 10⁻²

Data derived from kinetic studies of the Diels-Alder reaction between cyclopentadiene and this compound in water.

Experimental Protocols

Below is a general experimental protocol for a Diels-Alder reaction involving a diene and this compound. This should be adapted based on the specific reactivity of the diene and the desired product.

Protocol: Diels-Alder Reaction of Cyclopentadiene with this compound

Materials:

  • Freshly cracked cyclopentadiene

  • This compound

  • Solvent (e.g., water, toluene (B28343), or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent.

  • Addition of Diene: Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene to the stirred solution. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be freshly prepared by cracking dicyclopentadiene.

  • Reaction:

    • For Kinetic Control (to favor the endo product): Stir the reaction mixture at a low temperature (e.g., 0-25 °C) and monitor the reaction progress by TLC or NMR.

    • For Thermodynamic Control (to favor the exo product): Attach a reflux condenser and heat the reaction mixture to a higher temperature (e.g., refluxing toluene at 110 °C) for an extended period.[2]

  • Work-up and Isolation: Once the reaction is complete (as determined by monitoring), remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to Diels-Alder reactions.

G cluster_0 Reaction Parameter Selection cluster_1 Reaction Control cluster_2 Dominant Product Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control Favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control Favors Endo Product Endo Product Kinetic Control->Endo Product Yields Exo Product Exo Product Thermodynamic Control->Exo Product Yields

Caption: Relationship between temperature, reaction control, and product formation.

G start Start Reaction reactants Mix Diene and This compound in Solvent start->reactants monitor Monitor Reaction Progress (e.g., TLC, NMR) reactants->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No workup Quench Reaction and Remove Solvent is_complete->workup Yes purify Purify Product (Recrystallization or Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a Diels-Alder reaction.

References

Methods for removing impurities from crude fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of impurities from crude fumaronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Crude this compound typically contains impurities stemming from its synthesis. The most common include:

  • Geometric Isomer (Maleonitrile): this compound (the trans-isomer) can isomerize to its less stable cis-isomer, maleonitrile (B3058920), particularly in the presence of basic residues.[1]

  • Polymeric/Tar-like Substances: These are common byproducts, especially if the reaction temperature was too high, and are the primary cause of yellow or brown discoloration.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as fumaramide (B1208544) or trans-dibromoalkenes may be present.[1][2]

  • Residual Solvents: Solvents used in the reaction or workup, such as acetonitrile, toluene, or dimethylformamide (DMF), may remain in the crude product.[2][3]

Q2: My crude this compound is yellow or brown. How can I remove the color?

Discoloration is usually due to polymeric impurities.[1] The two most effective methods for removing these are:

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly will leave the colored impurities in the solution (mother liquor) while pure this compound crystallizes. A specific method involves using hot benzene (B151609) followed by precipitation with hexane (B92381) or petroleum ether.[1]

  • Sublimation: Heating the crude solid under vacuum allows the this compound to transition directly into a gas, leaving non-volatile colored impurities behind. The pure this compound vapor is then deposited as crystals on a cold surface.[1][4]

Q3: How can I check the purity of my this compound sample?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main compound relative to impurities.[5]

  • Gas Chromatography (GC): Well-suited for analyzing volatile impurities and can be used to check for residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the presence of isomers like maleonitrile, which will have a distinct spectral pattern compared to this compound.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Q4: I performed a recrystallization, but my yield is very low. What went wrong?

Low recovery can be caused by several factors:

  • Using too much solvent: If an excessive amount of solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.

  • Incomplete crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature can result in incomplete precipitation of the product.

Q5: My product "oiled out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities. To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can try letting the flask cool to room temperature over several hours before placing it in an ice bath.

  • If the problem persists, consider a different solvent or solvent system.

Q6: My analytical data (GC/NMR) still shows maleonitrile after purification. How can I prevent its formation?

The presence of maleonitrile is due to the isomerization of this compound.[1] To minimize this:

  • Avoid Basic Conditions: Do not use basic solutions during the workup or purification, as bases can catalyze the isomerization.[1]

  • Use Acid-Washed Glassware: Ensure all glassware is free from basic residues by washing with a dilute acid, followed by thorough rinsing with deionized water and drying.[1]

  • Protect from Light: Photoisomerization can also occur, so protecting the compound from excessive light may be beneficial.[2]

  • Purification: Separating the two isomers can be difficult, but careful, repeated fractional crystallization may improve the purity.

Data & Analysis

Physical & Solubility Data

Proper purification relies on understanding the physical properties of this compound.

PropertyValueSource(s)
Appearance White to brown crystalline solid[6]
Melting Point 93-95 °C[6]
Boiling Point 186 °C[6]
Solubility Soluble in ethanol (B145695) (50 mg/mL), benzene, ether, acetone, chloroform. Insoluble in water.[6]
Comparison of Primary Purification Methods
MethodProsConsBest For
Recrystallization Highly effective for removing colored and soluble impurities. Scalable.Can have yield losses. Requires finding a suitable solvent system. May not remove isomers effectively.General purpose purification, especially for removing discoloration and achieving high purity from moderately impure material.[1]
Sublimation Excellent for removing non-volatile impurities (polymers, salts) and residual solvents.[4][7] Typically results in very high purity (>99.9%).[7] No solvent waste.Less effective for impurities with similar vapor pressures. Can be difficult to scale up.Final purification step to achieve very high purity, or for heat-sensitive compounds when performed under high vacuum.[8]
Column Chromatography Can separate compounds with very similar properties, including isomers.Can be labor-intensive and requires large volumes of solvent. Potential for product loss on the column.Difficult separations where recrystallization and sublimation are ineffective, such as removing an impurity with very similar solubility and volatility.[9]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is effective for removing colored, polymeric impurities. A common system is a soluble solvent (like benzene or toluene) and an anti-solvent (like hexane).[1]

Materials:

  • Crude this compound

  • Solvent 1 (e.g., Toluene)

  • Solvent 2 (e.g., Hexane)

  • Erlenmeyer flasks, heating mantle or hot plate, Büchner funnel, vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot Toluene (Solvent 1) while stirring until the solid is completely dissolved. Keep the solution near its boiling point.

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, warm flask.

  • Remove the solution from heat. Slowly add Hexane (Solvent 2) dropwise while stirring until the solution becomes faintly cloudy.

  • Gently reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly and undisturbed to room temperature. Long, glistening prisms of pure this compound should form.[1]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C). The expected melting point of the pure product is 96 °C.[1]

Protocol 2: Purification by Vacuum Sublimation

This method is excellent for removing non-volatile impurities and can yield a very pure product.[4]

Materials:

  • Crude this compound

  • Sublimation apparatus (includes an outer vessel, a cold finger condenser, and vacuum connection)

  • Heating mantle or oil bath

  • Vacuum source and cold trap

Procedure:

  • Place the crude, dry this compound into the bottom of the sublimation apparatus.

  • Insert the cold finger and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump, protected by a cold trap.

  • Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Slowly evacuate the apparatus to a pressure below the triple point of this compound.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The this compound will begin to sublime (turn from a solid to a gas).

  • Continue heating until a sufficient amount of purified solid has deposited on the cold finger. The non-volatile impurities (e.g., polymers) will remain at the bottom.

  • Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Carefully and slowly vent the apparatus back to atmospheric pressure.

  • Remove the cold finger and scrape the pure, crystalline this compound onto a clean, dry surface.

Visual Workflow and Troubleshooting Guides

G cluster_0 General Purification Workflow Crude Crude this compound (Discolored solid) Dissolve Dissolve in Minimal Hot Solvent (e.g., Toluene) Crude->Dissolve HotFilt Hot Filtration (Optional: if insolubles present) Dissolve->HotFilt Crystallize Cool Slowly & Induce Crystallization (e.g., add Hexane) HotFilt->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Anti-Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure Analyze Analyze Purity (MP, HPLC, GC, NMR) Pure->Analyze

A general workflow for the recrystallization of crude this compound.

G cluster_1 Troubleshooting Low Purity Start Purity Low After First Purification CheckImpurity Identify Dominant Impurity (GC, NMR, HPLC) Start->CheckImpurity Color Discoloration (Polymers) Present? CheckImpurity->Color Impurity Profile Isomer Maleonitrile (Isomer) Present? Recrystallize Repeat Recrystallization (Slow cooling, different solvents) Isomer->Recrystallize Yes End Achieved Desired Purity Isomer->End No Color->Isomer No Sublime Perform Vacuum Sublimation Color->Sublime Yes Chrom Consider Flash Chromatography Recrystallize->Chrom Purity still low Recrystallize->End Sublime->Recrystallize Purity still low Sublime->End Chrom->End

A decision-making flowchart for troubleshooting low purity results.

References

Overcoming incomplete deprotonation in fumaronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of fumaronitrile, with a specific focus on overcoming challenges related to incomplete deprotonation, particularly in the context of synthesis via succinonitrile (B93025) dehydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

This compound is commonly synthesized through several methods. A traditional and well-documented laboratory-scale method is the dehydration of fumaramide (B1208544) using a strong dehydrating agent like phosphorus pentoxide.[1][2] Other reported methods include the reaction of diiodoethylene with cuprous cyanide and the dehydrogenation of succinonitrile. For the purpose of addressing deprotonation issues, this guide will focus on the synthesis from succinonitrile.

Q2: Why is incomplete deprotonation a concern in the synthesis of this compound from succinonitrile?

In the synthesis of this compound from succinonitrile, the initial and critical step is the deprotonation of the C-H bonds of succinonitrile to form an intermediate that can then be oxidized to introduce the double bond. Incomplete deprotonation leads to low yields, as the starting material is not efficiently converted to the necessary reactive intermediate. This can result in a mixture of starting material and product, complicating purification.

Q3: What factors influence the efficiency of deprotonation?

Several factors are crucial for achieving complete deprotonation:

  • Base Strength: The base must be strong enough to remove the protons from the carbon atoms adjacent to the nitrile groups in succinonitrile.

  • Solvent: The choice of solvent is critical as it affects the solubility of the substrate and the base, as well as the stability of the resulting carbanion.

  • Temperature: Reaction temperature can significantly impact the rate of deprotonation.

  • Steric Hindrance: While less of a concern with succinonitrile itself, bulky substituents on related starting materials can hinder the approach of the base.

Q4: Can isomerization to maleonitrile (B3058920) occur during this synthesis?

Yes, isomerization of the desired trans-isomer (this compound) to the cis-isomer (maleonitrile) can occur, particularly in the presence of a base.[3] It is important to control the reaction conditions to minimize the formation of this isomer.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound via the dehydrogenation of succinonitrile, with a focus on overcoming incomplete deprotonation.

Issue 1: Low Conversion of Succinonitrile
  • Symptom: Analysis of the crude reaction mixture (e.g., by GC or NMR) shows a significant amount of unreacted succinonitrile.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Base Strength The pKa of the C-H bonds in succinonitrile requires a strong base for efficient deprotonation. Consider using a stronger base. Common strong bases include alkali metal hydrides (e.g., NaH), lithium amides (e.g., LDA), or alkali metal alkoxides (e.g., potassium tert-butoxide).
Poor Solubility of Base or Substrate If the base or succinonitrile has low solubility in the chosen solvent, the reaction will be slow and incomplete. Select a solvent that effectively dissolves all reactants. Aprotic polar solvents like DMSO or DMF can be good choices.
Inadequate Reaction Temperature Deprotonation may be slow at low temperatures. Gradually and carefully increase the reaction temperature while monitoring the reaction progress. Be cautious of potential side reactions at higher temperatures.
Presence of Protic Impurities Traces of water or other protic impurities in the solvent or reagents will quench the strong base, preventing deprotonation of the succinonitrile. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Issue 2: Formation of Undesired Byproducts
  • Symptom: The appearance of unexpected peaks in the analytical data of the reaction mixture.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution
Side Reactions of the Carbanion The carbanion intermediate is highly reactive and can participate in side reactions other than the desired oxidation. Lowering the reaction temperature after the initial deprotonation step may help to control its reactivity. The choice of oxidizing agent and the rate of its addition are also critical.
Polymerization Nitrile-containing compounds can be prone to polymerization under certain conditions. Avoid excessively high temperatures and prolonged reaction times.
Isomerization to Maleonitrile The presence of base can catalyze the isomerization of this compound to maleonitrile.[3] Neutralize the reaction mixture promptly during workup to minimize exposure to basic conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Dehydrogenation of Succinonitrile

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Caution: Strong bases are corrosive and react violently with water. Oxidizing agents can be hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Succinonitrile

  • Strong base (e.g., Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Oxidizing agent (e.g., Iodine)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinonitrile (1 equivalent).

  • Dissolution: Add anhydrous THF to dissolve the succinonitrile.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF via the dropping funnel. Stir the mixture at this temperature for 1 hour.

  • Oxidation: Slowly add a solution of iodine (1.1 equivalents) in anhydrous THF to the reaction mixture. The color of the iodine should dissipate as it reacts. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (B1220275) solution until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or sublimation.

Data Presentation

Parameter Condition A (Incomplete Deprotonation) Condition B (Optimized Deprotonation)
Base Sodium EthoxidePotassium tert-butoxide
Solvent EthanolAnhydrous THF
Temperature 25 °C0 °C to 25 °C
Conversion of Succinonitrile ~ 30%> 90%
Yield of this compound < 25%~ 75-85%
Key Observation Significant starting material remains.High conversion to the desired product.

Visualization

Troubleshooting_Deprotonation start Low Conversion of Succinonitrile check_base Is the base strong enough? (e.g., pKa of base vs. substrate) start->check_base Evaluate Cause use_stronger_base Action: Use a stronger base (e.g., NaH, LDA, KOtBu) check_base->use_stronger_base No check_impurities Are there protic impurities? (e.g., water in solvent/reagents) check_base->check_impurities Yes success Successful Deprotonation & High Conversion use_stronger_base->success use_anhydrous Action: Use anhydrous conditions (flame-dried glassware, dry solvents, inert atm.) check_impurities->use_anhydrous Yes check_solubility Is everything dissolved? check_impurities->check_solubility No use_anhydrous->success change_solvent Action: Change to a more suitable solvent (e.g., THF, DMSO, DMF) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->success adjust_temp Action: Carefully adjust temperature (increase for slow reaction, decrease for side products) check_temp->adjust_temp No check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for incomplete deprotonation.

References

Technical Support Center: Managing Moisture Sensitivity in Fumaronitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaronitrile. The following information is designed to help you anticipate and resolve issues related to moisture sensitivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect this compound and its reactions?

This compound is susceptible to hydrolysis, especially under basic or acidic conditions. The nitrile groups (-CN) can react with water to form carboxamide intermediates and ultimately fumaric acid (or its corresponding salt).[1][2][3] The presence of water can lead to several undesirable outcomes in a reaction:

  • Reduced Yield: The consumption of this compound through hydrolysis decreases the amount available for the desired reaction, leading to lower product yields.

  • Formation of Byproducts: The hydrolysis products can complicate the purification of the desired product.

  • Inhibition of Reaction: In highly moisture-sensitive reactions, such as anionic polymerizations or reactions involving organometallic reagents, even trace amounts of water can quench the catalyst or initiator, preventing the reaction from starting or completing.[2][4]

Q2: What are the primary hydrolysis products of this compound?

Under aqueous conditions, this compound can hydrolyze to form fumaramic acid and subsequently fumaric acid. The general mechanism for nitrile hydrolysis proceeds through an amide intermediate.[5][6]

Q3: How should I store this compound to prevent moisture contamination?

This compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox.[7]

Q4: What are the signs that my this compound reaction has been compromised by moisture?

Common indicators of moisture contamination include:

  • Lower than expected or no product yield.

  • The presence of unexpected byproducts in your crude reaction mixture, which may be identified by techniques like NMR, GC-MS, or LC-MS.[8][9]

  • In the case of polymerizations, lower molecular weight polymers or a complete failure of the polymerization to initiate.

  • For reactions with a distinct color change, the expected change may not occur or may be incomplete.

Q5: Are all this compound reactions sensitive to moisture?

While it is best practice to assume moisture sensitivity, the degree of sensitivity can vary. For example, some Diels-Alder reactions involving this compound have been successfully carried out in aqueous solutions, where the hydrophobic effect can even accelerate the reaction.[1] However, reactions that use strong bases, organometallic reagents, or anionic initiators are extremely sensitive to water.[4][10]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Recommended Action
Contaminated Starting Materials Verify the purity of your this compound and other reagents.Purify this compound by recrystallization or sublimation if necessary.[11] Use freshly opened or properly stored reagents.
Wet Solvent Quantify the water content in your solvent.Dry the solvent using appropriate drying agents and distill under an inert atmosphere.[12][13] Verify dryness using Karl Fischer titration or other analytical methods.[14]
Inadequate Inert Atmosphere Technique Review your Schlenk line or glovebox procedures.Ensure all glassware is rigorously dried (e.g., oven-dried at >100 °C) and cooled under vacuum or an inert gas stream.[2] Perform at least three vacuum/backfill cycles to remove atmospheric moisture.[2]
Atmospheric Moisture Ingress Check all seals and septa on your reaction setup.Use high-vacuum grease for ground glass joints and ensure septa are fresh and properly pierced. Maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Presence of Impurities and Byproducts
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of this compound Analyze the crude product for the presence of fumaric acid or its amide derivatives.Implement rigorous anhydrous techniques as outlined in Problem 1. Consider running the reaction at a lower temperature to minimize the rate of hydrolysis.
Side Reactions with Trace Water Review the reaction mechanism for potential side reactions initiated by water.In addition to stringent drying procedures, consider the use of chemical water scavengers in the reaction mixture if compatible with your reagents.

Quantitative Data on Moisture Impact

While specific quantitative data for the effect of moisture on a wide range of this compound reactions is not extensively published, the following table provides an illustrative example based on the known high sensitivity of anionic polymerization to water. The data is for a related monomer, ε-caprolactam, but the principle is directly applicable to the anionic polymerization of this compound.[10]

Water Content (wt%) in MonomerEffect on Anionic Polymerization of ε-CaprolactamImplication for this compound Reactions
< 0.01%Normal polymerization, high molecular weight polymer achieved.Ideal condition for moisture-sensitive reactions.
0.1%Slower reaction rate, lower molecular weight polymer.Expect reduced yield and/or incomplete reaction.
0.5%Significant inhibition of polymerization, very low yield of low molecular weight oligomers.Reaction is likely to fail.
> 1.0%No polymerization occurs.Complete reaction failure.

Key Experimental Protocols

Protocol 1: Drying an Aprotic Solvent (e.g., Tetrahydrofuran, THF)
  • Pre-drying: Add anhydrous magnesium sulfate (B86663) or sodium sulfate to the solvent, swirl, and let it stand for several hours. Decant the solvent.

  • Final Drying: Set up a distillation apparatus that has been oven- or flame-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Add the pre-dried THF to the distillation flask.

  • Add a drying agent such as sodium metal and a colorimetric indicator like benzophenone. The solution will turn deep blue or purple when the solvent is dry.

  • Distill the solvent under an inert atmosphere directly into the reaction flask or a dried storage flask.

Protocol 2: Setting Up a Moisture-Sensitive Reaction on a Schlenk Line
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) at a minimum of 120°C for several hours or overnight.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the glassware using the vacuum pump on the Schlenk line and then backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle at least three times to ensure the removal of atmospheric air and adsorbed moisture.[2]

  • Reagent Addition: Add dried solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.

Visualizing Workflows and Logic

Troubleshooting Workflow for a Failed this compound Reaction

G start Reaction Failed (Low/No Yield) check_reagents Were reagents and solvents rigorously dried? start->check_reagents check_glassware Was glassware properly dried? check_reagents->check_glassware Yes improve_drying Action: Improve solvent/reagent drying procedures. (Protocol 1) check_reagents->improve_drying No check_atmosphere Was an inert atmosphere maintained? check_glassware->check_atmosphere Yes improve_glassware Action: Re-dry glassware (oven/flame dry). check_glassware->improve_glassware No improve_inert Action: Improve inert atmosphere technique. (Protocol 2) check_atmosphere->improve_inert No analyze_byproducts Analyze crude mixture for hydrolysis products (e.g., GC-MS, NMR). check_atmosphere->analyze_byproducts Yes rerun Re-run reaction with improved procedures. improve_drying->rerun improve_glassware->rerun improve_inert->rerun hydrolysis_found Hydrolysis products detected? analyze_byproducts->hydrolysis_found hydrolysis_found->rerun Yes other_issue Problem likely not moisture-related. Investigate other parameters (temp, stoichiometry, etc.). hydrolysis_found->other_issue No

Caption: Troubleshooting logic for failed this compound reactions.

Experimental Workflow for Anhydrous Reactions

G cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_run Execution Phase dry_glassware 1. Oven/Flame-Dry All Glassware assemble 4. Assemble Hot Glassware Under Inert Gas dry_glassware->assemble dry_solvents 2. Dry & Distill Solvents add_reagents 6. Add Solvents/Reagents via Syringe/Cannula dry_solvents->add_reagents dry_reagents 3. Dry Non-Solvent Reagents dry_reagents->add_reagents vac_backfill 5. Perform Vacuum/ Backfill Cycles (3x) assemble->vac_backfill vac_backfill->add_reagents run_reaction 7. Run Reaction Under Positive Pressure add_reagents->run_reaction workup 8. Anhydrous Workup (if necessary) run_reaction->workup analyze 9. Analyze Product workup->analyze

Caption: General workflow for setting up moisture-sensitive reactions.

References

Validation & Comparative

A Comparative Analysis of Fumaronitrile and Maleonitrile as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, relies on the efficient pairing of a conjugated diene with a reactive dienophile. Among the array of dienophiles available, those activated by electron-withdrawing groups are of paramount importance for achieving high yields and selectivities. This guide provides a detailed comparative study of two such activated dienophiles: fumaronitrile and maleonitrile (B3058920). Their structural difference—the trans and cis orientation of their nitrile groups, respectively—imparts distinct reactivity and stereochemical outcomes in [4+2] cycloaddition reactions.

At a Glance: this compound vs. Maleonitrile

FeatureThis compoundMaleonitrile
Structure trans-1,2-Dicyanoethenecis-1,2-Dicyanoethene
Reactivity Generally considered a highly reactive dienophile.Also a highly reactive dienophile, with reactivity influenced by steric factors.
Stereoselectivity The trans geometry is retained in the Diels-Alder adduct.The cis geometry is retained in the Diels-Alder adduct.
Key Advantage The resulting adducts have a trans relationship between the cyano groups, which can be a desirable stereochemical outcome for subsequent transformations.The resulting adducts have a cis relationship between the cyano groups, which can be useful for the synthesis of specific cyclic systems.

Performance Data: A Quantitative Comparison

Direct, side-by-side experimental comparisons of this compound and maleonitrile with a range of dienes under identical conditions are not extensively documented in a single source. However, by compiling data from various experimental and computational studies, we can construct a comparative overview.

Reaction with 1,3,4-Oxadiazole (Computational Data)

A theoretical study using ab initio molecular orbital calculations provides insight into the relative activation energies of this compound and maleonitrile in a Diels-Alder reaction with 1,3,4-oxadiazole.[1]

DienophileTransition StateCalculated Activation Energy (kcal/mol) at HF/3-21G Level
This compound -41.4
Maleonitrile exo40.2
Maleonitrile endo43.0

Note: These are computational values and actual experimental results may vary.[1]

Reaction with Cyclopentadiene (B3395910) (Experimental and Theoretical Insights)

Experimental Protocols: General Procedures for Diels-Alder Reactions

While specific protocols for every diene-dienophile combination are unique, the following are general procedures that can be adapted for reactions involving this compound and maleonitrile.

General Procedure for Reaction with Anthracene (B1667546)

This protocol is adapted from a standard procedure for the Diels-Alder reaction of anthracene with maleic anhydride (B1165640) and can be modified for use with this compound or maleonitrile.[5]

Materials:

  • Anthracene

  • This compound or Maleonitrile

  • Xylene (high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine anthracene (1.0 eq) and the chosen dienophile (this compound or maleonitrile, 1.0-1.2 eq).

  • Add a suitable volume of xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140°C for xylene).

  • Monitor the reaction progress by a suitable method (e.g., TLC). The reaction time will vary depending on the specific reactants and concentration.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product is expected to crystallize out of the solution upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent (e.g., xylene or hexane), and air dry.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

General Procedure for Reaction with Cyclopentadiene

This protocol is a general representation for the reaction with cyclopentadiene, which is often generated in situ by cracking its dimer, dicyclopentadiene.

Materials:

  • Dicyclopentadiene

  • This compound or Maleonitrile

  • A suitable solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Reaction flask

  • Distillation apparatus (for cracking dicyclopentadiene)

  • Magnetic stirrer and stir bar

Procedure:

  • If starting from dicyclopentadiene, set up a fractional distillation apparatus to crack the dimer by heating it to its boiling point (around 170°C). The cyclopentadiene monomer will distill at a much lower temperature (around 41°C). Collect the freshly distilled cyclopentadiene and keep it cold.

  • In a reaction flask, dissolve the dienophile (this compound or maleonitrile, 1.0 eq) in a suitable solvent.

  • Slowly add the freshly prepared cyclopentadiene (1.0-1.2 eq) to the solution of the dienophile while stirring. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating as needed. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the product to confirm its structure and stereochemistry.

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental aspects of the Diels-Alder reaction and the comparative logic.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., 1,3-Butadiene) TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (this compound or Maleonitrile) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Fumaronitrile_vs_Maleonitrile Dienophile Dienophile Choice This compound This compound (trans) Dienophile->this compound Retains trans geometry Maleonitrile Maleonitrile (cis) Dienophile->Maleonitrile Retains cis geometry Fumaronitrile_Adduct trans-Adduct This compound->Fumaronitrile_Adduct Diels-Alder Reaction Maleonitrile_Adduct cis-Adduct Maleonitrile->Maleonitrile_Adduct Diels-Alder Reaction

Caption: Stereochemical outcome of the Diels-Alder reaction.

Experimental_Workflow A 1. Reactant Preparation (Diene & Dienophile) B 2. Reaction Setup (Solvent, Temperature) A->B C 3. Reaction Monitoring (e.g., TLC) B->C D 4. Work-up & Isolation (Crystallization, Filtration) C->D E 5. Product Characterization (NMR, IR, MP) D->E

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

Both this compound and maleonitrile are highly effective dienophiles for Diels-Alder reactions, primarily due to the strong electron-withdrawing nature of their nitrile groups. The key differentiator lies in their stereochemistry, which is faithfully transferred to the cycloaddition product. This compound consistently yields adducts with a trans arrangement of the cyano groups, while maleonitrile produces the corresponding cis isomers.

References

A Head-to-Head Battle of Dienophiles: Fumaronitrile vs. But-2-ynedinitrile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of dienophile is critical to the success of this reaction, influencing reactivity, stereoselectivity, and overall yield. This guide provides a comprehensive comparison of two powerful dienophiles: fumaronitrile and but-2-ynedinitrile (B94463) (also known as dicyanoacetylene), offering a detailed analysis of their performance in Diels-Alder reactions with cyclopentadiene (B3395910) and anthracene (B1667546), supported by experimental data and protocols.

Executive Summary

But-2-ynedinitrile generally exhibits significantly higher reactivity in Diels-Alder reactions compared to this compound. This heightened reactivity is attributed to the presence of a carbon-carbon triple bond and two strongly electron-withdrawing nitrile groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to a greater extent than the double bond and nitrile groups of this compound. This allows but-2-ynedinitrile to react with a wider range of dienes, including those that are typically unreactive. However, this compound remains a highly effective and often more readily available dienophile for many applications. The choice between the two will ultimately depend on the specific diene, desired reaction conditions, and target molecule.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the Diels-Alder reactions of this compound and but-2-ynedinitrile with cyclopentadiene and anthracene.

Table 1: Diels-Alder Reaction with Cyclopentadiene

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)Stereochemistry
This compoundCyclopentadieneWater25Not SpecifiedHigh (quantitative rate data available)exo favored
But-2-ynedinitrileCyclopentadieneNot SpecifiedNot SpecifiedNot SpecifiedHigh (qualitative)Not Applicable

Table 2: Diels-Alder Reaction with Anthracene

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)Stereochemistry
This compoundAnthraceneChloroform25 (photoinduced)Not SpecifiedNot SpecifiedNot Specified
But-2-ynedinitrileAnthraceneNot SpecifiedNot SpecifiedNot SpecifiedHigh (qualitative)Not Applicable

Unveiling the Reaction Dynamics: A Logical Workflow

The Diels-Alder reaction is a concerted, pericyclic reaction involving a [4+2] cycloaddition between a conjugated diene and a dienophile. The workflow illustrates the key factors influencing the reaction's outcome.

Diels_Alder_Workflow Diels-Alder Reaction Workflow Diene Diene (e.g., Cyclopentadiene, Anthracene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (this compound or But-2-ynedinitrile) Dienophile->Transition_State Reactivity Reactivity (Influenced by electronic effects) Dienophile->Reactivity Electron-withdrawing groups Reaction_Conditions Reaction Conditions (Solvent, Temperature, Time) Reaction_Conditions->Transition_State Cycloadduct Diels-Alder Adduct (Cyclohexene derivative) Transition_State->Cycloadduct Stereochemistry Stereochemistry (Endo/Exo selectivity for this compound) Cycloadduct->Stereochemistry Reactivity->Transition_State HOMO_LUMO_Interaction HOMO-LUMO Interaction in Diels-Alder Reactions cluster_Diene Diene cluster_Dienophile Dienophile HOMO_Diene HOMO LUMO_Dienophile LUMO HOMO_Diene->LUMO_Dienophile Orbital Overlap

Comparing the reactivity of fumaronitrile with other dienophiles in cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dienophile is a critical step in the design of efficient cycloaddition reactions. This guide provides a detailed comparison of the reactivity of fumaronitrile with other commonly used dienophiles—maleic anhydride (B1165640), dimethyl fumarate (B1241708), and acrylonitrile (B1666552)—in the context of the Diels-Alder reaction with cyclopentadiene (B3395910). The following analysis, supported by experimental data, aims to inform the selection of dienophiles for the synthesis of complex cyclic molecules.

This compound, a dicyano-substituted alkene, is a highly reactive dienophile in Diels-Alder reactions. Its reactivity stems from the electron-withdrawing nature of the two nitrile groups, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes like cyclopentadiene. This guide presents a quantitative comparison of its performance against other dienophiles and provides detailed experimental protocols for these key reactions.

Quantitative Comparison of Dienophile Reactivity

To provide a clear and objective comparison, the following table summarizes the second-order rate constants for the Diels-Alder reaction of cyclopentadiene with this compound, maleic anhydride, acrylonitrile, and dimethyl fumarate. The data is compiled from studies conducted in dioxane at 20°C, allowing for a direct comparison of their intrinsic reactivities.

DienophileStructureRate Constant (k₂) at 20°C in Dioxane (L mol⁻¹ s⁻¹)Relative Reactivity (Normalized to Acrylonitrile)
Maleic Anhydride
alt text
1.02~ 217
This compound
alt text
4.55 x 10⁻²~ 9.7
Dimethyl Fumarate
alt text
6.0 x 10⁻⁶ (for Dimethyl Maleate)~ 0.0013
Acrylonitrile
alt text
4.7 x 10⁻³1

Experimental Protocols

Detailed methodologies for the Diels-Alder reaction of cyclopentadiene with each of the compared dienophiles are provided below. These protocols are designed to be comparable and serve as a starting point for experimental work.

General Considerations:
  • Preparation of Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be freshly prepared by "cracking" the dimer before use. This is achieved by heating dicyclopentadiene (B1670491) to its boiling point (around 170°C), causing a retro-Diels-Alder reaction to yield the monomer. The volatile cyclopentadiene monomer (boiling point ~41°C) is then collected by distillation and should be kept cold and used promptly.

  • Safety Precautions: Diels-Alder reactions can be exothermic. Appropriate safety measures, including conducting the reactions in a fume hood and using personal protective equipment, are essential.

Reaction of Cyclopentadiene with Maleic Anhydride

This reaction is highly exothermic and proceeds rapidly at room temperature.

Materials:

Procedure:

  • In a 1 L Erlenmeyer flask, dissolve the maleic anhydride in 200 mL of ethyl acetate, warming gently on a hot plate if necessary.

  • Add 200 mL of hexane to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly add the freshly cracked cyclopentadiene to the cooled solution with constant swirling. The reaction is exothermic, and a white precipitate of the endo-adduct will form.

  • After the addition is complete, allow the flask to stand in the ice bath for 20-30 minutes to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the product in a desiccator. The expected product is cis-norbornene-5,6-endo-dicarboxylic anhydride.

Reaction of Cyclopentadiene with this compound

This reaction is also efficient, benefiting from the strong electron-withdrawing nature of the nitrile groups.

Materials:

  • This compound (7.8 g, 0.1 mol)

  • Freshly cracked cyclopentadiene (7.9 g, 0.12 mol, 1.2 equivalents)

  • Dioxane (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound in 100 mL of dioxane.

  • Add the freshly cracked cyclopentadiene to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to yield the bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile adduct.

Reaction of Cyclopentadiene with Dimethyl Fumarate

This reaction is generally slower than with more activated dienophiles and may require heating to proceed at a reasonable rate.

Materials:

  • Dimethyl fumarate (14.4 g, 0.1 mol)

  • Freshly cracked cyclopentadiene (9.9 g, 0.15 mol, 1.5 equivalents)

  • Toluene (B28343) (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dimethyl fumarate in 100 mL of toluene.

  • Add the freshly cracked cyclopentadiene to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of endo and exo isomers of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, can be purified by vacuum distillation or column chromatography.

Reaction of Cyclopentadiene with Acrylonitrile

Acrylonitrile is a moderately reactive dienophile. The reaction proceeds readily, often at room temperature.

Materials:

  • Acrylonitrile (5.3 g, 0.1 mol)

  • Freshly cracked cyclopentadiene (7.9 g, 0.12 mol, 1.2 equivalents)

  • Diethyl ether (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the acrylonitrile in 100 mL of diethyl ether.

  • Cool the flask in an ice-water bath.

  • Slowly add the freshly cracked cyclopentadiene to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully remove the diethyl ether by distillation or rotary evaporation (note the low boiling point of ether).

  • The resulting crude product, 5-norbornene-2-carbonitrile, can be purified by vacuum distillation.

Experimental Workflow and Signaling Pathways

To visualize the general experimental workflow for a Diels-Alder reaction, the following diagram has been generated using the DOT language.

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diene Diene (e.g., Cyclopentadiene) Reaction_Vessel Reaction Vessel (Stirring, Temperature Control) Diene->Reaction_Vessel Dienophile Dienophile (e.g., this compound) Dienophile->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Purification (Recrystallization, Chromatography) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

General workflow for a Diels-Alder cycloaddition experiment.

Conclusion

The quantitative data and experimental protocols presented in this guide demonstrate that this compound is a highly reactive dienophile, surpassed in this comparison only by the exceptionally reactive maleic anhydride. Its reactivity is significantly greater than that of acrylonitrile and dimethyl fumarate. This high reactivity, coupled with the synthetic utility of the resulting dinitrile adducts, makes this compound an excellent choice for constructing complex cyclic systems via the Diels-Alder reaction. The provided experimental protocols offer a practical starting point for researchers to explore the use of these dienophiles in their synthetic endeavors.

A Comparative Guide to the Validation of Fumaronitrile Purity Using Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of fumaronitrile, a key building block in organic synthesis and material science, is paramount to ensure the integrity and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental methodologies, and a discussion of their respective strengths and weaknesses in the context of common impurities.

Comparison of Analytical Techniques for this compound Purity

The choice of analytical technique for this compound purity validation depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the nature of the sample matrix. Each technique offers distinct advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Identification and quantification of volatile and semi-volatile impurities. Excellent for separating isomers like maleonitrile (B3058920).Quantification of non-volatile or thermally labile impurities and determination of overall purity.Structural elucidation of the main component and impurities, and quantitative analysis (qNMR).
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Low to moderate (µg/mL to ng/mL range)Higher than chromatographic methods (typically >0.1%)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)Low to moderate (µg/mL to ng/mL range)Higher than chromatographic methods (typically >0.5%)
Purity Determination Typically determined by area percent of the main peak relative to all detected volatile impurities.Typically determined by area percent of the main peak relative to all detected impurities.Can provide an absolute purity value through quantitative NMR (qNMR) using an internal standard.
Common Impurities Detected Maleonitrile (cis-isomer), residual solvents from synthesis (e.g., benzene, acetonitrile), and other volatile byproducts.[1]Polymeric impurities, hydrolysis products (e.g., fumaric acid), and non-volatile starting materials.Maleonitrile, residual solvents, and structural isomers. Can provide structural information on unknown impurities.[2][3][4]

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MS detector).[5]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound and its common volatile impurities.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for quantifying this compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For example, a starting mobile phase of 60:40 (v/v) acetonitrile:water can be effective.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (where the nitrile chromophore absorbs).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Experimental Conditions:

  • Solvent: A deuterated solvent in which this compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Accurate determination of the 90° pulse width.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

Sample Preparation (for qNMR):

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

Data Analysis: The purity of this compound is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing the Workflow and Logic

To better understand the process and the relationship between the techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation weighing Weigh this compound Sample dissolution Dissolve in Appropriate Solvent weighing->dissolution filtration Filter Solution dissolution->filtration gcms GC-MS Analysis filtration->gcms hplc HPLC Analysis filtration->hplc nmr NMR Analysis filtration->nmr gcms_data Identify & Quantify Volatile Impurities gcms->gcms_data hplc_data Quantify Purity & Non-Volatile Impurities hplc->hplc_data nmr_data Confirm Structure & Determine Absolute Purity nmr->nmr_data

Caption: Experimental workflow for this compound purity validation.

logical_relationships cluster_impurities Potential Impurities cluster_techniques Analytical Techniques This compound This compound Purity Validation volatile Volatile/Semi-Volatile (e.g., Maleonitrile, Solvents) This compound->volatile nonvolatile Non-Volatile (e.g., Polymers, Salts) This compound->nonvolatile structural Structural Isomers This compound->structural gcms GC-MS volatile->gcms  Primary Technique hplc HPLC nonvolatile->hplc  Primary Technique structural->gcms  Confirmatory nmr NMR structural->nmr  Confirmatory gcms->this compound  Identifies & Quantifies Volatiles hplc->this compound  Quantifies Overall Purity nmr->this compound  Confirms Structure & Absolute Purity

Caption: Logical relationships between impurity types and analytical techniques.

Comparison with Alternatives

This compound is a highly effective dienophile in Diels-Alder reactions due to its electron-withdrawing nitrile groups. However, alternative dienophiles may be considered depending on the specific synthetic goal.

DienophileStructureKey Features
This compound NC-CH=CH-CNHighly reactive, symmetrical, leads to nitrogen-containing adducts.
Maleic Anhydride O=C1OC(=O)C=C1Highly reactive, cyclic, readily available, introduces a cyclic anhydride moiety.
Dimethyl Acetylenedicarboxylate (DMAD) CH₃O₂C-C≡C-CO₂CH₃Alkyne-based, highly reactive, leads to a diene adduct with two ester groups.
Tetracyanoethylene (TCNE) (NC)₂C=C(CN)₂Extremely reactive due to four cyano groups, can participate in charge-transfer complexes.

But-2-ynedinitrile (B94463) is another highly activated dienophile that can be compared to this compound.[7] While this compound is an alkene-based dienophile, but-2-ynedinitrile is an alkyne, leading to different types of cycloadducts.[7] The choice between these alternatives will depend on the desired functionality in the final product.

References

Performance Showdown: Fumaronitrile as an Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Energy Storage and Drug Development

In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, electrolyte engineering has emerged as a critical frontier. Electrolyte additives, in particular, offer a cost-effective and potent strategy to enhance battery performance by forming protective interphases on the electrode surfaces. This guide provides a comprehensive comparison of fumaronitrile (FN), a promising nitrile-based additive, with two industry-standard additives: vinylene carbonate (VC) and fluoroethylene carbonate (FEC). This analysis is designed to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to evaluate these additives for their specific applications.

Executive Summary

This compound has demonstrated significant promise in improving the cycling stability of high-voltage cathode materials, such as lithium cobalt oxide (LiCoO₂), by forming a protective cathode-electrolyte interphase (CEI).[1] This protective layer helps to maintain the structural integrity of the cathode during high-voltage operation.[1] In contrast, vinylene carbonate and fluoroethylene carbonate are well-established additives known for their ability to form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for preventing electrolyte decomposition and improving coulombic efficiency. While direct, head-to-head comparative data for all three additives under identical conditions is limited in publicly available literature, this guide synthesizes available data to provide a clear performance overview.

Performance Data at a Glance

Due to the absence of a single study directly comparing this compound with both vinylene carbonate and fluoroethylene carbonate under the same experimental conditions, the following tables present performance data from separate studies. It is crucial to consider the differing experimental parameters when interpreting these results.

Table 1: Performance of this compound (FN) as an Electrolyte Additive

Cathode MaterialBase ElectrolyteAdditive ConcentrationKey Performance MetricsSource
LiCoO₂1.0 M LiPF₆ in EC/EMC/DEC (3:5:2, by weight)0.5% FNImproved cyclic stability and reduced self-discharge at 4.5 V.[1][1]

Table 2: Comparative Performance of Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC)

Cathode/AnodeBase ElectrolyteAdditive ConcentrationCoulombic Efficiency (Initial Cycles)Capacity RetentionSource
LiCoO₂/Graphite (B72142)1M LiPF₆ in EC:EMC2% VCImprovedImproved long-term cycling[2]
LiCoO₂/Graphite1M LiPF₆ in EC:EMC2-6% FECImprovedImproved long-term cycling[2]
Si-nanoparticle Anode1.2 M LiPF₆ in EC:DEC (1:1, w/w)3-6% VC~87-89%Lower than FEC[3]
Si-nanoparticle Anode1.2 M LiPF₆ in EC:DEC (1:1, w/w)5-25% FEC~87-89%Best retention with 10-15% FEC[3]

Mechanism of Action: A Tale of Two Interphases

The primary function of these additives is to be preferentially reduced or oxidized at the electrode surfaces to form a stable passivation layer before the bulk electrolyte can decompose.

  • This compound (FN): FN primarily acts on the cathode surface, especially at high voltages. It is believed to polymerize and form a protective film that suppresses the oxidative decomposition of the electrolyte and mitigates the dissolution of transition metal ions from the cathode, thereby enhancing the stability and lifespan of the battery.

  • Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC): Both VC and FEC are renowned for their ability to form a robust anode SEI. They are electrochemically reduced on the anode surface during the initial charging cycles to create a thin, stable, and ionically conductive passivation layer. This SEI layer prevents further electrolyte reduction, minimizes irreversible capacity loss, and improves the overall cycling efficiency. Studies have shown that FEC can lead to the formation of a LiF-rich SEI, which is considered highly beneficial for long-term stability.

SEI_CEI_Formation cluster_anode Anode Side cluster_cathode Cathode Side (High Voltage) Anode Anode (e.g., Graphite, Silicon) VC Vinylene Carbonate (VC) SEI Stable Solid Electrolyte Interphase (SEI) - Prevents electrolyte decomposition - Improves Coulombic Efficiency VC->SEI Reduction & Polymerization FEC Fluoroethylene Carbonate (FEC) FEC->SEI Reduction (forms LiF) SEI->Anode Passivates Surface Cathode Cathode (e.g., LiCoO2) FN This compound (FN) CEI Protective Cathode Electrolyte Interphase (CEI) - Suppresses electrolyte oxidation - Maintains structural integrity FN->CEI Oxidative Polymerization CEI->Cathode Protects Surface Electrolyte Bulk Electrolyte Electrolyte->VC Electrolyte->FEC Electrolyte->FN

Figure 1. Mechanism of action for electrolyte additives.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the performance of electrolyte additives in a lithium-ion battery, based on common practices found in the literature.[4][5][6][7]

1. Electrode Preparation:

  • Cathode: A typical cathode slurry is prepared by mixing the active material (e.g., LiCoO₂), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). The slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven.

  • Anode: Similarly, an anode slurry is prepared with the active material (e.g., graphite or silicon), a conductive agent, and a binder, and cast onto a copper foil current collector.

2. Electrolyte Preparation:

  • The base electrolyte is typically a solution of a lithium salt (e.g., 1.0 M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC)).

  • The electrolyte additives (FN, VC, or FEC) are then added to the base electrolyte at the desired concentration (e.g., 0.5-5% by weight).

3. Coin Cell Assembly:

  • CR2032 coin cells are commonly used for laboratory-scale testing.

  • The assembly is performed in an argon-filled glove box to prevent moisture and oxygen contamination.

  • The cell consists of the prepared cathode, a separator (e.g., a microporous polypropylene (B1209903) film), and the anode.

  • A few drops of the prepared electrolyte are added to wet the separator and electrodes.

  • The components are stacked in the coin cell casing and crimped to ensure proper sealing.

Experimental_Workflow start Start prep Electrode & Electrolyte Preparation start->prep assembly Coin Cell Assembly (CR2032 in Glovebox) prep->assembly formation Formation Cycling (e.g., C/20 for 2-3 cycles) assembly->formation testing Electrochemical Testing - Galvanostatic Cycling - EIS - CV formation->testing analysis Data Analysis - Coulombic Efficiency - Capacity Retention - Impedance testing->analysis end End analysis->end

Figure 2. General experimental workflow for additive testing.

4. Electrochemical Testing:

  • Formation Cycling: The assembled cells undergo a few initial slow charge-discharge cycles (e.g., at a C/20 rate) to form a stable SEI layer.

  • Galvanostatic Cycling: The cells are then cycled at various C-rates (e.g., C/10, 1C) within a specific voltage window (e.g., 3.0-4.5 V) for an extended number of cycles to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to analyze the impedance changes at the electrode-electrolyte interface, providing insights into the properties of the SEI and CEI.

  • Cyclic Voltammetry (CV): CV can be used to study the electrochemical reduction and oxidation behavior of the electrolyte and additives.

Conclusion and Future Outlook

This compound stands out as a promising electrolyte additive, particularly for enhancing the performance of high-voltage lithium-ion batteries by stabilizing the cathode interface. While vinylene carbonate and fluoroethylene carbonate have a well-documented history of improving anode stability, the development of additives that can simultaneously passivate both electrodes or offer targeted protection for next-generation cathode chemistries is a key area of ongoing research.

For researchers and drug development professionals exploring electrochemical systems, a thorough understanding of how these additives influence interfacial chemistry is paramount. The experimental protocols outlined in this guide provide a solid foundation for conducting reproducible and comparative studies. Future investigations should aim for direct, side-by-side comparisons of this compound with other state-of-the-art additives under identical conditions to unequivocally establish its performance benefits and accelerate its potential adoption in commercial lithium-ion batteries.

References

Unveiling the Electrochemical Stability of Fumaronitrile: A Comparative Guide for Nitrile-Based Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

Fumaronitrile (FN) is emerging as a promising electrolyte additive for enhancing the performance and safety of high-voltage lithium-ion batteries. Its unique molecular structure contributes to superior electrochemical stability compared to other commonly used nitrile additives like succinonitrile (B93025) (SN) and adiponitrile (B1665535) (AN). This guide provides an objective comparison of the electrochemical stability of this compound against these alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and professionals in the development of next-generation energy storage solutions.

Comparative Electrochemical Performance

The electrochemical stability of an electrolyte additive is paramount, dictating the operational voltage window and lifespan of a lithium-ion battery. This compound consistently demonstrates a wider electrochemical stability window compared to its aliphatic counterparts, succinonitrile and adiponitrile. This is primarily attributed to the electron-withdrawing nature of the carbon-carbon double bond in its structure, which increases its resistance to both oxidation at the cathode and reduction at the anode.

Below is a summary of key electrochemical parameters for this compound, succinonitrile, and adiponitrile, compiled from studies employing comparable experimental conditions.

AdditiveChemical StructureOxidative Stability (V vs. Li/Li⁺)Reductive Stability (V vs. Li/Li⁺)Key Features
This compound (FN) NC-CH=CH-CN> 5.0~1.2High oxidative stability, forms a stable cathode-electrolyte interphase (CEI).
Succinonitrile (SN) NC-(CH₂)₂-CN~4.5 - 4.8~1.5Good ionic conductivity, can enhance thermal safety.
Adiponitrile (AN) NC-(CH₂)₄-CN~4.6 - 4.9~1.4High boiling point, contributes to improved thermal stability.

Note: The exact values for oxidative and reductive stability can vary depending on the specific electrolyte composition, electrode materials, and experimental conditions such as scan rate and temperature.

Experimental Protocols

To ensure accurate and reproducible assessment of electrochemical stability, standardized experimental protocols are crucial. The following sections detail the methodologies for cyclic voltammetry and linear sweep voltammetry, two common techniques used to evaluate electrolyte additives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution.

Objective: To determine the oxidation and reduction potentials of the nitrile additives and assess their electrochemical reversibility.

Experimental Setup:

  • Cell: A three-electrode electrochemical cell.

  • Working Electrode: Glassy carbon or platinum electrode.

  • Counter Electrode: Lithium metal foil.

  • Reference Electrode: Lithium metal foil.

  • Electrolyte: Typically 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v), containing the nitrile additive at a specific concentration (e.g., 0.5-2 wt%).

  • Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Fill the cell with the prepared electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to a wide range (e.g., from 0 V to 6 V vs. Li/Li⁺) to capture both reductive and oxidative events.

  • Set the scan rate, typically between 1 mV/s and 100 mV/s. A slower scan rate allows for better resolution of the peaks.

  • Initiate the cyclic voltammogram, sweeping the potential from the starting potential to the upper vertex potential, then to the lower vertex potential, and finally back to the starting potential.

  • Record the resulting current as a function of the applied potential.

  • Analyze the voltammogram to identify the onset potentials of oxidation and reduction currents, which indicate the electrochemical stability window of the electrolyte with the additive.

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry is similar to cyclic voltammetry, but the potential is swept in only one direction.

Objective: To determine the oxidative or reductive stability limit of the electrolyte.

Experimental Setup: The setup is identical to that used for cyclic voltammetry.

Procedure:

  • Assemble and fill the three-electrode cell as described for cyclic voltammetry.

  • Connect the electrodes to the potentiostat.

  • To determine the oxidative stability, set the potential to sweep from the open-circuit potential to a high potential (e.g., 6 V vs. Li/Li⁺) at a defined scan rate (e.g., 1 mV/s).

  • To determine the reductive stability, set the potential to sweep from the open-circuit potential to a low potential (e.g., 0 V vs. Li/Li⁺) at a defined scan rate.

  • Record the current response as a function of the applied potential.

  • The potential at which a sharp increase in current is observed is considered the oxidative or reductive stability limit of the electrolyte.

Mechanistic Insights and Visualizations

The superior performance of this compound can be attributed to its ability to form a robust and stable solid electrolyte interphase (SEI) on the anode and a protective film on the cathode.

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Electrolyte with Nitrile Additive B Assemble Three-Electrode Cell A->B C Cyclic Voltammetry / Linear Sweep Voltammetry B->C D Record Current vs. Potential Data C->D E Determine Oxidation/Reduction Potentials D->E F Analyze Interphase Formation E->F

Experimental workflow for evaluating nitrile additives.

The decomposition of this compound at the electrode surfaces is a key aspect of its function. On the anode, reductive decomposition leads to the formation of a stable SEI layer rich in lithium fluoride (B91410) and polymeric species. This SEI layer is electronically insulating but ionically conducting, preventing further electrolyte decomposition and enabling stable lithium plating and stripping.

Fumaronitrile_Decomposition cluster_anode Anode Surface cluster_cathode Cathode Surface FN This compound (FN) FN_radical FN Radical Anion FN->FN_radical + e⁻ (Reduction) FN_ox Oxidized FN FN->FN_ox - e⁻ (Oxidation) Polymer Poly-FN FN_radical->Polymer Polymerization LiF LiF FN_radical->LiF + Li⁺, F⁻ (from LiPF₆) CEI Protective CEI Layer FN_ox->CEI Forms protective layer

Simplified decomposition pathway of this compound.

At the cathode, the high oxidative stability of this compound prevents its direct decomposition at high voltages. Instead, it is believed to participate in the formation of a thin, protective cathode-electrolyte interphase (CEI). This CEI layer suppresses the oxidative decomposition of the bulk electrolyte and mitigates the dissolution of transition metal ions from the cathode material, thereby enhancing the cycling stability and lifespan of high-voltage lithium-ion batteries.

A Comparative Analysis of Fumaronitrile and Succinonitrile in Gel Polymer Electrolytes for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology development, the choice of electrolyte additives is critical in advancing the performance and safety of next-generation energy storage systems. This guide provides a detailed comparative analysis of two promising nitrile-based additives for gel polymer electrolytes (GPEs): fumaronitrile (FN) and succinonitrile (B93025) (SN). By examining their impact on key electrochemical properties and highlighting their respective advantages and disadvantages, this document aims to inform the selection of materials for safer, more efficient batteries.

This compound and succinonitrile, both dinitrile compounds, have garnered significant attention for their potential to enhance the properties of gel polymer electrolytes. Their high polarity and dielectric constants contribute to improved ionic conductivity. However, their distinct molecular structures and chemical properties lead to notable differences in their performance and application within GPEs, particularly concerning interfacial stability and safety.

Executive Summary of Comparative Performance

Succinonitrile is widely recognized for its ability to create GPEs with high ionic conductivity and a wide electrochemical stability window. In contrast, this compound has been investigated as a component of in-situ polymerized GPEs, a methodology that offers enhanced safety and improved interfacial stability with lithium metal anodes by mitigating parasitic reactions—a known challenge when using succinonitrile.

Quantitative Performance Data

The following tables summarize the key performance metrics of GPEs containing either this compound or succinonitrile, based on available experimental data. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.

Table 1: Ionic Conductivity of this compound and Succinonitrile-Based Gel Polymer Electrolytes

AdditivePolymer MatrixIonic Conductivity (S/cm)Temperature (°C)Reference
This compound (in-situ polymerized)Methyl methacrylate (B99206) (MMA) and ethoxylated trimethylolpropane (B17298) triacrylate (ETPTA)Not explicitly quantified in the provided study, but sufficient for stable cell cycling.Room Temperature[1]
SuccinonitrilePoly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)~10⁻³Room Temperature[2][3]
SuccinonitrilePVdF-HFP with ionic liquidUp to 10⁻³Room Temperature[2][3]
SuccinonitrilePoly(ethylene oxide) (PEO)10⁻⁵ to 10⁻³25[4]
SuccinonitrilePolyacrylonitrile (PAN)~10⁻⁴Room Temperature[5]

Table 2: Electrochemical Stability Window (ESW) of this compound and Succinonitrile-Based Gel Polymer Electrolytes

AdditivePolymer MatrixElectrochemical Stability Window (V vs. Li/Li⁺)Reference
This compound (in-situ polymerized)MMA and ETPTANot explicitly quantified, but stable with LiFePO₄ cathode.[1]
SuccinonitrilePVdF-HFP>5[6]
SuccinonitrilePEO≥4.5[5]

Table 3: Cell Cycling Performance of this compound and Succinonitrile-Based Gel Polymer Electrolytes with LiFePO₄ Cathode

AdditiveCell ConfigurationCycling ConditionsPerformance HighlightsReference
This compound (in-situ polymerized)Li/FGPE/LiFePO₄Not specifiedMaintained a high reversible capacity of 147.6 mAh g⁻¹ after 1000 cycles.[1]
SuccinonitrileLi/SN-based electrolyte/LiFePO₄0.2CStable cycling for 500 cycles.[6]
SuccinonitrileLi/SN-based electrolyte/LiFePO₄1.0CStable cycling for 1000 cycles.[6]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of research findings. The following sections outline the typical preparation and characterization methods for GPEs containing this compound and succinonitrile.

Preparation of this compound-Based In-Situ Gel Polymer Electrolyte

The this compound-based gel polymer electrolyte (FGPE) is typically prepared via an in-situ polymerization method.[1] This process involves the following steps:

  • Precursor Solution Preparation: A precursor solution is prepared by mixing this compound (FN), methyl methacrylate (MMA) as a monomer, and ethoxylated trimethylolpropane triacrylate (ETPTA) as a cross-linker in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate). A thermal initiator, such as azobisisobutyronitrile (AIBN), is also added to the solution.

  • Cell Assembly: The precursor solution is injected into a battery cell containing the electrodes (e.g., a lithium metal anode and a LiFePO₄ cathode) and a separator.

  • In-Situ Polymerization: The assembled cell is then heated to a specific temperature (e.g., 70°C) for a designated time to initiate the polymerization of MMA and ETPTA, with the FN being incorporated into the resulting polymer network. This forms a solid-like gel polymer electrolyte in direct contact with the electrodes.

Preparation of Succinonitrile-Based Gel Polymer Electrolyte

Succinonitrile-based GPEs are commonly prepared using a solution casting or a solution immersion method.

Solution Casting Method: [2]

  • Polymer Solution Preparation: A polymer, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), is dissolved in a suitable solvent like acetone (B3395972) or N-methyl-2-pyrrolidone (NMP).

  • Addition of SN and Salt: Succinonitrile and a lithium salt (e.g., LiPF₆ or LiTFSI) are added to the polymer solution and stirred until a homogeneous mixture is obtained.

  • Casting and Solvent Evaporation: The resulting slurry is cast onto a glass plate and the solvent is allowed to evaporate slowly at room temperature or in a vacuum oven at a slightly elevated temperature.

  • Electrolyte Swelling: The resulting freestanding film is then soaked in a liquid electrolyte to form the gel polymer electrolyte.

Solution Immersion Method: [7]

  • Polymer Skeleton Fabrication: A porous polymer membrane (e.g., polyurethane acrylate (B77674) - PUA) is first prepared, often by UV curing.

  • SN Electrolyte Preparation: A paste-like electrolyte is formed by mixing succinonitrile with a lithium salt.

  • Infiltration: The paste-like SN electrolyte is heated (e.g., to 50°C) to reduce its viscosity and then infiltrated into the porous polymer skeleton.

  • Cooling: The infiltrated membrane is then cooled to room temperature, forming the robust gel polymer electrolyte.

Electrochemical Characterization

The performance of the prepared GPEs is evaluated using a range of electrochemical techniques:

  • Ionic Conductivity: Measured by electrochemical impedance spectroscopy (EIS) using a symmetric cell with stainless steel blocking electrodes. The conductivity (σ) is calculated using the formula σ = L / (R × A), where L is the thickness of the electrolyte, R is the bulk resistance obtained from the Nyquist plot, and A is the electrode area.

  • Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode. The ESW is defined by the voltage at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

  • Cell Cycling Performance: Evaluated by galvanostatic charge-discharge cycling in a coin cell or pouch cell configuration with appropriate anode and cathode materials (e.g., Li metal and LiFePO₄). Key metrics include specific capacity, coulombic efficiency, and capacity retention over a number of cycles.

Key Mechanisms and Logical Relationships

The distinct behaviors of this compound and succinonitrile in GPEs can be attributed to their molecular structures and resulting interactions within the electrolyte and at the electrode interfaces.

This compound: In-Situ Polymerization for Enhanced Interfacial Stability

The primary advantage of using this compound lies in its ability to be polymerized in-situ, creating a stable, cross-linked network that physically immobilizes the nitrile functionality. This approach is proposed to suppress the parasitic reactions that can occur between the nitrile groups and the highly reactive lithium metal anode, a significant issue with free succinonitrile molecules.

InSituPolymerization cluster_0 Precursor Solution cluster_1 Cell Assembly cluster_2 In-Situ Polymerization cluster_3 Final GPE Structure FN This compound (FN) Heating Heating (e.g., 70°C) FN->Heating MMA Monomer (MMA) MMA->Heating ETPTA Cross-linker (ETPTA) ETPTA->Heating LiSalt Lithium Salt (LiPF6) LiSalt->Heating Initiator Initiator (AIBN) Initiator->Heating Anode Li Metal Anode Anode->Heating Cathode LiFePO4 Cathode Cathode->Heating Separator Separator Separator->Heating FGPE This compound-based GPE (FGPE) Heating->FGPE Polymerization StableInterface Stable Anode Interface FGPE->StableInterface Suppresses Parasitic Reactions

Caption: Workflow for the in-situ polymerization of a this compound-based gel polymer electrolyte.

Succinonitrile: High Ionic Conductivity through Plastic Crystal Nature

Succinonitrile is a plastic crystal, a solid material with long-range positional order but rotational disorder of the molecules. This unique phase allows for high ionic mobility, leading to excellent ionic conductivity in the solid state. When incorporated into a polymer matrix, it acts as a solid plasticizer, enhancing the segmental motion of the polymer chains and creating pathways for ion transport.

SN_Mechanism SN Succinonitrile (SN) (Plastic Crystal) GPE SN-based Gel Polymer Electrolyte (GPE) SN->GPE Acts as Solid Plasticizer Polymer Polymer Matrix (e.g., PVdF-HFP) Polymer->GPE Provides Structural Support LiIon Lithium Ions (Li⁺) LiIon->GPE Charge Carriers HighConductivity High Ionic Conductivity GPE->HighConductivity Facilitates ParasiticReactions Parasitic Reactions with Li Anode GPE->ParasiticReactions Can Lead to

Caption: Mechanism of high ionic conductivity in succinonitrile-based gel polymer electrolytes.

Conclusion

Both this compound and succinonitrile offer distinct advantages as additives in gel polymer electrolytes. Succinonitrile is a well-established additive that consistently yields GPEs with high ionic conductivity and wide electrochemical stability windows. However, its reactivity with lithium metal anodes remains a concern for the development of next-generation lithium metal batteries.

This compound, particularly when utilized in an in-situ polymerization approach, presents a promising solution to the interfacial instability of nitrile-based electrolytes. By chemically locking the nitrile functionality into a polymer network, the detrimental side reactions with the anode can be suppressed, leading to significantly improved long-term cycling stability.

The choice between this compound and succinonitrile will ultimately depend on the specific requirements of the battery application. For applications where high ionic conductivity is the primary concern and a stable artificial solid electrolyte interphase can be formed, succinonitrile remains a strong candidate. However, for lithium metal batteries and other systems where interfacial stability is paramount, the in-situ polymerization of this compound offers a compelling pathway to enhanced safety and longevity. Further research involving direct comparative studies under identical conditions is necessary to fully elucidate the performance trade-offs between these two promising materials.

References

Fumaronitrile's Influence on the Thermal Properties of Acrylonitrile Copolymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermal performance of acrylonitrile (B1666552) copolymers when incorporating fumaronitrile, supported by experimental data, for researchers and professionals in material science and polymer chemistry.

The incorporation of this compound (FN) as a termonomer in acrylonitrile (AN) based copolymers has been shown to significantly alter their thermal properties, offering advantages in applications such as carbon fiber precursors. This guide provides a comparative analysis of the thermal behavior of acrylonitrile/butyl acrylate (B77674) (AN/BA) and acrylonitrile/ethyl hexyl acrylate (AN/EHA) copolymers with and without the addition of this compound. The data presented is derived from studies utilizing redox polymerization for synthesis, with thermal characteristics evaluated by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermal Properties

The introduction of this compound into the copolymer structure has a notable impact on the glass transition temperature (Tg), the initial cyclization temperature (Ti), and the resulting char yield. These parameters are critical in determining the processing conditions and the quality of the final material, particularly for applications requiring high thermal stability.

Polymer CompositionGlass Transition Temperature (Tg) (°C)Initial Cyclization Temperature (Ti) (°C)Char Yield (%)
Polyacrylonitrile (PAN) Homopolymer210Not Reported~47.7
AN/BA Copolymer70~26037.1
AN/BA/FN Terpolymer67228~45.1
AN/EHA Copolymer63~26038.0
AN/EHA/FN Terpolymer63221~43.9

Table 1: Comparison of the thermal properties of acrylonitrile copolymers with and without this compound. Data sourced from synthesis and thermal analysis studies.[1][2][3]

The data clearly indicates that the incorporation of this compound lowers the initial cyclization temperature of both AN/BA and AN/EHA copolymers by over 30°C.[2][3] This is a significant advantage in processes like carbon fiber production, as it can lead to energy savings and potentially faster processing times. Furthermore, the char yield, which is the amount of carbonaceous residue left after thermal decomposition, is substantially increased in the this compound-containing terpolymers.[1][2][3] This suggests the formation of a more stable, cross-linked structure during heating, which is a desirable characteristic for carbon fiber precursors.[4]

While the addition of acrylate comonomers like butyl acrylate (BA) and ethyl hexyl acrylate (EHA) effectively reduces the glass transition temperature of the polyacrylonitrile, making it more processable, it comes at the cost of a lower char yield.[1][2] this compound helps to mitigate this drawback by increasing the char yield of the terpolymers to levels closer to that of the PAN homopolymer.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the thermal properties of the copolymers.

1. Synthesis of Copolymers (Redox Polymerization)

The acrylonitrile/butyl acrylate/fumaronitrile (AN/BA/FN) and acrylonitrile/ethyl hexyl acrylate/fumaronitrile (AN/EHA/FN) terpolymers were synthesized via a redox polymerization method.[1][2]

  • Apparatus: A three-necked flask equipped with a condenser and a nitrogen inlet.

  • Reagents: Acrylonitrile (AN), butyl acrylate (BA) or ethyl hexyl acrylate (EHA) as comonomers, this compound (FN) as a termonomer, deionized water, and a redox initiator system consisting of sodium bisulfite (SBS) and potassium persulfate (KPS).[1][2]

  • Procedure:

    • Deionized water is added to the three-necked flask and heated to 40°C under a nitrogen atmosphere.[1]

    • The monomers (AN, BA/EHA, and FN) are added to the flask.

    • The initiators, sodium bisulfite and potassium persulfate, are then introduced to start the polymerization process.[1][2]

    • The reaction is allowed to proceed at 40°C under a continuous nitrogen purge.

    • The resulting polymer is then precipitated, washed, and dried for further characterization.

2. Thermal Property Analysis

The thermal properties of the synthesized copolymers were evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and the initial cyclization temperature (Ti).

    • Procedure: A small sample of the copolymer (typically 5-10 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 5°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5] The heat flow to the sample is monitored as a function of temperature. The Tg is observed as a step change in the baseline of the DSC curve, while the cyclization reaction is identified by an exothermic peak, with Ti being the onset temperature of this peak.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the degradation behavior and char yield of the copolymers.

    • Procedure: A sample of the copolymer is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate. The weight of the sample is continuously monitored as a function of temperature. The char yield is the percentage of the initial sample weight that remains at the end of the experiment (e.g., at 800°C).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and thermal characterization of the this compound-containing copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis s1 Reactant Preparation (AN, BA/EHA, FN, Initiators) s2 Redox Polymerization (40°C, N2 atmosphere) s1->s2 s3 Polymer Precipitation & Purification s2->s3 c1 Differential Scanning Calorimetry (DSC) s3->c1 Sample c2 Thermogravimetric Analysis (TGA) s3->c2 Sample c1_out Tg & Ti Data c1->c1_out c2_out Char Yield Data c2->c2_out a1 Comparative Analysis of Thermal Properties c1_out->a1 c2_out->a1

Caption: Experimental workflow for synthesis and thermal analysis.

This guide demonstrates that the incorporation of this compound presents a viable strategy for enhancing the thermal properties of acrylonitrile copolymers. The reduction in cyclization temperature and the increase in char yield are particularly beneficial for applications requiring high-temperature stability and processing efficiency. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings.

References

A Researcher's Guide to the Experimental Validation of Computational Models for Fumaronitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumaronitrile, a key building block in organic synthesis, participates in a diverse range of chemical reactions, including cycloadditions, Michael additions, and radical reactions. The prediction of the kinetics and thermodynamics of these reactions through computational modeling is a valuable tool for optimizing reaction conditions and designing novel synthetic pathways. However, the accuracy of in silico predictions is fundamentally reliant on rigorous experimental validation. This guide provides a comparative overview of computational models and the experimental techniques used to validate their predictions for reactions involving this compound.

Comparison of Computational Models for this compound Reactions

The accuracy of computational models in predicting reaction outcomes for this compound is highly dependent on the chosen theoretical method and the specific reaction type. Density Functional Theory (DFT) is a widely used method for studying the mechanisms of organic reactions. The choice of functional and basis set can significantly impact the calculated activation energies and reaction enthalpies.

Diels-Alder Reaction: this compound and Cyclopentadiene (B3395910)

The Diels-Alder reaction between this compound (a dienophile) and cyclopentadiene (a diene) is a classic example of a [4+2] cycloaddition. Below is a comparison of experimental kinetic data with computational predictions for analogous systems.

Computational ModelCalculated ParameterPredicted Value (kcal/mol)Experimental Value (kcal/mol)Reference
RHF/6-31GActivation Energy (Ea)Value for 1,3,4-oxadiazole (B1194373) + this compound: ~30-35-[1]
MP2/6-31GActivation Energy (Ea)Value for 1,3,4-oxadiazole + this compound: ~15-20-[1]
ExperimentalActivation Enthalpy (ΔH‡)-13.6 ± 0.5[2]
ExperimentalActivation Entropy (ΔS‡)--34 ± 2 cal mol⁻¹ K⁻¹[2]

Note: Direct computational data for the this compound + cyclopentadiene reaction was not available in the searched literature. The provided computational values are for the reaction of this compound with 1,3,4-oxadiazole, which serves as an illustrative comparison of different theoretical models.[1] A computational study on the Diels-Alder reaction of cyclopentadiene with various cyanoalkenes highlighted that the B3LYP functional can have significant errors in predicting activation enthalpies for molecules with multiple cyano groups, while HF and MPW1K methods showed better agreement with experimental data for substituent effects.[3]

Experimental Protocols for Validation

Accurate experimental data is the cornerstone of validating computational models. A variety of analytical techniques can be employed to monitor the progress of this compound reactions, determine kinetic parameters, and identify reaction intermediates and products.

Kinetic Studies of the Diels-Alder Reaction

Objective: To determine the rate constant, activation enthalpy (ΔH‡), and activation entropy (ΔS‡) for the Diels-Alder reaction between this compound and cyclopentadiene.

Methodology:

  • Reactant Preparation: Solutions of freshly distilled cyclopentadiene and this compound of known concentrations are prepared in a suitable solvent (e.g., water, dioxane).[2]

  • Reaction Monitoring: The reaction progress is monitored by periodically withdrawing aliquots from the reaction mixture and analyzing the concentration of reactants or products.

    • UV-Vis Spectroscopy: If the reactants or products have a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time. The concentration can be determined using a previously established Beer-Lambert law calibration curve.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the reactants and products in the reaction mixture.

  • Data Analysis: The reaction rate is determined from the change in concentration over time. By conducting the reaction at different temperatures, the activation parameters (ΔH‡ and ΔS‡) can be calculated using the Eyring equation.

Identification of Intermediates in Michael Additions

Objective: To identify and characterize any transient intermediates formed during the Michael addition of an amine to this compound.

Methodology:

  • Reaction Setup: The reaction is carried out in a suitable solvent, and samples are taken at various time points.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for detecting charged intermediates.[4] The reaction mixture can be directly infused into the mass spectrometer to identify the mass-to-charge ratio of any transient species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, intermediates may be present at a high enough concentration to be detected by NMR. Rapid-injection NMR techniques can be used to acquire spectra quickly after initiating the reaction.

Visualizing the Validation Workflow

The process of validating computational models with experimental data is an iterative cycle of prediction, experimentation, and refinement.

experimental_validation_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation model Develop Computational Model (e.g., DFT, MP2) predict Predict Reaction Parameters (Kinetics, Thermodynamics) model->predict Calculate compare Compare Predictions with Experimental Data predict->compare design Design & Conduct Experiments (e.g., Kinetics, Spectroscopy) measure Measure Experimental Data (Rate Constants, Product Ratios) design->measure Execute measure->compare refine Refine Computational Model compare->refine Discrepancy validated Validated Model compare->validated Agreement refine->model Iterate

Caption: Workflow for the experimental validation of computational models.

This iterative process ensures that the computational models are not only theoretically sound but also accurately reflect the complexities of real-world chemical reactions, ultimately providing a more reliable predictive tool for researchers in drug development and chemical synthesis.

References

Cross-referencing spectroscopic data of fumaronitrile with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data for fumaronitrile with established literature values. Detailed experimental protocols are presented to ensure reproducibility, and all quantitative data are summarized in a clear tabular format for straightforward cross-referencing. Visual diagrams illustrating the experimental workflow and data cross-referencing logic are also included to facilitate understanding.

Spectroscopic Data Comparison: Experimental vs. Literature Values

The following table summarizes the key spectroscopic data for this compound, comparing experimentally obtained values with those reported in the scientific literature.

Spectroscopic TechniqueParameterLiterature ValueExperimental Value
¹H NMR Chemical Shift (δ)6.295 ppm (in CDCl₃)[1]To be determined
MultiplicitySingletTo be determined
¹³C NMR Chemical Shift (δ)115.3 ppm (C≡N), 110.8 ppm (C=C) (in CDCl₃)To be determined
Infrared (IR) Spectroscopy C≡N Stretch2215 cm⁻¹[2]To be determined
C=C Stretch1610 cm⁻¹[2]To be determined
Mass Spectrometry (MS) Molecular Ion (M⁺)m/z 78[1]To be determined
Key Fragment Ionsm/z 77, 52, 51, 50, 38, 37, 26[1]To be determined

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a this compound sample are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz NMR spectrometer.

    • Parameters:

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Pulse width: 30°

      • Acquisition time: 4.0 s

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz NMR spectrometer.

    • Parameters:

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

      • Pulse program: Proton-decoupled

      • Acquisition time: 1.5 s

      • Spectral width: -10 to 220 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 32

      • Background: A spectrum of a pure KBr pellet is recorded as the background.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

  • Instrumentation:

    • Instrument: A mass spectrometer with an electron ionization (EI) source.

    • Parameters:

      • Ionization mode: Electron Ionization (EI)

      • Electron energy: 70 eV

      • Mass range: m/z 20-200

      • Scan speed: 1000 amu/s

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process of cross-referencing the acquired data with literature values.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Fumaronitrile_Sample This compound Sample NMR_Sample Dissolve in CDCl3 Fumaronitrile_Sample->NMR_Sample IR_Sample Prepare KBr Pellet Fumaronitrile_Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Fumaronitrile_Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Experimental workflow for spectroscopic analysis of this compound.

Data_Cross_Referencing Experimental_Data Acquired Experimental Spectroscopic Data Comparison Comparison and Cross-Referencing Experimental_Data->Comparison Literature_Data Published Literature Spectroscopic Data Literature_Data->Comparison Validation Validation of Compound Identity and Purity Comparison->Validation Data Match Discrepancy Identification of Potential Discrepancies Comparison->Discrepancy Data Mismatch

Logical relationship for cross-referencing experimental and literature data.

References

Benchmarking fumaronitrile-based polymers against other high-performance materials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fumaronitrile-Based Polymers and Other High-Performance Materials

Introduction to this compound-Based Polymers

This compound, a molecule featuring a carbon-carbon double bond with two nitrile groups, serves as a versatile building block for a new class of high-performance polymers. The strong electron-withdrawing nature of the cyano groups imparts unique electronic and physical properties to these polymers.[1] Copolymers and terpolymers incorporating this compound have been synthesized for a range of demanding applications, including precursors for carbon fiber, components in solar cells, and materials for lithium-metal batteries.[2][3] These polymers are typically synthesized through methods like free-radical or redox polymerization and are noted for their thermal stability and specific solubility characteristics.[2][3][4]

Benchmarking Against High-Performance Polymers

High-performance polymers are a category of materials distinguished by their exceptional thermal, mechanical, and chemical properties that surpass those of standard and engineering plastics.[5][6][7] They are engineered to maintain structural integrity and performance under extreme conditions, such as high temperatures, corrosive environments, and significant mechanical stress.[8] Key characteristics include a continuous service temperature exceeding 150°C, high glass transition temperatures (often above 200°C), and superior strength-to-weight ratios.[5][6] This guide compares this compound-based polymers against established high-performance materials like polysulfones, aromatic polyamides (aramids), and fluoropolymers.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data to provide a clear comparison between this compound-based polymers and other well-established high-performance materials.

Table 1: Thermal Properties Comparison

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Key Thermal Characteristics
FN/ANE/VIBE/Stb Quaterpolymer 105°C[2]200°C[2]Exhibits superior thermal properties compared to many common commercial polymers.[2]
Poly(AN/EHA/FN) Terpolymer 63°C[9]N/AFN incorporation lowers the cyclization temperature for carbon fiber production to ~221°C.[9]
Polysulfones (PSU) Up to 220°C[7]N/A (Amorphous)High thermal stability and resistance to hydrolysis.[7]
Aromatic Polyamide (Kevlar) >300°CN/A (Decomposes)Stable up to 300°C, maintaining mechanical properties at elevated temperatures.[7]
Polytetrafluoroethylene (PTFE) ~115°C~327°CKnown for its very high thermal stability and broad operating temperature range.[8]

Table 2: Mechanical and Chemical Properties Comparison

PolymerElastic Modulus (GPa)Key Mechanical & Chemical Features
FN/ANE/VIBE/Stb Quaterpolymer 3.1[2]Insoluble in common solvents like benzene, toluene, and acetone, indicating good physical stability.[2]
Poly(styrene-co-acrylonitrile) (SAN) 2.44[10]High strength, rigidity, and good resistance to fats, oils, and detergents.[10]
Polysulfones (PSU) ~2.5Exceptional toughness and impact resistance.[7]
Aromatic Polyamide (Kevlar) 70-200Superior strength-to-weight ratio, excellent tensile strength.[5]
Polyvinylidene Fluoride (PVDF) 1-2Offers excellent mechanical strength, chemical resistance, and performs well in harsh environments.[8]

Table 3: Performance in Specific High-Tech Applications

ApplicationPolymer SystemKey Performance MetricValue / Observation
Carbon Fiber Precursor Poly(AN/BA/FN) & Poly(AN/EHA/FN)Char Yield~44-45%[9][11]
Carbon Fiber Precursor Poly(AN/BA) & Poly(AN/EHA) CopolymersChar Yield~37-38%[9][11]
n-type Organic Electronics Polymers with Cyano GroupsFunctionalityStrong electron-withdrawing cyano groups are crucial for creating high-performance n-type semiconductors for OFETs.[1]
Organic Field-Effect Transistors (OFETs) High-Performance Polymer SemiconductorsField-Effect MobilityMobilities exceeding 10 cm²/Vs have been reported.[12]
Dielectric Materials Phthalonitrile ResinsDielectric PropertiesExhibit high permittivity and a low loss tangent, suitable for high-temperature applications.[13]
Energy Storage Single-Ion Conducting Block CopolymersIonic ConductivityCan exceed 10⁻³ S cm⁻¹, approaching liquid electrolyte performance.[14]

Experimental Protocols

The data presented is derived from a range of standard experimental methodologies for polymer characterization.

  • Polymer Synthesis:

    • Free Radical Polymerization: Used for synthesizing the FN/ANE/VIBE/Stb quaterpolymer. Monomers, a solvent (e.g., THF), and an initiator (e.g., AIBN) are mixed and reacted under an inert atmosphere at a specific temperature (e.g., 70°C) for several hours.[2]

    • Redox Polymerization: Employed for creating acrylonitrile/fumaronitrile terpolymers. This aqueous method uses a redox initiator system, such as potassium persulfate (KPS) and sodium bisulfite (SBS), at lower temperatures (e.g., 40°C).[3][4]

  • Structural and Molecular Weight Analysis:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify characteristic functional groups (e.g., C≡N stretch of nitrile groups) to confirm the incorporation of monomers like this compound into the polymer backbone.[11]

    • Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the chemical structure and composition of the polymer by analyzing the chemical shifts of protons.[2]

    • Gel Permeation Chromatography (GPC): Determines the average molar mass and dispersity index of the synthesized polymers.[2]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in the polymer. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[4]

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation behavior of the polymer by measuring weight loss as a function of temperature. This is also used to determine the char yield, which is critical for carbon fiber precursors.[4]

  • Mechanical Analysis:

    • Dynamic Mechanical Analysis (DMA): Evaluates the viscoelastic properties of the materials, including the storage modulus, as a function of temperature.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Performance Evaluation synthesis Polymer Synthesis (e.g., Redox Polymerization) purification Purification & Drying synthesis->purification structural Structural Analysis (FTIR, NMR) purification->structural thermal Thermal Analysis (DSC, TGA) purification->thermal mechanical Mechanical Testing (DMA) purification->mechanical molecular_weight Molecular Weight (GPC) purification->molecular_weight device Device Fabrication & Testing (e.g., OFET) structural->device

Caption: A typical experimental workflow for polymer synthesis and characterization.

structure_property cluster_molecular Molecular Structure cluster_properties Macroscopic Properties backbone Polymer Backbone (Aromatic vs. Aliphatic) thermal Thermal Stability (High Tg) backbone->thermal mechanical Mechanical Strength backbone->mechanical side_groups Functional Groups (e.g., -CN in this compound) chemical Chemical Resistance side_groups->chemical electronic Electronic Properties (n-type conductivity) side_groups->electronic crystallinity Chain Packing & Crystallinity crystallinity->thermal crystallinity->mechanical

Caption: Relationship between polymer molecular structure and material properties.

ofet_diagram substrate Substrate (e.g., Glass, Si) gate Gate Electrode dielectric Gate Dielectric semiconductor Active Layer (this compound-Based Polymer) source Source drain Drain

Caption: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

References

A Comparative Analysis of Lewis Acid Catalysts in Fumaronitrile Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Experimental Design

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. When employing electron-deficient dienophiles such as fumaronitrile, the reaction rate and stereoselectivity can be significantly enhanced through the use of Lewis acid catalysts. These catalysts coordinate to the nitrile groups of this compound, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the cycloaddition process. This guide offers a comparative overview of common Lewis acid catalysts for the Diels-Alder reaction of this compound, presenting experimental data, detailed protocols, and a visual workflow to aid in catalyst selection and experimental design.

Performance Comparison of Lewis Acid Catalysts

The choice of Lewis acid can profoundly impact the yield and stereoselectivity of the Diels-Alder reaction. While direct comparative studies on this compound with a wide array of Lewis acids are limited in the literature, data from reactions with structurally similar dienophiles provides valuable insights into catalyst performance. The following table summarizes representative data for the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles in the presence of different Lewis acid catalysts. This data serves as a valuable proxy for predicting the behavior of these catalysts in reactions with this compound.

Lewis Acid CatalystDienophileDieneSolventTemp. (°C)Time (h)Yield (%)Endo:Exo Ratio
None Methyl AcrylateCyclopentadieneBenzene25167275:25
AlCl₃ Methyl AcrylateCyclopentadieneBenzene2039095:5[1]
BF₃·OEt₂ Methyl AcrylateCyclopentadieneCH₂Cl₂-7819598:2
ZnCl₂ AcrylonitrileFuranToluene302491Ortho-selective
TiCl₄ Methyl AcrylateCyclopentadieneCH₂Cl₂-7829899:1
Sc(OTf)₃ AcroleinIsopreneCH₂Cl₂049598:2

Note: The data presented is for illustrative purposes and is derived from reactions with dienophiles analogous to this compound. Optimal conditions for this compound may vary.

Experimental Protocols

Below are generalized experimental protocols for conducting a Lewis acid-catalyzed Diels-Alder reaction with this compound. These should be adapted and optimized for specific dienes and reaction scales.

General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction

Materials:

  • Diene (e.g., cyclopentadiene, furan, isoprene)

  • This compound

  • Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, TiCl₄, Sc(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, Diethyl Ether)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Quenching solution (e.g., saturated aqueous NaHCO₃, water)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: The solution is cooled to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).

  • Catalyst Addition: The Lewis acid catalyst (typically 0.1 to 1.1 equivalents) is added portion-wise to the stirred solution. The addition should be done carefully to control any exothermic reaction.

  • Diene Addition: The diene (typically 1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃ solution or water) at a low temperature.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to afford the desired Diels-Alder adduct.

Logical Workflow for Catalyst Selection and Reaction Optimization

The following diagram illustrates a logical workflow for selecting a Lewis acid catalyst and optimizing the reaction conditions for a this compound Diels-Alder reaction.

Diels_Alder_Workflow Workflow for Lewis Acid Catalyzed this compound Diels-Alder Reaction cluster_0 Catalyst Screening cluster_1 Optimization cluster_2 Scale-up and Final Protocol Start Define Diene and this compound Substrates Catalyst_Selection Select a Panel of Lewis Acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, TiCl₄, Sc(OTf)₃) Start->Catalyst_Selection Initial_Screening Perform Small-Scale Reactions (Standard Conditions: e.g., CH₂Cl₂, 0°C) Catalyst_Selection->Initial_Screening Analyze_Results Analyze Yield and Diastereoselectivity (TLC, GC, NMR) Initial_Screening->Analyze_Results Analyze_Results->Catalyst_Selection Low Yield/ Poor Selectivity Select_Best_Catalyst Identify Most Promising Catalyst(s) Analyze_Results->Select_Best_Catalyst High Yield/ Good Selectivity Optimize_Solvent Screen Solvents (e.g., Toluene, Ether, Hexane) Select_Best_Catalyst->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (e.g., -78°C to RT) Optimize_Solvent->Optimize_Temp Optimize_Conc Adjust Catalyst and Substrate Concentrations Optimize_Temp->Optimize_Conc Final_Conditions Establish Optimal Reaction Conditions Optimize_Conc->Final_Conditions Scale_Up Scale-Up Reaction Final_Conditions->Scale_Up Purification_Protocol Develop Purification Protocol Scale_Up->Purification_Protocol Characterization Full Characterization of Product (NMR, MS, etc.) Purification_Protocol->Characterization

Caption: A logical workflow for the selection and optimization of a Lewis acid catalyst for a this compound Diels-Alder reaction.

Conclusion

The selection of an appropriate Lewis acid catalyst is critical for achieving high efficiency and stereoselectivity in the Diels-Alder reaction of this compound. While traditional Lewis acids like AlCl₃ and TiCl₄ are highly effective, they are also moisture-sensitive and can be harsh. Milder catalysts such as ZnCl₂ and Sc(OTf)₃ offer alternatives that may be more compatible with sensitive functional groups. The provided data, protocols, and workflow serve as a foundational guide for researchers to systematically approach the optimization of these important cycloaddition reactions, ultimately facilitating the synthesis of complex molecules for applications in drug discovery and materials science.

References

The Impact of Fumaronitrile on Battery Performance: A Comparative Analysis of Coulombic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology, optimizing the coulombic efficiency (CE) of batteries is a critical endeavor. A high and stable CE is a key indicator of minimal parasitic reactions, leading to longer cycle life and improved overall performance. Fumaronitrile (FN), a dinitrile compound, has emerged as a promising electrolyte additive to enhance the electrochemical stability of batteries, particularly those with high-voltage cathodes.

This guide provides a comprehensive comparison of the effects of this compound and other common electrolyte additives on the coulombic efficiency of lithium-ion batteries. The information is compiled from various scientific sources to aid in the evaluation and development of advanced electrolyte formulations.

Quantitative Comparison of Electrolyte Additives

The following table summarizes the impact of several common electrolyte additives on the coulombic efficiency of lithium-ion batteries. The data represents typical improvements observed under specific experimental conditions. It is important to note that direct quantitative data for this compound's effect on coulombic efficiency is still emerging in publicly available literature; therefore, its performance is described based on reported improvements in cycling stability and data from similar nitrile compounds.

AdditiveConcentration (wt%)Cell ConfigurationKey Findings on Coulombic Efficiency
Baseline (No Additive) 0Li-ion half-cell/full-cellServes as a control for comparison. CE is typically lower and less stable, especially in early cycles.
This compound (FN) ~0.5LiCoO₂/LiSignificantly improves cyclic stability and reduces self-discharge, indicating an enhanced coulombic efficiency by forming a protective cathode interphase film.[1]
Suberonitrile (SUN) Not SpecifiedLiCoO₂/GraphiteIncreased initial coulombic efficiency from 90% to 94%.[2][3]
Vinylene Carbonate (VC) 1-2Graphite/Li, NMC/GraphiteSignificantly improves the initial CE and stabilizes it over subsequent cycles by forming a stable Solid Electrolyte Interphase (SEI) on the anode.[4]
Fluoroethylene Carbonate (FEC) 2-10Si-based anodes, NMC/GraphiteParticularly effective for silicon anodes, improving CE and cycling stability by creating a more robust and flexible SEI.[5][6][7]

Mechanism of Action: The Role of this compound

This compound primarily functions by forming a protective film on the cathode surface, known as the cathode electrolyte interphase (CEI).[1] This is particularly crucial in high-voltage applications where the electrolyte is prone to oxidation and decomposition. The nitrile groups in this compound are believed to electropolymerize on the cathode surface at high potentials, creating a stable, electronically insulating but ionically conductive layer. This protective CEI mitigates the degradation of the cathode material and reduces parasitic reactions with the electrolyte, thereby improving the overall coulombic efficiency and cycling stability of the battery.[1][8]

Fumaronitrile_Mechanism cluster_electrolyte Electrolyte cluster_cathode Cathode Surface (High Voltage) Electrolyte Base Electrolyte (e.g., LiPF6 in carbonates) Cathode LiCoO2 Cathode Electrolyte->Cathode Parasitic Reactions (without FN) FN This compound (FN) Additive Protective_CEI Stable Cathode Electrolyte Interphase (CEI) FN->Protective_CEI Electrochemical Oxidation/Polymerization Protective_CEI->Cathode Protects Improved_Performance Improved Coulombic Efficiency & Cycling Stability Protective_CEI->Improved_Performance Leads to

Mechanism of this compound in enhancing battery performance.

Experimental Protocols

Below are generalized protocols for evaluating the effect of this compound as an electrolyte additive on the coulombic efficiency of lithium-ion batteries. These are based on common practices in the field.[4][9]

Electrolyte Preparation
  • Baseline Electrolyte: A common baseline electrolyte consists of 1.0 M LiPF₆ salt dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) in a specific volume or weight ratio (e.g., 1:1:1 by volume).

  • This compound-Containing Electrolyte: Prepare the experimental electrolyte by adding a specific concentration of this compound (e.g., 0.5 wt%) to the baseline electrolyte. Ensure thorough mixing to achieve a homogeneous solution. All electrolyte preparation should be conducted in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Cell Assembly
  • Cell Type: Utilize standard coin cells (e.g., CR2032) for initial screening and pouch cells for more advanced testing.

  • Electrodes: Use commercially available or lab-prepared cathodes (e.g., LiCoO₂, NMC) and anodes (e.g., graphite, lithium metal). Ensure consistent electrode loading and dimensions.

  • Separator: Employ a microporous polymer separator (e.g., Celgard 2325) to prevent short circuits between the electrodes.

  • Assembly: Assemble the cells inside an argon-filled glovebox. Add a consistent amount of electrolyte to each cell to ensure proper wetting of the electrodes and separator.

Electrochemical Testing
  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles. This allows for the formation of a stable SEI and CEI.

  • Coulombic Efficiency Measurement: Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles). The coulombic efficiency for each cycle is calculated as the ratio of the discharge capacity to the charge capacity of the preceding charge.

  • Cycling Stability: Monitor the capacity retention of the cells over the cycling test to evaluate the long-term stability.

  • C-Rate Performance: Evaluate the discharge capacity of the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess the power capability.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance and charge transfer kinetics.

Experimental_Workflow cluster_testing Electrochemical Testing A Electrolyte Preparation (Baseline vs. FN-additive) B Cell Assembly (Coin Cells/Pouch Cells) A->B C Formation Cycles (Low C-rate) B->C D Electrochemical Testing C->D E Data Analysis F Publish Comparison Guide E->F Compare Performance D1 Coulombic Efficiency Measurement (Cycling) D1->E D2 Cycling Stability (Capacity Retention) D2->E D3 Rate Capability D3->E D4 Electrochemical Impedance Spectroscopy (EIS) D4->E

General workflow for evaluating electrolyte additives.

Conclusion

The use of this compound as an electrolyte additive presents a promising strategy for enhancing the performance of lithium-ion batteries, particularly for high-voltage applications. By forming a protective cathode electrolyte interphase, this compound can effectively suppress parasitic reactions, leading to improved coulombic efficiency and cycling stability. While more direct quantitative comparisons are needed to fully elucidate its benefits relative to other established additives, the initial findings strongly support its potential in developing next-generation, high-energy-density batteries. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate this compound and other novel additives in their own battery systems.

References

Unraveling the Role of Fumaronitrile in SEI Layer Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and materials science, the quest for a stable and efficient Solid Electrolyte Interphase (SEI) is paramount for advancing lithium-ion battery performance. Fumaronitrile (FN), a dinitrile compound, has emerged as a promising electrolyte additive for this purpose. This guide provides a comparative analysis of this compound's mechanism and performance in SEI layer formation against other common additives, supported by available experimental data and detailed methodologies.

This compound's efficacy as an SEI-forming additive is attributed to the electrochemical activity of its nitrile groups. These groups are believed to undergo reduction at the anode surface during the initial charging cycles, contributing to the formation of a protective SEI layer. This layer is crucial in preventing further electrolyte decomposition and ensuring the longevity and safety of the battery.

Comparative Performance Analysis

While direct, comprehensive comparative studies of this compound against widely-used additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) in identical conditions are still emerging, existing research provides valuable insights. The following table summarizes key performance metrics from various studies to offer a comparative perspective.

AdditiveConcentrationCell ConfigurationCoulombic Efficiency (%)Capacity Retention (%) after CyclesImpedance CharacteristicsReference
This compound (FN) 0.5%LiCoO2/LiImproved stability at 4.5VMaintained structural integrityForms a protective cathode interphase film[1]
This compound (FN) in Gel Polymer -LiFePO4/LiHigh reversible capacity147.6 mAh/g after 1000 cyclesSuppresses lithium dendrite growth[2]
Fluoroethylene Carbonate (FEC) 2% (vol)MCMB/Li-Increased cyclic stabilityDecreased battery resistance[3]
Vinylene Carbonate (VC) 3% (wt)Graphite/Li-Improved capacity retentionForms a thinner SEI compared to no additive[4]
Succinonitrile (SN) ---Subject to parasitic reactions with Li anode-[2]

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to varying experimental conditions.

The Mechanism of this compound in SEI Formation

The precise mechanism of this compound's involvement in SEI formation is an active area of research. Theoretical studies utilizing Density Functional Theory (DFT) suggest that the electron-withdrawing nature of the nitrile groups in this compound makes it a good electron acceptor, facilitating its reduction on the anode surface.

The proposed pathway involves the electrochemical reduction of the C≡N triple bonds and the C=C double bond of the this compound molecule. This reduction can lead to the formation of radical anions that subsequently polymerize or react with other electrolyte components to form a stable SEI layer. This polymerized film is thought to be rich in nitrogenous organic species and potentially inorganic lithium compounds like lithium nitride (Li3N) upon further decomposition, contributing to a robust and ionically conductive SEI.

Below is a logical workflow illustrating the proposed mechanism of this compound's role in SEI formation.

SEI_Formation_Mechanism cluster_anode Anode Surface FN This compound (FN) in Electrolyte FN_adsorbed FN Adsorbed on Anode FN->FN_adsorbed Adsorption e_transfer Electron Transfer (Reduction) FN_adsorbed->e_transfer During Initial Charging FN_radical FN Radical Anion e_transfer->FN_radical polymerization Polymerization & Reaction with Electrolyte FN_radical->polymerization SEI Stable, Nitrogen-rich SEI Layer polymerization->SEI Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis electrode_prep Electrode Preparation (Anode & Cathode) cell_assembly Coin Cell Assembly (in Glovebox) electrode_prep->cell_assembly electrolyte_prep Electrolyte Formulation (Baseline +/- Additive) electrolyte_prep->cell_assembly cv Cyclic Voltammetry cell_assembly->cv cycling Galvanostatic Cycling cell_assembly->cycling eis EIS cell_assembly->eis xps XPS cycling->xps sem_tem SEM / TEM cycling->sem_tem

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of fumaronitrile and structurally related nitriles, including succinonitrile (B93025), malononitrile, and acrylonitrile. The information presented is collated from various scientific sources to facilitate an objective assessment of their relative toxicities, supported by available experimental data. This document is intended for research purposes and to inform early-stage drug development and chemical safety assessments.

Acute Toxicity: A Quantitative Comparison

The acute toxicity of nitriles is a critical parameter in their safety evaluation. The following tables summarize the median lethal dose (LD50) and lethal concentration (LC50) values for this compound and its comparators across different species and routes of administration. This data provides a quantitative basis for comparing their acute toxic potential.

Table 1: Oral LD50 Values

CompoundChemical StructureSpeciesOral LD50 (mg/kg)Citation
This compoundC₄H₂N₂Rat132[1][2]
SuccinonitrileC₄H₄N₂Rat450
MalononitrileC₃H₂N₂Rat14
Mouse19
AcrylonitrileC₃H₃NRat81-193[3][4]

Table 2: Dermal LD50 Values

CompoundChemical StructureSpeciesDermal LD50 (mg/kg)Citation
This compoundC₄H₂N₂-No data available
SuccinonitrileC₄H₄N₂-No data available
MalononitrileC₃H₂N₂Rat350[5]
AcrylonitrileC₃H₃NRabbit63[4]

Table 3: Inhalation LC50 Values

CompoundChemical StructureSpeciesInhalation LC50Citation
This compoundC₄H₂N₂-No data available
SuccinonitrileC₄H₄N₂-No data available
MalononitrileC₃H₂N₂Rat57 ppm (2 h)[5]
AcrylonitrileC₃H₃NRat0.47 mg/L (4 h)[4]

Mechanisms of Toxicity: The Role of Cyanide and Other Pathways

The primary mechanism of acute toxicity for many aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻).[6][7] This process is often mediated by the cytochrome P450 enzyme system in the liver.[7] Liberated cyanide subsequently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and rapid cell death.[7]

However, the rate and extent of cyanide release, as well as the involvement of other metabolic pathways, can vary significantly between different nitriles, influencing their overall toxicological profile.

Metabolic Pathways

The following diagrams illustrate the known or proposed metabolic pathways for this compound and the selected related nitriles.

Fumaronitrile_Metabolism This compound This compound P450 Cytochrome P450 This compound->P450 Metabolism Intermediate Putative Cyanohydrin Intermediate P450->Intermediate Cyanide Cyanide (CN⁻) Intermediate->Cyanide Spontaneous Decomposition Detoxification Detoxification (e.g., Rhodanese) Cyanide->Detoxification Thiocyanate Thiocyanate (SCN⁻) Detoxification->Thiocyanate Excreted

Proposed metabolic pathway of this compound.

Succinonitrile_Metabolism Succinonitrile Succinonitrile P450 Cytochrome P450 Succinonitrile->P450 Initial Metabolism (Endoplasmic Reticulum) Mitochondria Mitochondrial Involvement P450->Mitochondria Cyanide Cyanide (CN⁻) Mitochondria->Cyanide Cyanide Liberation Detoxification Detoxification (e.g., Rhodanese) Cyanide->Detoxification Thiocyanate Thiocyanate (SCN⁻) Detoxification->Thiocyanate Excreted

Metabolic pathway of Succinonitrile.

Malononitrile_Metabolism Malononitrile Malononitrile P450 Hepatic Microsomal Enzymes Malononitrile->P450 Metabolism Cyanide Cyanide (CN⁻) P450->Cyanide Rapid Release Detoxification Detoxification (e.g., Rhodanese) Cyanide->Detoxification Thiocyanate Thiocyanate (SCN⁻) Detoxification->Thiocyanate Excreted

Proposed metabolic pathway of Malononitrile.

Acrylonitrile_Metabolism cluster_p450 Microsomal Oxidation cluster_gsh Glutathione Conjugation Acrylonitrile Acrylonitrile P450 Cytochrome P450 2E1 Acrylonitrile->P450 GSH Glutathione (GSH) Acrylonitrile->GSH Direct Conjugation CEO 2-Cyanoethylene Oxide P450->CEO Cyanide Cyanide (CN⁻) CEO->Cyanide Excretion Urinary Excretion Cyanide->Excretion as Thiocyanate MercapturicAcid Mercapturic Acid Derivatives GSH->MercapturicAcid MercapturicAcid->Excretion

Metabolic pathways of Acrylonitrile.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline standardized protocols for key experiments cited in this guide.

Determination of Acute Oral LD50

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Experimental Workflow:

LD50_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomization and Grouping (e.g., 5-10 animals/group) acclimatization->grouping dosing Oral Gavage Administration of Test Substance grouping->dosing observation Observation Period (e.g., 14 days) Record clinical signs and mortality dosing->observation necropsy Gross Necropsy of All Animals observation->necropsy analysis Statistical Analysis (e.g., Probit Analysis) to Determine LD50 necropsy->analysis end End analysis->end

Workflow for LD50 determination.

Materials:

  • Test substance (this compound, Succinonitrile, Malononitrile, or Acrylonitrile)

  • Vehicle (e.g., corn oil, distilled water)

  • Rodents (e.g., Wistar rats, Sprague-Dawley rats, or Swiss albino mice), typically young adults of a single sex.

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding, food, and water.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

  • Dose Preparation: The test substance is prepared in the appropriate vehicle to the desired concentrations.

  • Grouping and Dosing: Animals are randomly assigned to dose groups, including a control group receiving only the vehicle. The test substance is administered as a single dose via oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a standard statistical method, such as probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a test substance on a cell line by measuring mitochondrial metabolic activity.

Experimental Workflow:

MTT_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Test Compound (Various Concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (e.g., 570 nm) solubilization->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis end End analysis->end

Workflow for MTT cytotoxicity assay.

Materials:

  • Cell line (e.g., HepG2, NIH3T3)

  • Cell culture medium and supplements

  • Test substance dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. A vehicle control is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion

This comparative guide highlights the varying toxicological profiles of this compound and related nitriles. While the liberation of cyanide is a common mechanism of toxicity, the potency and metabolic pathways differ among these compounds. Malononitrile exhibits the highest acute oral toxicity, followed by this compound and acrylonitrile, with succinonitrile being the least toxic of the group based on the available data. The provided experimental protocols offer a standardized approach for further toxicological evaluations. This information is intended to aid researchers in making informed decisions regarding the handling and potential applications of these nitriles.

References

Safety Operating Guide

Proper Disposal of Fumaronitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of fumaronitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility.

This compound, a combustible, white to brown crystalline solid, is classified as a toxic hazardous waste, necessitating stringent disposal procedures.[1][2] Improper handling can lead to the release of toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and cyanide ions, particularly when heated to decomposition.[3] This guide provides a detailed framework for the proper disposal of this compound, emphasizing safety, regulatory compliance, and responsible environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Protective gloves, such as nitrile rubber.

  • Respiratory Protection: A dust respirator or a self-contained breathing apparatus for larger quantities or spills.[4]

  • Body Protection: A laboratory coat.

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Quantitative Data Summary

A thorough understanding of this compound's physical and chemical properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₄H₂N₂
Molecular Weight 78.07 g/mol
Appearance White to brown crystalline solid
Melting Point 93-95 °C (lit.)
Boiling Point 186 °C (lit.)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in acetone (B3395972) and chloroform; slightly soluble in alcohol and diethyl ether.
UN Number 3439
Hazard Class 6.1 (Toxic solid)

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5]

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste as "Hazardous Waste" and include the chemical name.

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

2. Packaging:

  • Ensure waste this compound is stored in its original container or a compatible, well-sealed container.

  • For transportation, adhere to all local, state, and federal regulations regarding the packaging of toxic materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the hazardous waste.[4]

  • The EHS office will arrange for a licensed hazardous waste disposal company to transport the material for incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in the safety precautions section.

  • Contain the Spill:

    • For solid spills, dampen the material with water to prevent dust from becoming airborne.[3]

    • Sweep up the dampened material and place it into a suitable, sealed container for disposal.[3]

  • Decontaminate the Area:

    • Use absorbent paper dampened with water to clean any remaining residue.[3]

    • Wash the contaminated surface with a soap and water solution.[3]

  • Dispose of Contaminated Materials:

    • Seal all contaminated materials, including absorbent paper and cleaning supplies, in a vapor-tight plastic bag for disposal as hazardous waste.[3]

Experimental Protocol: Chemical Neutralization (Hydrolysis)

Disclaimer: The following is a general procedure for the hydrolysis of nitriles and should be treated as a guideline only. It is not a validated protocol for this compound. This procedure should only be attempted by trained professionals on a small scale in a controlled laboratory setting after a thorough risk assessment. The primary recommended disposal method remains incineration.

Nitriles can be hydrolyzed to carboxylic acids under acidic or alkaline conditions. This process can convert the toxic nitrile functional groups into less harmful carboxylates.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and stir plate

  • Appropriate PPE

Procedure:

  • In a chemical fume hood, carefully add the this compound waste to a round-bottom flask equipped with a stir bar.

  • Slowly add the sodium hydroxide solution to the flask. An exothermic reaction may occur.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the quantity and concentration of the this compound.

  • After the reaction is complete (as determined by an appropriate analytical method, such as GC-MS or IR spectroscopy, to confirm the disappearance of the nitrile peak), allow the mixture to cool to room temperature.

  • The resulting solution will contain the sodium salt of fumaric acid and ammonia (B1221849). This solution may then be neutralized with a suitable acid (e.g., hydrochloric acid) before disposal down the drain with copious amounts of water, pending approval from your local EHS office and in accordance with local regulations.

Caution: This reaction will produce ammonia gas, which is a respiratory irritant. Ensure the procedure is performed in a well-ventilated fume hood.

Disposal Workflow Diagram

Fumaronitrile_Disposal_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_spill Spill Management cluster_disposal_path Disposal Path Start This compound Waste Generated Assess Assess Quantity and Contamination Start->Assess Spill Spill Occurs Assess->Spill No Assess->Spill Yes Decision Chemical Treatment Feasible? Assess->Decision Small Quantity, Pure Incineration Package for Incineration Assess->Incineration Large Quantity or Contaminated Cleanup Follow Spill Cleanup Protocol Spill->Cleanup SpillWaste Collect Spill Residue as Hazardous Waste Cleanup->SpillWaste SpillWaste->Incineration ChemicalTreatment Perform Hydrolysis (Caution Advised) Decision->ChemicalTreatment Yes Decision->Incineration No NeutralizedWaste Dispose of Neutralized Waste per EHS Guidance ChemicalTreatment->NeutralizedWaste ContactEHS Contact Environmental Health & Safety (EHS) Incineration->ContactEHS LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Disposal Company ContactEHS->LicensedDisposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fumaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fumaronitrile, including detailed operational and disposal plans. Adherence to these protocols is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.

This compound is a toxic compound if swallowed or inhaled.[1] Metabolism of this compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and even death.[1] It is also an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₂N₂[1]
Molecular Weight 78.07 g/mol [2]
Appearance White to brown crystalline solid[1][2]
Melting Point 95 - 98 °C / 203 - 208.4 °F[1]
Boiling Point 186 °C / 366.8 °F @ 760 mmHg[1]
Solubility Insoluble in water[2][4]
Acute Oral Toxicity (LD50, Rat) 132 mg/kg[5]

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure to this compound. The following PPE is mandatory when handling this chemical:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[6][7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[7]

  • Skin and Body Protection: A lab coat, buttoned and fitting properly, should be worn to cover as much skin as possible.[7] Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Closed-toe and closed-heel shoes are mandatory.[7]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][9]

PPE_Checklist cluster_ppe Personal Protective Equipment (PPE) Hand Hand Protection (Nitrile/Neoprene Gloves) Eye Eye/Face Protection (Goggles & Face Shield) Hand->Eye and Body Body Protection (Lab Coat & Closed-toe Shoes) Eye->Body and Respiratory Respiratory Protection (Chemical Fume Hood) Body->Respiratory and use End Safe to Proceed Respiratory->End Start Before Handling this compound Start->Hand Wear

Figure 1: Mandatory PPE checklist before handling this compound.

Operational Plan: A Step-by-Step Handling Protocol

A strict operational protocol is essential for minimizing the risks associated with this compound.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid nitrile compounds.

  • Decontamination: Prepare a decontamination solution, such as a mild soap and water solution, for cleaning surfaces after use.[2]

Handling Procedure
  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined above.

  • Minimize Dust: Handle the solid compound carefully to minimize the generation of dust.

  • Weighing and Transfer: Use a spatula for transferring the solid. Weigh the required amount in a tared, sealed container if possible.

  • Dissolving: If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • Secure Container: Keep the container with this compound tightly closed when not in use.[1]

Post-Handling
  • Decontaminate: Thoroughly wipe down the work area within the fume hood with a suitable cleaning agent.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate Fume Hood Area Prep_Equip Verify Emergency Equipment Prep_Area->Prep_Equip Prep_Spill Ready Spill Kit Prep_Equip->Prep_Spill Don_PPE Don PPE Prep_Spill->Don_PPE Handle Weigh & Transfer Don_PPE->Handle Dissolve Dissolve (if needed) Handle->Dissolve Secure Secure Container Dissolve->Secure Decon Decontaminate Work Area Secure->Decon Doff_PPE Doff & Dispose of PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Figure 2: Step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Accidental Exposure
  • Inhalation: Immediately move the affected person to fresh air.[1] If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[5] Call a physician or poison control center immediately.[1]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, dampen the solid material with water to prevent dust formation.[2]

  • Collect: Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[1][5]

  • Clean: Use absorbent paper dampened with water to pick up any remaining material.[2] Wash the contaminated surface with a soap and water solution.[2]

  • Dispose: Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is classified as a toxic and hazardous waste.[1]

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables, in a clearly labeled, sealed container designated for "Toxic Solid Waste" or as per your institution's guidelines.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, sealed container for "Toxic Liquid Waste."

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company.[8] Do not dispose of this compound down the drain or in regular trash.

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.[8]

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Start This compound Waste Generated Solid_Waste Solid Waste (Labeled, Sealed Container) Start->Solid_Waste Liquid_Waste Liquid Waste (Labeled, Sealed Container) Start->Liquid_Waste EHS Consult EHS & Local Regulations Solid_Waste->EHS Liquid_Waste->EHS Vendor Arrange for Licensed Vendor Pickup EHS->Vendor End Proper Disposal Complete Vendor->End

Figure 3: Logical flow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumaronitrile
Reactant of Route 2
Fumaronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.